Apigenin
Description
This compound has been reported in Camellia sinensis, Apis, and other organisms with data available.
This compound is a plant-derived flavonoid that has significant promise as a skin cancer chemopreventive agent. This compound inhibits the expression of involucrin (hINV), a marker of keratinocyte differentiation, is increased by differentiating agents via a protein kinase Cdelta (PKCdelta), Ras, MEKK1, MEK3 cascade that increases AP1 factor level and AP1 factor binding to DNA elements in the hINV promoter. This compound suppresses the 12-O-tetradeconylphorbol-13-acetate-dependent increase in AP1 factor expression and binding to the hINV promoter and the increase in hINV promoter activity. This compound also inhibits the increase in promoter activity observed following overexpression of PKCdelta, constitutively active Ras, or MEKK1. The suppression of PKCdelta activity is associated with reduced phosphorylation of PKCdelta-Y311. Activation of hINV promoter activity by the green tea polyphenol, (-)-epigellocathecin-3-gallate, is also inhibited by this compound, suggesting that the two chemopreventive agents can produce opposing actions in keratinocytes. (A7924). This compound, a flavone abundantly found in fruits and vegetables, exhibits antiproliferative, anti-inflammatory, and antimetastatic activities through poorly defined mechanisms. This flavonoid provides selective activity to promote caspase-dependent-apoptosis of leukemia cells and uncover an essential role of PKCdelta during the induction of apoptosis by this compound. (A7925). This compound markedly induces the expression of death receptor 5 (DR5) and synergistically acts with exogenous soluble recombinant human tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in malignant tumor cells. On the other hand, this compound-mediated induction of DR5 expression is not observed in normal human peripheral blood mononuclear cells. Moreover, this compound does not sensitize normal human peripheral blood mononuclear cells to TRAIL-induced apoptosis. (A7926).
5,7,4'-trihydroxy-flavone, one of the FLAVONES.
from Ginkgo biloba; structure in first source
See also: Luteolin (related).
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIFHPLKGYRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Record name | apigenin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Apigenin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022391 | |
| Record name | Apigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Apigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color | |
| Record name | APIGENIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from aqueous pyridine | |
CAS No. |
520-36-5 | |
| Record name | Apigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | apigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Apigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V515PI7F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APIGENIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345-350 °C, MP: 347.5 °C, 347.5 °C | |
| Record name | APIGENIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Apigenin's Modulation of Core Signaling Pathways
Foreword: The Rationale for This Guide
Apigenin, a naturally occurring flavonoid abundant in fruits, vegetables, and herbs, has garnered significant attention for its therapeutic potential.[1][2] Decades of research have illuminated its antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4] For the drug development professional and the research scientist, the critical question is not if this compound works, but how. Its efficacy is not rooted in a single mechanism but in its remarkable ability to interact with and modulate a complex network of intracellular signaling pathways that govern cell fate.[5][6]
This guide moves beyond a simple enumeration of effects. It is designed as a technical resource to provide a granular understanding of the molecular interactions at the heart of this compound's bioactivity. We will dissect its influence on key oncogenic and inflammatory cascades, explain the causality behind experimental designs used to validate these effects, and provide actionable protocols for investigation. Our objective is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this compound.
Section 1: The PI3K/Akt/mTOR Axis - A Central Hub for Cell Survival
Mechanistic Overview: Intercepting the Pro-Survival Signal
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7] this compound has been shown to be a potent inhibitor of this pathway.[8][9]
The primary mechanism of action involves the direct inhibition of PI3K activity.[10] By blocking the ATP-binding site of PI3K, this compound prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] This abrogation of PIP3 production prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt. Downstream, the inactivation of Akt leads to reduced activity of mTOR, a key regulator of protein synthesis and cell growth.[1][11] Furthermore, inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like the Forkhead box O3 (FOXO3a), thereby promoting the expression of tumor suppressors such as p21.[1] This multi-pronged inhibition effectively shuts down a major pro-survival signal, sensitizing cancer cells to apoptosis.[9][10]
Visualizing the Pathway Interruption
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.
Experimental Protocol: PI3K Kinase Activity Assay
Causality: To directly validate that this compound's effect originates from the inhibition of PI3K itself, a cell-free in vitro kinase assay is the gold standard. This approach isolates the kinase from other cellular variables, providing direct evidence of target engagement. We will utilize a luminescence-based assay that measures ADP production, a direct product of kinase activity.[12][13][14]
Methodology:
-
Reagent Preparation:
-
Prepare PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA.[14]
-
Reconstitute purified, active PI3K enzyme (e.g., p110α/p85α) in the reaction buffer to a working concentration (e.g., 2 ng/µL).
-
Prepare the lipid substrate solution: Reconstitute PIP2 to a working concentration (e.g., 50 µM) in the reaction buffer.
-
Prepare this compound stock solution (e.g., 10 mM in DMSO) and create a serial dilution in reaction buffer to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Prepare ATP solution to a final concentration of 25 µM in reaction buffer.[14]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 0.5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 2 µL of the PI3K enzyme solution to each well.
-
Add 2 µL of the PIP2 substrate solution.
-
Incubate at room temperature for 10 minutes to allow this compound to bind to the kinase.
-
Initiate the kinase reaction by adding 0.5 µL of the 250 µM ATP solution.
-
Incubate at room temperature for 60 minutes.[13]
-
-
Signal Detection (using a commercial ADP-Glo™ Assay): [12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence using a plate reader.
-
Self-Validation and Data Interpretation:
-
Controls: Include "no enzyme" wells to determine background signal and "vehicle only" (DMSO) wells to establish baseline (100%) kinase activity.
-
Expected Outcome: A dose-dependent decrease in luminescence in this compound-treated wells compared to the vehicle control, indicating reduced ADP production and thus, PI3K inhibition.
-
Data Analysis: Calculate the IC₅₀ value for this compound, representing the concentration at which it inhibits 50% of PI3K activity. This provides a quantitative measure of its potency.
Section 2: The MAPK/ERK Pathway - Halting Proliferative Signaling
Mechanistic Overview: Quenching the Mitogenic Cascade
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[15] It transduces extracellular signals from growth factors to the nucleus, culminating in the expression of genes that drive cell cycle progression. In many cancer cells, this pathway is constitutively active. This compound has been demonstrated to effectively modulate MAPK/ERK signaling.[1]
Its inhibitory action occurs at multiple levels. This compound can reduce the phosphorylation, and therefore the activation, of key kinases within the cascade, including ERK1/2.[15][16] This prevents the downstream activation of transcription factors like Elk-1, which are necessary for the expression of proliferation-associated genes.[17] The net effect is a potent anti-proliferative signal that can lead to cell cycle arrest and apoptosis.[15][18]
Visualizing the Pathway Interruption
Caption: this compound inhibits the phosphorylation of ERK in the MAPK pathway.
Experimental Protocol: Western Blot Analysis of ERK Phosphorylation
Causality: To verify that this compound inhibits MAPK/ERK signaling within a cellular context, Western blotting is the most direct and widely used method.[19][20] This technique allows for the specific detection and quantification of the phosphorylated (active) forms of key pathway proteins relative to their total (active and inactive) forms. A decrease in the ratio of phosphorylated protein to total protein provides strong evidence of pathway inhibition.[20]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma or HeLa cervical cancer cells) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto a 10% polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Quantify band intensity using densitometry software.
-
Self-Validation and Data Interpretation:
-
Causality Validation: After imaging, strip the membrane and re-probe with an antibody against total ERK1/2. This is a critical step to demonstrate that the observed decrease in the phospho-ERK1/2 signal is due to inhibition of phosphorylation, not a general decrease in the total amount of ERK protein.
-
Loading Control: Re-probe the same membrane for a housekeeping protein like GAPDH or β-actin to confirm that an equal amount of protein was loaded in each lane.
-
Expected Outcome: A dose-dependent decrease in the intensity of the phospho-ERK1/2 band with this compound treatment, while the total ERK1/2 and GAPDH bands remain relatively constant.
Visualizing the Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Section 3: The JAK/STAT and NF-κB Pathways - Suppressing Inflammatory and Survival Signals
Mechanistic Overview: A Dual Front Against Inflammation and Oncogenesis
JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing key roles in immunity, inflammation, and cell growth.[6][22] Constitutive activation of STAT3, in particular, is a major driver in many cancers, promoting proliferation, angiogenesis, and metastasis while suppressing anti-tumor immunity.[22] this compound effectively inhibits this pathway by preventing the phosphorylation of JAKs and STAT3.[1][23] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which include MMP-2, MMP-9, VEGF, and Twist1.[5][22]
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[3][19] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals (like TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation and freeing NF-κB to move to the nucleus and activate pro-inflammatory and pro-survival genes.[24] this compound has been shown to suppress NF-κB activation by inhibiting the IKK complex.[3][24] This prevents IκBα phosphorylation and degradation, effectively trapping NF-κB in the cytoplasm and shutting down the inflammatory and survival signals.[3][24]
Visualizing the Pathway Interruption
Caption: this compound inhibits both the JAK/STAT and NF-κB pathways.
Experimental Protocol: Immunoprecipitation (IP) of Phospho-STAT3
Causality: While Western blotting can show a decrease in total phosphorylated STAT3, immunoprecipitation allows for the specific isolation of the activated STAT3 protein.[25] This is particularly useful for confirming the phosphorylation status and for studying protein-protein interactions of the activated form. By pulling down total STAT3 and then blotting for the phosphotyrosine modification, we can directly assess the impact of this compound on STAT3 activation.[26]
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., melanoma A375 cells with constitutive STAT3 activation) and treat with this compound (e.g., 50 µM) or vehicle for 24 hours.[22]
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to 500 µg of protein lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a total STAT3 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold IP lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the final bead pellet in Laemmli buffer and boil for 5-10 minutes to elute the protein-antibody complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins via Western blot, using a primary antibody specific for phospho-STAT3 (Tyr705).
-
As a control, run a parallel Western blot of the input lysates to confirm that total STAT3 levels are unchanged by this compound treatment.
-
Self-Validation and Data Interpretation:
-
Specificity Control: Perform a parallel IP with a non-specific IgG antibody to ensure that the pulldown is specific to STAT3.
-
Input Control: Always run a Western blot of the initial cell lysates (input) to show that the total amount of STAT3 protein was not affected by the this compound treatment.
-
Expected Outcome: A significant reduction or complete absence of the phospho-STAT3 (Tyr705) band in the sample immunoprecipitated from this compound-treated cells compared to the control, confirming that this compound inhibits STAT3 phosphorylation.
Section 4: Cellular Consequences - Cell Cycle Arrest and Apoptosis
The modulation of the signaling pathways described above converges on two critical anti-cancer outcomes: the halting of the cell division cycle and the induction of programmed cell death (apoptosis).
G2/M Phase Cell Cycle Arrest
This compound consistently induces cell cycle arrest at the G2/M transition phase in various cancer cell lines.[23][27][28] This effect is a direct consequence of its impact on signaling pathways that regulate cell cycle machinery. For instance, the inhibition of MAPK/ERK signaling prevents the expression of cyclins required for cell cycle progression.[29] Specifically, this compound treatment leads to a decrease in the protein levels of Cyclin B1 and its partner kinase, CDK1 (also known as cdc2).[27][28][30] The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis; its inhibition effectively traps the cell in the G2 phase, preventing cell division.[23]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[31][32]
-
Extrinsic Pathway: this compound can upregulate the expression of death receptors like DR4 and DR5 on the cell surface, making cancer cells more sensitive to apoptotic signals.[1] This leads to the activation of the initiator caspase-8.[33]
-
Intrinsic Pathway: By inhibiting pro-survival pathways like PI3K/Akt, this compound alters the balance of the Bcl-2 family of proteins. It causes a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax.[15] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[31]
Both pathways converge on the activation of the executioner caspase-3, which cleaves key cellular substrates, dismantling the cell and completing the apoptotic process.[31][32]
Section 5: Quantitative Data Summary
The following table summarizes representative quantitative data from the literature regarding this compound's effects on various cell lines and pathways. This serves as a quick reference for effective concentration ranges and observed magnitudes of effect.
| Cell Line | Pathway/Target Investigated | This compound Conc. | Observed Effect | Reference(s) |
| A375SM (Melanoma) | PI3K/Akt | 100 µM | Significant downregulation of p-Akt expression. | [15] |
| A375P (Melanoma) | MAPK/ERK | 100 µM | Significant downregulation of p-ERK and p-JNK expression. | [15] |
| B16F10 (Melanoma) | JAK/STAT | 40 µM | Dose-dependent inhibition of STAT3 phosphorylation (Tyr705). | [22] |
| MCF-7 (Breast) | Cell Cycle | ~35 µM (8.9 µg/ml) | IC₅₀ for growth inhibition; induction of G2/M arrest. | [29] |
| SW480 (Colon) | Cell Cycle | 80 µM | 64% of cells arrested in G2/M phase after 48h. | [28] |
| HepG2 (Liver) | PI3K/Akt/mTOR | 20-80 µM | Dose- and time-dependent inhibition of cell growth; suppression of the pathway. | [9] |
Conclusion and Future Perspectives
This compound is a pleiotropic agent that exerts its anti-cancer and anti-inflammatory effects by strategically targeting multiple, interconnected signaling pathways. Its ability to simultaneously inhibit pro-survival and pro-proliferative cascades like PI3K/Akt and MAPK/ERK, while also suppressing inflammatory drivers such as NF-κB and STAT3, makes it a compelling molecule for therapeutic development. The convergence of these molecular interventions on the induction of cell cycle arrest and apoptosis provides a solid mechanistic basis for its observed efficacy.
The protocols and data presented in this guide offer a framework for the rigorous scientific investigation of this compound and its derivatives. Future research should focus on leveraging this mechanistic understanding to design synergistic combination therapies, where this compound could be used to sensitize resistant tumors to conventional chemotherapeutics. Furthermore, addressing the challenge of its relatively low bioavailability through advanced nano-formulations and drug delivery systems will be critical to translating its proven in vitro potential into clinical success.[2][5]
References
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- 2. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (this compound) and Its Impact on Cell Signaling Pathways [mdpi.com]
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- 5. mdpi.com [mdpi.com]
- 6. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting the PI3K/Akt/mTOR Axis by this compound for Cancer Prevention | Bentham Science [eurekaselect.com]
- 9. Inhibition of PI3K/Akt/mTOR pathway by this compound induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K (p120γ) Protocol [promega.sg]
- 13. promega.de [promega.de]
- 14. promega.com [promega.com]
- 15. This compound induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Inhibition of the STAT3 signaling pathway contributes to this compound-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. This compound Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
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- 27. This compound inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-cycle arrest at G2/M and growth inhibition by this compound in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. This compound Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]
- 33. This compound induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Apigenin: A Mechanistic and Methodological Guide
Abstract
Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals. We will dissect its interactions with key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. Furthermore, this guide presents detailed, field-proven experimental protocols for investigating these effects, ensuring scientific integrity and reproducibility. Visualized through signaling pathway diagrams and structured data tables, this document serves as a comprehensive resource for advancing research into the therapeutic potential of this compound.
Introduction: this compound as a Potent Anti-Inflammatory Agent
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammatory processes contribute to a myriad of chronic diseases. This compound (4′,5,7-trihydroxyflavone) has emerged as a promising therapeutic candidate due to its broad-spectrum anti-inflammatory activities.[1][2] Its low toxicity and presence in common dietary sources like parsley, celery, and chamomile make it an attractive molecule for further investigation.[2][3] This guide will elucidate the core mechanisms by which this compound modulates the inflammatory response at a molecular level.
Core Mechanistic Pathways of this compound in Inflammation
This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. Understanding these pathways is crucial for designing targeted experiments and interpreting results accurately.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[5][6] This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]
This compound has been shown to potently inhibit this pathway through multiple mechanisms:
-
Suppression of IKK Activation: this compound can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[5][6]
-
Inhibition of p65 Phosphorylation and Nuclear Translocation: Studies have demonstrated that this compound can suppress the phosphorylation of the p65 subunit of NF-κB and inhibit its translocation to the nucleus.[1][5]
-
Modulation of Upstream Adaptor Proteins: this compound has been shown to suppress the expression of Receptor-Interacting Protein 1 (RIP1), an adaptor protein involved in TNF receptor signaling upstream of NF-κB activation.[5]
By targeting these critical steps, this compound effectively downregulates the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4][7]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[8][9] this compound has been shown to modulate MAPK signaling, although its effects can be cell-type and stimulus-dependent.[10]
-
Inhibition of p38 and JNK Phosphorylation: Several studies have reported that this compound can suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby inhibiting downstream inflammatory gene expression.[1][11]
-
Variable Effects on ERK: The effect of this compound on ERK phosphorylation is more complex. While some studies show inhibition, others report an increase in ERK phosphorylation, suggesting a nuanced regulatory role.[10][12]
The modulation of MAPK pathways by this compound contributes to its ability to reduce the production of pro-inflammatory cytokines and mediators.[8][9]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[13][14] Aberrant NLRP3 inflammasome activation is implicated in a range of inflammatory diseases. This compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[13][15][16]
The inhibitory effects of this compound on the NLRP3 inflammasome are multifaceted:
-
Inhibition of Upstream Signaling: this compound can attenuate the priming signal (Signal 1) for NLRP3 activation by inhibiting the NF-κB pathway, which is responsible for the upregulation of NLRP3 and pro-IL-1β expression.[14][16]
-
Modulation of Ion Fluxes: this compound has been shown to be a potent inhibitor of Ca2+ flux from the endoplasmic reticulum to the cytosol, a critical event in NLRP3 activation.[13][14]
-
Direct Binding to NLRP3: Recent evidence suggests that this compound may directly bind to the NLRP3 protein, thereby inhibiting its activation.[17]
By targeting the NLRP3 inflammasome, this compound effectively reduces the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[13][16]
References
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- 6. Suppression of NF-κB and NF-κB-Regulated Gene Expression by this compound through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
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- 17. pubs.acs.org [pubs.acs.org]
Apigenin as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Discipline: Neuropharmacology and Therapeutic Development
Executive Summary
Neurodegenerative diseases (NDDs) like Alzheimer's (AD) and Parkinson's (PD) represent a significant and growing global health burden, with current therapeutic options largely limited to symptomatic relief.[1][2][3] The complex pathophysiology of these disorders, characterized by oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis, necessitates a multi-targeted therapeutic approach. Apigenin (4′,5,7-trihydroxyflavone), a natural flavonoid found in various plants, has emerged as a compelling neuroprotective candidate due to its pleiotropic pharmacological activities.[4][5][6] This guide synthesizes the current preclinical evidence for this compound, detailing its core mechanisms of action, providing validated experimental protocols for its investigation, and discussing the translational challenges for its development as a viable therapeutic agent.
Introduction: The Therapeutic Imperative in Neurodegeneration
The defining characteristics of NDDs are the progressive loss of structure and function of neurons.[1][2] Pathological hallmarks include the aggregation of misfolded proteins, such as amyloid-β (Aβ) in AD, and chronic neuroinflammation driven by activated microglia and astrocytes.[6][7] These processes are intimately linked with mitochondrial dysfunction, the overproduction of reactive oxygen species (ROS), and the activation of apoptotic cell death pathways, creating a vicious cycle of neuronal damage.[1][8]
Current pharmacological interventions fail to halt or reverse this neurodegenerative cascade. This therapeutic gap has driven research towards natural compounds that can modulate multiple pathological pathways simultaneously.[1][2][3] this compound has garnered significant attention for its potent antioxidant, anti-inflammatory, anti-apoptotic, and neurotrophic properties demonstrated in numerous preclinical models.[4][9][10]
Core Neuroprotective Mechanisms of this compound
This compound's therapeutic potential stems from its ability to concurrently modulate several key signaling pathways implicated in neurodegeneration.
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
Oxidative stress is a primary driver of neuronal damage in NDDs. This compound effectively counteracts this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][12]
Causality of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[11] This upregulates the expression of crucial phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[12][13][14] Studies have shown that this compound's ability to increase the expression of these enzymes is abolished when Nrf2 is knocked down, confirming the pathway's critical role in its protective effects.[11][13] Furthermore, this compound may activate Nrf2 through modulation of upstream kinases like PI3K/Akt and GSK-3β, which can phosphorylate Nrf2 and promote its nuclear accumulation.[11][15]
Suppression of Neuroinflammation via NF-κB Inhibition
Neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal death. This compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][16]
Causality of Action: In response to inflammatory stimuli (e.g., lipopolysaccharide [LPS] or Aβ), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for ubiquitination and degradation, freeing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[6] Once in the nucleus, NF-κB drives the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][16] this compound has been shown to directly suppress the phosphorylation of IKK and p65, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[5][6] This blockade of NF-κB nuclear translocation is a key mechanism by which this compound reduces the production of inflammatory mediators in the brain.[17][18][19]
Modulation of Apoptotic Pathways
This compound protects neurons from programmed cell death by modulating the intrinsic (mitochondrial) and extrinsic apoptotic pathways. It achieves this primarily by altering the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][20]
Causality of Action: The commitment to apoptosis is largely regulated by the balance between pro-apoptotic proteins (e.g., Bax, Bid) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[20] In neurodegenerative models, this compound treatment leads to the upregulation of anti-apoptotic Bcl-2 and the downregulation of pro-apoptotic Bax.[5][8] This increased Bax:Bcl-2 ratio prevents the loss of mitochondrial membrane potential, thereby inhibiting the release of cytochrome c from the mitochondria into the cytosol.[8][20] The cytosolic release of cytochrome c is a critical step that triggers the activation of caspase-9 and the subsequent executioner caspase-3, leading to cell death.[5][8] By stabilizing the mitochondrial membrane, this compound effectively blocks this caspase cascade and prevents neuronal apoptosis.[8][17]
Enhancement of Neurotrophic Signaling
This compound promotes neuronal survival, differentiation, and synaptic plasticity by enhancing neurotrophic signaling, particularly through the Brain-Derived Neurotrophic Factor (BDNF) pathway.[7][21]
Causality of Action: BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[7][21] This binding induces receptor dimerization and autophosphorylation, activating downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[21][22][23] These pathways converge on the transcription factor cAMP response element-binding protein (CREB), which upregulates genes involved in neuronal survival and plasticity.[7][17] Remarkably, recent studies show that this compound can directly bind to BDNF, potentiating its neurotrophic activities and enhancing the activation of the TrkB receptor and its downstream effectors.[21][24][25] This synergistic action alleviates cytotoxicity and mitochondrial dysfunction induced by neurotoxins like Aβ.[24][25]
Preclinical Evidence in Neurodegenerative Disease Models
This compound has demonstrated significant therapeutic potential in a variety of in vitro and in vivo models of neurodegeneration.
| Model System | Disease Focus | This compound Dosage/Conc. | Key Mechanistic & Behavioral Outcomes | Reference |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 20-40 mg/kg/day (oral) | Rescued learning and memory deficits; Reduced Aβ deposition and BACE1 levels; Restored ERK/CREB/BDNF pathway. | [9][26][27] |
| Aβ-induced Rat Model | Alzheimer's Disease | Not Specified | Decreased degenerative neurons; Blocked caspase-9 and cytochrome c release; Rescued spatial working memory. | [5] |
| MPTP-induced Mice | Parkinson's Disease | 50 mg/kg/day (i.p.) | Attenuated dopaminergic neuron loss; Reversed changes in pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines. | [19][28] |
| Rotenone-induced Rat Model | Parkinson's Disease | Not Specified | Inhibited release of TNF-α and IL-1β; Prevented reduction of BDNF levels. | [5] |
| SH-SY5Y & PC12 Cells | General Neurotoxicity | Varies (µM) | Attenuated proteasome inhibitor-induced apoptosis; Decreased Bax/Bcl-2 ratio; Suppressed caspase-3, -8, -9 activation. | [8] |
| Primary Cortical Neurons | Aβ Toxicity | Varies (µM) | Synergistically with BDNF, protected against Aβ-induced cytotoxicity and mitochondrial dysfunction. | [24][25] |
Validated Experimental Protocols for this compound Research
To ensure reproducibility and scientific rigor in the investigation of this compound's neuroprotective effects, standardized protocols are essential.
Protocol: In Vitro Neuroprotection Assessment using MTT Assay
This protocol details a colorimetric assay to quantify the protective effect of this compound against an oxidative insult in a neuronal cell line (e.g., SH-SY5Y).[29][30] The assay measures the metabolic activity of living cells, which reflects cell viability.[29]
A. Materials
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Methodology
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[31]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control, e.g., 0.1% DMSO). Incubate for 2-4 hours.
-
Causality Check: This pre-incubation allows this compound to enter the cells and initiate the upregulation of protective pathways (e.g., Nrf2) before the toxic insult is applied.
-
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells, except for the untreated control wells. Incubate for 24 hours.[32]
-
MTT Incubation: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[30][31]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[31] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance_treated / Absorbance_control) x 100
-
Protocol: Quantifying Inflammatory Cytokines in Brain Tissue via ELISA
This protocol describes the measurement of a key pro-inflammatory cytokine, TNF-α, in brain homogenates from an animal model of neuroinflammation (e.g., LPS-injected mice) treated with this compound.
A. Materials
-
Mouse brain tissue (hippocampus or cortex)
-
Tissue Homogenization Buffer (e.g., PBS or Tris-HCl with a protease inhibitor cocktail).[33][34]
-
Tissue homogenizer (e.g., Dounce or bead mill)
-
Commercial TNF-α ELISA kit
-
Microplate reader (absorbance at 450 nm)
B. Step-by-Step Methodology
-
Animal Model: Utilize a relevant model, such as C57BL/6 mice injected intraperitoneally with LPS (to induce neuroinflammation), with or without this compound pre-treatment (e.g., 50 mg/kg).
-
Tissue Collection: At a designated time point (e.g., 6 hours post-LPS), euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus) on ice. Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.[35]
-
Homogenate Preparation: Thaw the brain tissue on ice. Add 10 volumes of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).[35]
-
Homogenize the tissue thoroughly and then centrifuge at 10,000-12,000 x g for 15-20 minutes at 4°C.[34][35][36]
-
Protein Quantification: Collect the supernatant. Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay. This is critical for normalizing the cytokine levels.[33][34]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[33][37] This typically involves:
-
Adding standards and diluted samples (normalized for total protein) to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding the enzyme substrate, which generates a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α (in pg/mL) in each sample by interpolating from the standard curve. Normalize the cytokine concentration to the total protein content of the sample (e.g., pg of TNF-α per mg of total protein).
Translational Challenges and Future Directions
Despite the robust preclinical evidence, the translation of this compound into a clinical therapeutic faces significant hurdles.
-
Bioavailability and Blood-Brain Barrier (BBB) Penetration: this compound has low aqueous solubility and is subject to extensive first-pass metabolism, resulting in poor oral bioavailability.[4] While it is known to be BBB penetrant, achieving and sustaining therapeutic concentrations in the CNS remains a primary challenge.[9] Future research must focus on novel drug delivery systems, such as nanoparticles, liposomes, or prodrug strategies, to enhance its pharmacokinetic profile.
-
Clinical Trial Design: To date, no large-scale clinical trials have specifically tested this compound for neurodegenerative diseases.[9][10][38] Future trials must establish optimal dosing, safety, and target engagement in human subjects. Given its pleiotropic nature, trials could initially target patient populations with clear evidence of neuroinflammation or oxidative stress, using biomarkers to measure therapeutic response.
-
Target Engagement Validation: While preclinical studies have identified key pathways like Nrf2 and NF-κB, confirming that this compound engages these targets in the human CNS is crucial. This will require the use of advanced imaging techniques or the analysis of cerebrospinal fluid (CSF) biomarkers in clinical studies.
Conclusion
This compound presents a compelling, multi-targeted therapeutic strategy for neurodegenerative diseases. Its demonstrated ability to simultaneously mitigate oxidative stress, suppress neuroinflammation, inhibit apoptosis, and promote neurotrophic signaling aligns perfectly with the complex pathology of these disorders. While significant challenges in drug delivery and clinical validation remain, the wealth of preclinical data provides a strong rationale for its continued development. Rigorous investigation using standardized protocols and innovative formulation strategies will be paramount to unlocking the full therapeutic potential of this compound for patients suffering from these devastating diseases.
References
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- 2. benthamdirect.com [benthamdirect.com]
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- 4. [PDF] this compound: Exploring its neuroprotective potential in neurodegenerative disorders: Mechanisms and promising therapeutic applications | Semantic Scholar [semanticscholar.org]
- 5. Studies on this compound and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. caringsunshine.com [caringsunshine.com]
- 11. This compound-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Neuroprotective effect of this compound against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 17. Efficacy and Safety of Natural this compound Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound protects blood-brain barrier and ameliorates early brain injury by inhibiting TLR4-mediated inflammatory pathway in subarachnoid hemorrhage rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound alleviates neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bcl-2 inhibitor and this compound worked synergistically in human malignant neuroblastoma cell lines and increased apoptosis with activation of extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicineinnovates.com [medicineinnovates.com]
- 22. This compound Regulating PI3K/AKT Pathway to Improve Depressive Behavior in Epileptic Rats. | Read by QxMD [read.qxmd.com]
- 23. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The neurotrophic activities of brain-derived neurotrophic factor are potentiated by binding with this compound, a common flavone in vegetables, in stimulating the receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The neurotrophic activities of brain‐derived neurotrophic factor are potentiated by binding with this compound, a common flavone in vegetables, in stimulating the receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of this compound in an Alzheimer’s Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 27. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of this compound in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound alleviates neuroinflammation in a mouse model of Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. benchchem.com [benchchem.com]
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- 35. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 36. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bio-protocol.org [bio-protocol.org]
- 38. caringsunshine.com [caringsunshine.com]
Apigenin's Dual Impact on Cancer Progression: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Promising Natural Compound
This technical guide provides an in-depth exploration of the multifaceted effects of apigenin, a naturally occurring flavonoid, on the critical cellular processes of cell cycle progression and apoptosis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular pathways targeted by this compound and offers detailed protocols for investigating its anticancer potential.
Executive Summary
This compound, a compound widely found in various plants, has garnered significant attention for its potential as a chemotherapeutic agent.[1] Its efficacy lies in its ability to selectively induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells while exhibiting low toxicity to normal cells.[2][3] This guide dissects the intricate mechanisms through which this compound exerts these effects, providing a robust framework for its preclinical evaluation.
Introduction: The Therapeutic Promise of this compound
Flavonoids, a class of polyphenolic compounds, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][4] this compound (4′,5′,7-trihydroxyflavone) stands out as a particularly promising candidate for cancer therapy due to its demonstrated ability to modulate key signaling pathways involved in tumorigenesis.[5][6] Unlike many conventional chemotherapeutic drugs that are associated with severe side effects, this compound offers a more targeted approach with a favorable safety profile.[3] This guide will focus on two of its most well-documented anticancer activities: the disruption of cell cycle progression and the induction of apoptosis.
This compound's Interruption of the Cell Cycle: A Halt to Uncontrolled Proliferation
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been shown to impose a "brake" on this process, primarily by inducing cell cycle arrest at the G2/M phase.[7][8][9] This arrest prevents cancer cells from entering mitosis and dividing.
Molecular Mechanisms of G2/M Arrest
This compound's ability to halt the cell cycle at the G2/M checkpoint is attributed to its influence on key regulatory proteins:
-
Downregulation of Cyclin B1 and CDK1: The Cyclin B1/CDK1 complex is the primary driver of the G2 to M phase transition. This compound significantly decreases the protein levels of both Cyclin B1 and CDK1, leading to a marked inhibition of CDK1 kinase activity.[3][7] In some cancer cell lines, this is achieved through the transcriptional repression of these genes.[8]
-
Modulation of other Cyclins and CDKs: While the primary effect is on the G2/M checkpoint, this compound has also been observed to reduce the protein levels of Cyclin A, Cyclin D1, and CDK4.[7]
-
Involvement of p53 and p21/WAF1: In cancer cells with wild-type p53, this compound can stabilize and activate this crucial tumor suppressor protein.[10][11] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21/WAF1, which contributes to cell cycle arrest.[3][11]
Visualizing the Pathway: this compound-Induced G2/M Arrest
References
- 1. Exploring this compound: Role and Potential in Cancer Care – BMS Clinic [bmsclinic.com.hk]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. famecancermuseum.com [famecancermuseum.com]
- 4. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Role of this compound in Cancer Prevention and Treatment | MDPI [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound induced apoptosis through p53-dependent pathway in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the natural sources and dietary intake of Apigenin
An In-depth Technical Guide to the Natural Sources and Dietary Intake of Apigenin
This compound (4′,5,7-trihydroxyflavone) is a ubiquitously distributed plant flavone that has garnered significant attention within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of this compound, its dietary intake, and the analytical methodologies requisite for its accurate quantification. We will delve into the botanical distribution of this bioactive compound, factors influencing its concentration in dietary sources, its metabolic fate, and the intricacies of its extraction and analysis from complex matrices. The objective is to furnish a scientifically grounded resource that supports the exploration of this compound as a potential therapeutic agent.
Introduction to this compound: A Flavone of Therapeutic Interest
This compound is a yellow crystalline solid belonging to the flavone subclass of flavonoids.[4][5] Its chemical structure, characterized by three hydroxyl groups on its C-5, C-7, and C-4' positions, underpins its biological activity.[1][5] In the plant kingdom, this compound is predominantly found in the form of glycosides, where it is bound to a sugar moiety.[4][5][6] Common glycosidic forms include apiin (this compound-7-O-apioglucoside) in parsley and celery, and this compound-7-O-glucoside in chamomile.[4][7][8] The bioavailability and metabolic pathway of this compound are intricately linked to its glycosidic form, which influences its absorption in the gastrointestinal tract.[9][10][11]
Natural Distribution and Dietary Sources of this compound
This compound is widely present in a variety of fruits, vegetables, herbs, and spices.[5][6][12] However, its concentration can vary significantly depending on the plant species, variety, growing conditions, and processing methods.[13][14][15]
Principal Dietary Sources
The most potent dietary sources of this compound are herbs, with dried parsley exhibiting exceptionally high levels.[1][4][16][17] Chamomile flowers are another remarkably rich source.[1][4][13][18][19] Other notable sources include celery, spinach, artichokes, and oregano.[1][20][21]
Table 1: this compound Content in Selected Dietary Sources
| Food Source | Form | This compound Content (μg/g) | Reference(s) |
| Parsley | Dried | 45,035 | [1] |
| Parsley | Fresh | 2,155 | [4][13] |
| Chamomile | Dried Flower | 3,000 - 5,000 | [1][16] |
| Celery Seeds | 786.5 | [1] | |
| Vine Spinach | 622 | [1] | |
| Chinese Celery | 240.2 | [1] |
Factors Influencing this compound Content
The this compound content in plants is not static. Several factors can influence its concentration:
-
Genetic Variation: Different cultivars of the same plant can have varying this compound levels.
-
Growing Conditions: Environmental factors such as sun exposure, soil composition, and climate play a crucial role.[14]
-
Harvesting Time: The developmental stage of the plant at harvest can impact flavonoid content.[14]
-
Post-Harvest Processing: Drying is a significant factor, as it concentrates the this compound content by removing water.[1][13] However, other processing methods like heating can lead to degradation, although this compound is relatively heat-stable compared to other flavonoids.[2][22][23]
Dietary Intake and Bioavailability
Estimating the daily intake of this compound is challenging due to the wide variations in dietary habits and the this compound content of foods.[6] Studies have reported a wide range of daily intake, from a few milligrams to potentially higher amounts in diets rich in fruits, vegetables, and herbs.[5][6]
The bioavailability of this compound is generally low, a characteristic shared by many polyphenolic compounds.[2][9][12][24] This is primarily due to its poor water solubility and extensive first-pass metabolism in the intestine and liver.[2][9][24] In the gut, this compound glycosides are hydrolyzed by bacterial β-glucosidases to the aglycone form, which is then absorbed.[9][10] Following absorption, this compound undergoes phase II metabolism, primarily glucuronidation and sulfation, before being circulated and eventually excreted.[9][10][24]
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in various matrices is crucial for research and development. The choice of analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.[12][25]
Sample Preparation: The Critical First Step
A robust sample preparation protocol is paramount for reliable quantification. This typically involves two key stages: extraction and hydrolysis.
-
Extraction: The goal is to efficiently extract this compound and its glycosides from the sample matrix. Common techniques include solid-liquid extraction using solvents like methanol or ethanol, and more advanced methods like ultrasonic-assisted extraction (UAE) and pressurized liquid extraction (PLE).[3][26][27]
-
Hydrolysis: To determine the total this compound content (both free and glycosidically bound), an acid hydrolysis step is necessary to cleave the sugar moieties from the aglycone.[3] This is typically achieved by heating the extract with an acid, such as hydrochloric acid.[3]
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound.[12][28] When coupled with a suitable detector, it provides excellent separation and quantification capabilities.
-
HPLC with UV-Vis or Diode Array Detection (DAD): This is a common and cost-effective method for this compound analysis.[12][29] Detection is typically performed at the wavelength of maximum absorbance for this compound, which is around 330-340 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for analyzing complex matrices or for pharmacokinetic studies where low concentrations of this compound and its metabolites are expected.[12][25][28][30]
Experimental Protocol: Quantification of Total this compound in Dried Parsley by HPLC-UV
This protocol provides a step-by-step methodology for the determination of total this compound in a high-content herbal matrix.
5.1. Materials and Reagents
-
Dried parsley powder
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Hydrochloric acid (37%)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
0.45 µm syringe filters
5.2. Equipment
-
Analytical balance
-
Ultrasonic bath
-
Heating block or water bath
-
Centrifuge
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
5.3. Procedure
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Extraction and Hydrolysis:
-
Accurately weigh approximately 100 mg of dried parsley powder into a screw-cap tube.
-
Add 10 mL of 80% aqueous methanol.
-
Sonicate for 30 minutes.
-
Add 2 mL of 6 M hydrochloric acid.
-
Heat at 90°C for 2 hours in a heating block or water bath.
-
Allow to cool to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B; 30-35 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 336 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the total this compound content in the original dried parsley sample, taking into account the initial weight and dilution factors.
-
5.4. Method Validation
The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[29]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of total this compound from a plant matrix.
References
- 1. Plant flavone this compound: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Total this compound in Herbs by Micellar Electrokinetic Chromatography with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Flavonoid this compound: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Absorption, distribution, metabolism and excretion of this compound and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijhsr.org [ijhsr.org]
- 13. neuroganhealth.com [neuroganhealth.com]
- 14. Does Chamomile Extract Contain this compound? - Angelbio [angelbiology.com]
- 15. codeage.com [codeage.com]
- 16. researchgate.net [researchgate.net]
- 17. troscriptions.com [troscriptions.com]
- 18. neuroganhealth.com [neuroganhealth.com]
- 19. greeksuperherbs.com [greeksuperherbs.com]
- 20. 7 this compound-Rich Foods to Incorporate into Your Daily Diet [longevity.technology]
- 21. ars.usda.gov [ars.usda.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Extraction, Purification, and Hydrolysis Behavior of this compound-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Apigenin
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone, a subclass of flavonoids, that is widely distributed throughout the plant kingdom.[1] Found in abundance in common vegetables, fruits, and herbs such as parsley, celery, chamomile, and oranges, it has garnered significant attention from the scientific community.[2][3][4] Historically used in traditional medicine, modern research is progressively uncovering the molecular mechanisms that underpin its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties.[2][4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's chemical structure, physicochemical properties, biosynthesis, and its modulation of key cellular signaling pathways. We will also detail validated experimental protocols for its extraction and analysis, grounding theoretical knowledge in practical application.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical nature is fundamental to any research or development endeavor. This compound's structure, a classic flavone backbone with three hydroxyl groups, dictates its biological interactions and its properties in experimental settings.
Chemical Structure and Nomenclature
This compound is a yellow crystalline solid belonging to the flavone class.[3] Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups substituted at positions 4', 5, and 7.
-
IUPAC Name : 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[3][6]
-
Systematic IUPAC Name : 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[4][6]
-
CAS Number : 520-36-5[3]
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound, particularly its poor aqueous solubility, present a significant challenge for formulation and bioavailability, which is a key consideration in drug development.[9][10]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| Appearance | Yellow crystalline solid / Yellow needles | [3][6] |
| Melting Point | 345 to 350 °C | [3][6] |
| Solubility | Poorly soluble in water (1.35 µg/mL). Soluble in DMSO, ethanol, and dilute alkaline solutions. | [][9][10][11][12] |
| LogP (Octanol/Water) | 2.87 - 3.02 | [6][12] |
| UV-vis (λmax) | 267-269, 334-337 nm (in Methanol/Ethanol) | [11][12] |
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
UV-Vis Spectroscopy : In methanol or ethanol, this compound exhibits two major absorption bands, which is characteristic of the flavone structure. Band I (334-337 nm) corresponds to the B-ring cinnamoyl system, while Band II (267-269 nm) is associated with the A-ring benzoyl system.[3][12]
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the precise arrangement of protons and carbons in the molecule, respectively. For instance, in ¹H-NMR, the characteristic protons of the flavone skeleton can be assigned, such as the singlet for H-3 and the distinct doublets for the protons on the A and B rings.[13][14][15][16]
-
Mass Spectrometry (MS) : Electron Ionization (EI-MS) typically shows a molecular ion peak at m/z 270, corresponding to the molecular weight of this compound, confirming its elemental composition.[13][17]
Part 2: Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, a complex metabolic route that produces a wide array of secondary metabolites from aromatic amino acids.[1][3] The pathway begins with L-phenylalanine or L-tyrosine, products of the Shikimate pathway.[3][18]
The key enzymatic steps are:
-
Phenylalanine Ammonia Lyase (PAL) deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[18]
-
Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[1][18]
-
Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into its corresponding flavanone, naringenin.[1][3]
-
Flavone Synthase (FNS) introduces a double bond into the C-ring of naringenin, converting the flavanone into the flavone this compound.[1][3]
Part 3: Biological Activity and Mechanisms of Action
This compound's therapeutic potential stems from its ability to interact with a multitude of molecular targets and modulate complex intracellular signaling pathways.[19] This pleiotropic activity makes it a subject of intense research, particularly in oncology and inflammatory diseases.
Modulation of Key Signaling Pathways
This compound exerts its effects not through a single mechanism but by modulating interconnected signaling networks crucial for cell survival, proliferation, and stress response.
-
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key kinases like Akt and mTOR.[20][21] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis (programmed cell death).[2][20] In some cancer models, this is achieved by reducing the expression of upstream receptors like the Insulin-like Growth Factor Receptor (IGF-IR).[20]
-
MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are critical for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation.[22] this compound can inhibit this pathway, often by decreasing the phosphorylation levels of ERK1/2, which in turn suppresses cell growth and induces apoptosis in various cancer cell lines.[2][22]
-
Nrf2/ARE Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress (or inducers like this compound), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[23] this compound can activate this protective pathway, which is a cornerstone of its antioxidant and anti-inflammatory effects.[23][24][25] However, in some cancer contexts where Nrf2 is aberrantly overexpressed to confer chemoresistance, this compound has paradoxically been shown to downregulate Nrf2, sensitizing cancer cells to treatment.[21][22]
Part 4: Experimental Protocols
The transition from understanding this compound's properties to utilizing it in research requires robust and reproducible methodologies. The following protocols are synthesized from established methods for the extraction, purification, and quantification of this compound.
Protocol 1: Extraction and Isolation from Plant Material
This protocol describes a general method for extracting this compound from a common source, dried parsley (Petroselinum crispum), and purifying it via column chromatography. The causality behind this multi-step solvent-based approach is to first perform a broad extraction and then systematically partition and separate the compounds based on their polarity, with this compound being moderately polar.
Methodology:
-
Preparation of Plant Material :
-
Air-dry fresh parsley leaves in a dark, well-ventilated area until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.[26]
-
-
Solvent Extraction :
-
Macerate 100 g of the powdered plant material in 1 L of 80% methanol (v/v) in a large flask.[26]
-
Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.[26]
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in 200 mL of distilled water.
-
Perform successive partitioning in a separatory funnel with 3 x 200 mL of solvents of increasing polarity: first n-hexane (to remove non-polar compounds like lipids and chlorophylls), followed by ethyl acetate.[27]
-
This compound will preferentially partition into the ethyl acetate fraction. Combine the ethyl acetate fractions.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This yields a flavonoid-enriched fraction.[27]
-
-
Purification by Column Chromatography :
-
Prepare a slurry of Sephadex LH-20 in 80% methanol and pack it into a glass column (e.g., 100 cm x 2.5 cm).[27]
-
Dissolve the dried ethyl acetate fraction in a minimal amount of 80% methanol.
-
Carefully load the sample onto the top of the column.
-
Elute the column with 80% methanol at a flow rate of approximately 1.0 mL/min.[27]
-
Collect fractions (e.g., 10 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light.
-
Pool the fractions containing the spot corresponding to a pure this compound standard.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound. Confirm identity and purity using HPLC and spectroscopic methods (NMR, MS).
-
Protocol 2: Quantification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of this compound in extracts and biological matrices.[9][28] This protocol provides a validated isocratic method. The choice of a C18 column is based on its ability to effectively separate moderately polar compounds like this compound from other matrix components based on hydrophobic interactions.
Methodology:
-
Instrumentation and Conditions :
-
HPLC System : A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column : Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[28]
-
Mobile Phase : Isocratic mixture of 55% methanol and 45% 0.1 M ammonium acetate buffer (pH 5.1).[28] Degas the mobile phase by sonication before use.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 336 nm, a λmax for this compound that minimizes interference from many endogenous compounds.[3][28]
-
Injection Volume : 20 µL.
-
-
Preparation of Standards and Samples :
-
Standard Stock Solution : Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Curve : Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation : Dissolve the purified extract from Protocol 1 in the mobile phase to an expected concentration within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent column clogging.[26]
-
-
Analysis and Quantification :
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. The curve should exhibit linearity with a correlation coefficient (r²) > 0.99.[29]
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.
-
Part 5: Safety and Toxicology
For drug development professionals, an understanding of a compound's safety profile is paramount. This compound is generally considered safe and exhibits low intrinsic toxicity.[2][30]
-
Acute Toxicity : Studies in animal models have shown no mortality or signs of toxicity at oral doses up to 5000 mg/kg.[30]
-
Mutagenicity : In vitro assessments have demonstrated that this compound does not have carcinogenic or mutagenic effects.[30]
-
Adverse Effects : At very high doses, this compound may cause mild sedation and muscle relaxation.[2][30]
-
Drug Interactions : A key consideration is this compound's potential to inhibit cytochrome P450 enzymes, particularly CYP2C9.[19][31] This can interfere with the metabolism of various drugs, potentially increasing their effects and toxicities. This interaction must be carefully evaluated when considering this compound as a therapeutic agent, especially in combination therapies.[31]
Conclusion and Future Directions
This compound stands out as a flavonoid of immense scientific interest, possessing a well-defined chemical structure and a diverse array of biological activities. Its ability to modulate critical cellular signaling pathways like PI3K/Akt and MAPK, while also bolstering antioxidant defenses via the Nrf2 pathway, provides a solid mechanistic basis for its observed anti-inflammatory and anti-cancer effects. While its low aqueous solubility and potential for drug interactions present challenges, they also offer opportunities for innovation in drug delivery and formulation, such as the development of nanoformulations to enhance bioavailability.[2][32] Future clinical research should focus on well-designed trials to translate the wealth of preclinical data into tangible therapeutic applications, solidifying the role of this compound in disease prevention and treatment.[32][33]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 6. This compound | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. ijhsr.org [ijhsr.org]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Evaluation of properties of this compound and [G-3H]this compound and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Study on Extraction and Purification of this compound and the Physical and Chemical Properties of Its Complex with Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound promotes apoptosis of 4T1 cells through PI3K/AKT/Nrf2 pathway and improves tumor immune microenvironment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Functionality of this compound as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. jmp.ir [jmp.ir]
- 28. A simple HPLC method for the determination of this compound in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. This compound: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. alzdiscovery.org [alzdiscovery.org]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols for the Quantification of Apigenin in Biological Samples by High-Performance Liquid Chromatography (HPLC)
Document ID: APN-HPLC-APG-V1.0
Abstract
This document provides a comprehensive guide to the development, validation, and application of a robust analytical method for the quantification of apigenin in various biological matrices, including plasma, urine, and tissue homogenates, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols herein are designed for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), offering a detailed framework from sample preparation to full method validation in accordance with international guidelines.
Introduction: The Rationale for this compound Quantification
This compound (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid ubiquitously found in a variety of fruits, vegetables, and herbs, such as parsley, chamomile, and celery.[1] It has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] To accurately assess its therapeutic potential, bioavailability, and metabolic fate in vivo, a reliable and validated analytical method for its quantification in biological samples is indispensable.
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose, offering excellent selectivity, sensitivity, and reproducibility.[1] This guide details a universally applicable RP-HPLC method, emphasizing the critical nuances of sample preparation and method validation that underpin data integrity.
Principle of the Method
The methodology is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, the analyte, this compound, is separated based on its partitioning between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the hydrophobic column and is eluted by a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer. The acidic component of the mobile phase is crucial for suppressing the ionization of this compound's phenolic hydroxyl groups, ensuring a sharp, symmetrical peak shape and reproducible retention times. Quantification is achieved by comparing the peak area of this compound in the sample to that of known concentration standards using an external calibration curve.
Sample Preparation: The Key to Accurate Quantification
The complexity of biological matrices necessitates a meticulous sample preparation strategy to remove interfering substances, such as proteins and salts, and to concentrate the analyte. The choice of technique depends on the specific matrix.[1]
Workflow for Biological Sample Preparation
The following diagram outlines the general workflow for preparing biological samples for HPLC analysis.
References
Application Notes & Protocols for In Vivo Apigenin Studies in Animal Models
Introduction: The Rationale for In Vivo Apigenin Research
This compound (4′,5,7-trihydroxyflavone) is a naturally occurring plant flavone found abundantly in fruits, vegetables, and herbs like parsley and chamomile.[1] For centuries, this compound-rich traditional medicines have been utilized for their therapeutic properties.[1] Modern research has substantiated these uses, revealing this compound's potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities in preclinical models.[1][2][3][4]
While in vitro studies provide invaluable insights into cellular mechanisms, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. Therefore, in vivo studies using animal models are an indispensable step to validate cellular findings, understand systemic effects, evaluate therapeutic efficacy, and determine safe dosing regimens. This guide provides a comprehensive overview of the critical considerations and detailed protocols for conducting robust in vivo research with this compound.
Critical Prerequisite: Understanding this compound's Pharmacokinetics
A significant challenge in translating this compound's in vitro promise to in vivo efficacy is its challenging pharmacokinetic profile. This understanding is not merely academic; it directly dictates the choice of formulation, administration route, and dosing schedule.
-
Poor Bioavailability: this compound's primary limitations are its low water solubility (approx. 2.16 µg/mL) and extensive first-pass metabolism, primarily in the intestine.[5][6][7][8] Following oral administration, it is rapidly converted into glucuronide and sulfate conjugates.[9][10] This results in very low levels of the free, active compound reaching systemic circulation, with an oral bioavailability in rats reported to be as low as 0.7%.[5][6]
-
Metabolite Activity: Interestingly, the primary metabolite, this compound-7-O-glucuronide (A7G), may act as a natural prodrug. Studies have shown that oral administration of A7G can lead to significantly higher systemic exposure to the parent this compound compared to administering this compound itself.[5][6][7]
-
Distribution: Despite poor absorption, this compound that reaches the bloodstream distributes effectively into tissues, indicated by a large volume of distribution in rats that exceeds total body water.[11]
To overcome these limitations, researchers have developed advanced formulations such as phospholipid phytosomes, solid dispersions with mesoporous silica, and nanoparticles, which have been shown to significantly enhance solubility and bioavailability.[8][12][13][14][15]
Table 1: Summary of this compound Pharmacokinetic Parameters in Rats (Oral & IV Administration)
| Parameter | Oral Administration | Intravenous (IV) Administration | Key Insight | Reference |
| Dose Range | 13.5 - 60 mg/kg | 5.4 - 20 mg/kg | Doses vary significantly across studies. | [11] |
| Tmax (Time to Peak) | 0.5 - 2.5 hours | N/A | Rapidly absorbed after oral intake. | [11] |
| T½ (Half-life) | 1.8 - 4.2 hours | ~91.8 hours (from a separate study) | Elimination half-life varies; one study reports a very long half-life, suggesting potential for accumulation. | [9][10][11] |
| Cmax (Peak Conc.) | 1.33 µg/mL (at 60 mg/kg) | N/A | Peak plasma concentration is dose-dependent. | [11] |
| Bioavailability (F) | ~0.7% - 30% | 100% (by definition) | Oral bioavailability is consistently low, highlighting the extensive first-pass effect. | [5][6][11] |
Experimental Design: A Framework for Success
The validity of any in vivo study hinges on a meticulously planned experimental design. For this compound, this involves careful selection of the animal model, administration route, and dose, all informed by its pharmacokinetic properties.
Animal Model Selection
Standard rodent models like Sprague-Dawley rats and C57BL/6 or Swiss mice are commonly used.[16][17][18] The choice of a specific disease model is dictated by the research question:
-
Oncology: Orthotopic or xenograft models where human cancer cells are implanted into immunocompromised mice.[19][20]
-
Inflammation: Acute models like carrageenan-induced paw edema or topical TPA-induced dermatitis; chronic models like collagen-induced arthritis.[17][21]
-
Neurodegeneration: Transgenic models such as APP/PS1 mice for Alzheimer's disease or chemically-induced models like MPTP for Parkinson's disease.[22][23]
Route of Administration: Causality and Choice
The choice of administration route is a critical decision that directly impacts bioavailability and the interpretation of results.
-
Oral Gavage (p.o.): This is the preferred route for studies aiming to mimic human dietary consumption. It subjects this compound to first-pass metabolism, providing a more clinically relevant model, but requires higher doses to achieve therapeutic concentrations. It is suitable for chronic, long-term studies.[18][20]
-
Intraperitoneal Injection (i.p.): This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to significantly higher and more reproducible systemic exposure. It is ideal for mechanistic studies where achieving a specific plasma concentration is critical. However, it is less clinically relevant for a dietary compound and can carry a risk of local tissue irritation or peritonitis.[24][25][26]
-
Topical Application: Used exclusively for studying effects on skin inflammation or dermatological conditions.[21]
Dosing and Toxicity Considerations
This compound is generally considered safe with low toxicity.[1][2] However, dose selection must be empirically justified.
-
Effective Dose Range: The effective dose of this compound varies widely depending on the animal model, disease state, and administration route.
-
Toxicity Profile: While oral doses up to 5000 mg/kg have shown no acute toxicity in rodents[2], high-dose intraperitoneal administration (≥100 mg/kg) has been shown to induce signs of transient hepatotoxicity in mice, indicated by elevated liver enzymes (ALT, AST) and increased oxidative stress.[16][25][27] Therefore, for i.p. administration, doses are typically kept at or below 50 mg/kg. A pilot dose-finding study is always recommended.
Diagram 1: Experimental Design Workflow
A logical workflow ensures reproducibility and minimizes variables.
Caption: A standard workflow for an in vivo this compound study.
Core Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation and administration of this compound. Crucially, a vehicle control group (receiving the solvent without this compound) must be included in every experiment.
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is adapted for water-insoluble compounds and is suitable for daily administration. Carboxymethyl cellulose (CMC) acts as a suspending agent.
Materials:
-
This compound powder (purity >97%)
-
Sodium carboxymethyl cellulose (CMC)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale and weighing paper
-
Graduated cylinder and volumetric flasks
Procedure:
-
Calculate Required Mass: Determine the total amount of this compound needed for the entire study. For example, for 10 rats (avg. 250g) receiving 20 mg/kg for 7 days: 10 rats * 0.25 kg * 20 mg/kg/day * 7 days = 350 mg. Prepare a slight excess.
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC solution. For 100 mL, dissolve 0.5 g of CMC in ~90 mL of sterile water. Heat gently and stir with a magnetic stirrer until fully dissolved. Allow to cool to room temperature, then adjust the final volume to 100 mL.
-
Create Suspension: Weigh the calculated amount of this compound powder. If necessary, use a mortar and pestle to ensure the powder is fine and free of clumps.
-
Trituration: Add a small volume (~1-2 mL) of the 0.5% CMC vehicle to the this compound powder. Mix thoroughly with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Final Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing. Transfer the suspension to a beaker and place it on a magnetic stirrer. Stir for at least 15-30 minutes before administration to ensure homogeneity.
-
Administration: Use an appropriate size oral gavage needle (e.g., 18-20 gauge for rats). Continuously stir the suspension during dosing to prevent the this compound from settling, which would lead to inaccurate dosing. Administer the calculated volume slowly to the conscious animal.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol uses a co-solvent system to dissolve this compound for injection. The final concentration of DMSO must be kept low (ideally ≤10%) to minimize toxicity.
Materials:
-
This compound powder (purity >97%)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Concentration: Determine the desired final concentration. For a 20 mg/kg dose in a 250g rat with an injection volume of 0.5 mL, the required concentration is 10 mg/mL. (20 mg/kg * 0.25 kg) / 0.5 mL = 10 mg/mL.
-
Dissolve in DMSO: Weigh the required amount of this compound into a sterile vial. Add the minimum volume of DMSO required to fully dissolve the powder. For example, to make a 10 mg/mL final solution with 10% DMSO, first create a 100 mg/mL stock in pure DMSO.
-
Dilute with Saline: While vortexing, slowly add the sterile saline to the DMSO-apigenin concentrate to reach the final desired volume and concentration. For the example above, you would add 9 parts saline to 1 part of the 100 mg/mL stock. Important: Adding saline too quickly may cause the this compound to precipitate out of solution.
-
Inspect for Clarity: The final solution should be clear and free of precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., slightly higher DMSO concentration, warming, or use of other co-solvents like PEG400).
-
Administration: Use a sterile syringe with an appropriate needle (e.g., 25-27 gauge). Administer the calculated volume via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
Key Mechanisms of Action & Downstream Analysis
This compound exerts its pleiotropic effects by modulating multiple key signaling pathways. Understanding these pathways is essential for designing experiments with relevant endpoints.
-
Anti-Cancer & Anti-Metastatic Effects: this compound has been shown to induce apoptosis and cell cycle arrest, and inhibit angiogenesis and metastasis by modulating pathways like PI3K/Akt, MAPK/ERK, and NF-κB.[1][19][28][29][30]
-
Anti-Inflammatory & Anti-Neuroinflammatory Effects: A primary mechanism is the inhibition of the NF-κB signaling cascade. This reduces the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).[3][4][21] It also targets the NLRP3 inflammasome and JAK/STAT pathways.[1][4]
-
Neuroprotective Effects: In models of Alzheimer's disease, this compound improves antioxidant enzyme activity and restores the neurotrophic ERK/CREB/BDNF pathway, which is crucial for learning and memory.[22][23]
Diagram 2: this compound's Modulation of the NF-κB Inflammatory Pathway
This diagram illustrates a core mechanism of this compound's anti-inflammatory action.
References
- 1. This compound in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and inflammation in the brain: can this compound inhibit neuroinflammation in preclinical models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Pharmacokinetics and extensive intestinal first-pass effects of this compound and its active metabolite, this compound-7-O-glucuronide, in rats [kci.go.kr]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and metabolism of this compound in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 12. Enhanced Solubility and Bioavailability of this compound via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and characterization of an this compound-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Acute Exposure of this compound Induces Hepatotoxicity in Swiss Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic interaction profile of this compound with diclofenac in an experimental model of inflammation in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 20. Oral Administration of this compound Inhibits Metastasis through AKT/P70S6K1/MMP-9 Pathway in Orthotopic Ovarian Tumor Model | MDPI [mdpi.com]
- 21. Topical this compound Alleviates Cutaneous Inflammation in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Intraperitoneal Administration of this compound in Liver Ischemia/Reperfusion Injury Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Intraperitoneal administration of this compound in liver ischemia/reperfusion injury protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Subacute exposure to this compound induces changes in protein synthesis in the liver of Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Experimental evidence for anti-metastatic actions of this compound: a mini review [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Probing the Pleiotropic Effects of Apigenin: Advanced Cell Culture Protocols and Application Notes
Introduction: Apigenin as a Multifaceted Phytochemical in Cellular Research
This compound, a naturally occurring flavone found in a variety of fruits and vegetables, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive in vitro and in vivo studies have demonstrated its anti-inflammatory, antioxidant, and potent anticancer properties.[1][3][4] The therapeutic potential of this compound stems from its ability to modulate a wide array of cellular signaling pathways, making it a compelling subject for researchers in oncology, immunology, and neurobiology.[5][6][7] This guide provides a comprehensive framework of detailed cell culture protocols to rigorously investigate the multifaceted effects of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Section 1: Foundational Techniques - Preparing this compound for Cell Culture
A critical first step in studying this compound is the proper preparation of stock solutions and subsequent dilutions for cell treatment. Due to its poor water solubility, careful consideration of solvents and handling procedures is paramount to ensure accurate and consistent experimental outcomes.[8][9]
Crafting a Stable this compound Stock Solution
The low aqueous solubility of this compound necessitates the use of an organic solvent for creating a concentrated stock solution.[9] Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for this compound and relatively low toxicity to cells at working concentrations.[10][11]
Protocol 1.1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mM concentration.[10]
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[10]
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial.[12]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[10][12]
-
Store the aliquots at -20°C or -80°C for long-term stability.[10]
Expert Insight: The use of anhydrous DMSO is crucial as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[10] Always prepare fresh working dilutions from the frozen stock immediately before each experiment to ensure consistency.[10]
Determining the Optimal Working Concentration: The Dose-Response Curve
Prior to investigating the specific effects of this compound, it is essential to determine the optimal, non-precipitating concentration range for your specific cell line. This is typically achieved by performing a dose-response curve using a cell viability assay.
Table 1: Recommended Starting Concentration Ranges of this compound for Various Cell Lines
| Cell Line Type | Example Cell Lines | Recommended Starting Concentration Range (µM) | Reference |
| Melanoma | A375, C8161 | 25 - 100 | [13][14] |
| Colon Cancer | HCT-116, HT-29, SW480 | 1.56 - 100 | [15][16] |
| Breast Cancer | MDA-MB-231, MCF-7 | 20 - 80 | [6][17] |
| Leukemia | HL-60, K562 | 30 - 100 | [18] |
| Macrophage | ANA-1 | 12.5 - 50 | [19] |
Note: The optimal concentration can vary significantly between cell lines.[20] It is crucial to perform a dose-response experiment for each new cell line.
Section 2: Core Assays for Elucidating this compound's Cellular Effects
This section outlines detailed protocols for key cell-based assays to investigate the primary mechanisms of this compound, including its effects on cell viability, apoptosis, cell cycle progression, and signaling pathways.
Assessing Cytotoxicity and Proliferation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 2.1: MTT Assay for Cell Viability
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14][21]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM).[14][21] Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[12]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14][21]
-
Carefully aspirate the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation: A decrease in absorbance in this compound-treated wells compared to the control indicates a reduction in cell viability.
Unraveling Programmed Cell Death: Apoptosis Assays
This compound is a known inducer of apoptosis in various cancer cell lines.[1][6][13] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to quantify apoptotic cells.
Protocol 2.2: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).[13][14]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1x10^6 cells/mL.[13][14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[13][14]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Investigating Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases, depending on the cell type.[3][18] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the cell cycle distribution.[22][23]
Protocol 2.3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound-treated cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.[23][24]
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.[23][24]
-
Incubate for 30 minutes in the dark at room temperature.[24]
-
Analyze the DNA content by flow cytometry.
Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Changes in the percentage of cells in each phase after this compound treatment indicate cell cycle arrest.
Probing Key Signaling Pathways: Western Blot Analysis
This compound exerts its effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the MAPK, Akt, and NF-κB pathways.[3][5][13] Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these pathways.
Protocol 2.4: Western Blotting for Signaling Protein Analysis
Materials:
-
This compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse this compound-treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38, NF-κB p65) overnight at 4°C.[13][25]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation: Changes in the levels of total and phosphorylated proteins will reveal the impact of this compound on the signaling pathways of interest.
dot
Caption: this compound's modulation of key signaling pathways.
Measuring Oxidative Stress: Reactive Oxygen Species (ROS) Assay
This compound has been shown to have both antioxidant and pro-oxidant effects, depending on the cellular context.[15][26] Measuring the levels of intracellular reactive oxygen species (ROS) can provide insights into its mechanism of action.
Protocol 2.5: Intracellular ROS Detection with H2DCFDA
Materials:
-
This compound-treated cells
-
2',7'-dichlorofluorescein diacetate (H2DCFDA)
-
PBS or serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound for the desired duration. Include a positive control (e.g., H2O2) and a negative control.[15]
-
Wash the cells with PBS or serum-free medium.
-
Load the cells with H2DCFDA (e.g., 5 µM) and incubate for 30 minutes at 37°C in the dark.[15]
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[27]
Data Interpretation: An increase or decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a change in intracellular ROS levels.
Section 3: Experimental Workflow and Data Interpretation
A well-designed experimental workflow is crucial for obtaining meaningful and reliable data on the effects of this compound.
dot
Caption: A typical experimental workflow for studying this compound's effects.
By following these detailed protocols and the proposed experimental workflow, researchers can generate high-quality, reproducible data to further elucidate the complex cellular and molecular mechanisms of this compound. This will ultimately contribute to a better understanding of its therapeutic potential in various diseases.
References
- 1. This compound Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Oxidative stress triggered by naturally occurring flavone this compound results in senescence and chemotherapeutic effect in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 17. Development and Optimization of Hybrid Polymeric Nanoparticles of this compound: Physicochemical Characterization, Antioxidant Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of this compound on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Dietary flavonoid this compound is a potential inducer of intracellular oxidative stress: the role in the interruptive apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Preparing Apigenin Stock Solutions for In Vitro Assays
Abstract
Apigenin, a widely studied flavone, is a staple in many biomedical research laboratories investigating pathways related to inflammation, cancer, and neuroprotection.[1][2] However, its promising biological activities are frequently undermined by a significant experimental hurdle: poor aqueous solubility.[3][4][5] Improper preparation of this compound solutions is a leading cause of experimental variability, artifactual data, and failed assays. This guide provides a comprehensive, field-proven methodology for preparing high-concentration stock solutions and cell-ready working solutions of this compound. We will delve into the causality behind solvent choice, dissolution techniques, and storage conditions to empower researchers with the knowledge to generate reliable and reproducible data.
Foundational Knowledge: Understanding this compound's Physicochemical Properties
Success in the lab begins with understanding the fundamental properties of the compound. This compound (4′,5,7-Trihydroxyflavone) is a yellow, crystalline solid that is practically insoluble in water.[3][6][7] This hydrophobicity necessitates the use of organic solvents to create a concentrated stock solution that can be subsequently diluted into aqueous cell culture media or assay buffers. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [6][8] |
| CAS Number | 520-36-5 | [1][2][8] |
| Molecular Formula | C₁₅H₁₀O₅ | [1][9] |
| Molecular Weight | 270.24 g/mol | [1][9][10][11] |
| Appearance | Yellow crystalline solid | [6][7] |
| Purity | ≥98% (HPLC recommended) | [1][8] |
| Solubility (approx.) | ||
| Water | ~1.35 µg/mL (practically insoluble) | [4] |
| Ethanol | ~0.3 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~25 mg/mL (~92.5 mM) | [8][9] |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL (>185 mM) | [3][12][13] |
Expert Insight: The data clearly indicates that Dimethyl Sulfoxide (DMSO) is the superior solvent for preparing high-concentration stock solutions due to its exceptional solubilizing power for this compound. This allows for the creation of a concentrated stock, minimizing the volume of organic solvent introduced into the final aqueous assay system.
The Core Protocol: Preparation of a 50 mM this compound Master Stock in DMSO
This protocol describes the preparation of a highly concentrated, stable master stock solution. The primary objective is to fully dissolve the this compound at a concentration that allows for significant downstream dilution, thereby rendering the final DMSO concentration in the assay negligible.
Materials and Reagents
-
This compound powder (CAS 520-36-5, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Pipettes and sterile, filtered tips
Step-by-Step Methodology
-
Pre-Calculation: Determine the required mass of this compound.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 50 mM stock): Mass (mg) = 50 mmol/L × 0.001 L × 270.24 g/mol = 13.51 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Causality: Precision at this stage is paramount for an accurate final stock concentration. Weigh the compound onto weighing paper or directly into a sterile microcentrifuge tube.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Expertise: Use anhydrous DMSO. DMSO is highly hygroscopic, and absorbed moisture can significantly reduce the solubility of hydrophobic compounds like this compound.[12]
-
-
Dissolution: This is the most critical step.
-
a. Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes. A homogenous suspension should form.
-
b. Gentle Warming/Sonication: If the solid does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be employed.[14] These methods increase molecular kinetic energy, facilitating the breakdown of the crystal lattice. Do not boil the solution.
-
c. Visual Confirmation: The final solution must be a clear, yellow solution with no visible particulates. If any solid remains, continue vortexing or sonication.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protecting amber or foil-wrapped tubes.
-
Causality: Aliquoting is a self-validating practice that prevents degradation from repeated freeze-thaw cycles and minimizes the risk of contamination of the entire master stock.[14]
-
Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. This compound | 520-36-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Dissolution and antioxidant potential of this compound self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | LY 080400 | CYP2C9 inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Enhancing Apigenin Bioavailability Through Advanced Delivery Systems
Introduction
Apigenin (APG), a naturally occurring flavonoid found abundantly in fruits, vegetables, and herbs like parsley and chamomile, has garnered significant scientific interest.[1][2] Its therapeutic potential is vast, with demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] However, the clinical translation of this compound is severely hampered by its poor biopharmaceutical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high intestinal permeability but very low aqueous solubility (around 1.35–2.16 µg/mL).[1][5][6] This poor solubility leads to low dissolution rates in the gastrointestinal tract, resulting in low and erratic oral bioavailability and limiting its therapeutic efficacy.[3][6][7]
To unlock the full clinical potential of this compound, researchers must overcome this fundamental challenge. This guide provides a detailed overview and practical protocols for several advanced drug delivery systems designed to enhance the solubility, dissolution, and ultimately, the oral bioavailability of this compound. We will explore the mechanistic basis, formulation strategies, and critical evaluation techniques for systems including solid dispersions, polymeric micelles, lipid-based nanocarriers, and polymeric nanoparticles.[1][4][8]
Caption: Key barriers limiting the oral bioavailability of crystalline this compound.
Section 1: Solid Dispersions
Principle & Rationale
Solid dispersions (SDs) represent a robust strategy for improving the oral bioavailability of poorly water-soluble drugs like this compound. The core principle involves dispersing the drug in an amorphous, hydrophilic carrier matrix at a molecular level.[9] This process disrupts the drug's crystalline lattice, converting it into a higher-energy amorphous state, which circumvents the need for the dissolution of stable crystals, thereby enhancing solubility and dissolution rates.[5][10] Modern approaches utilize carriers like mesoporous silica or polymers, which not only prevent recrystallization but can also provide a large surface area for drug release.[6][10]
The choice of carrier is critical. Polymers such as Pluronic F127 or Kollidon® VA 64 provide excellent molecular mixing and stabilization, while inorganic carriers like carbon nanopowder or mesoporous silica nanoparticles (MSN) offer a high surface area for drug adsorption and rapid release.[6][9][10][11] For instance, loading this compound onto MSNs has been shown to increase its oral relative bioavailability by over 8-fold compared to the raw drug.[10]
Data Presentation: Comparison of Solid Dispersion Systems
| Carrier System | Preparation Method | Key Findings | Bioavailability Increase (AUC Fold) | Reference |
| Mesoporous Silica Nanoparticles (MSN) | Physical Adsorption | Particle size ~49 nm. Dissolution significantly improved. | 8.32x | [10] |
| Pluronic® F-127 | Ball Milling / Melting | Changed crystalline APG to amorphous. Significant dissolution enhancement. | 3.19x (Microwave SD) | [5][9] |
| Soluplus® / Kollidon® VA 64 | Hot-Melt Extrusion (HME) | HME produced stable amorphous dispersions. Water solubility increased 18.25-fold. | Not Reported | [11] |
| Carbon Nanopowder (CNP) | Solvent Evaporation | Dissolution improved by 275%. | 1.83x | [6] |
Application Protocol: Preparation of this compound-MSN Solid Dispersion
This protocol is adapted from the physical absorption method described by Huang et al.[10] It is designed to maximize drug loading and subsequent dissolution enhancement.
Materials:
-
This compound (APG) powder
-
Mesoporous Silica Nanoparticles (MSN)
-
Dimethylformamide (DMF)
-
Deionized water
-
0.22 µm organic filter membrane
-
Magnetic stirrer
-
Filtration apparatus
Step-by-Step Protocol:
-
Drug Solubilization: Prepare a concentrated solution of this compound by dissolving 120 mg of APG in 1 mL of DMF. Vortex or sonicate briefly to ensure complete dissolution.
-
Carrier Dispersion: In a separate beaker, weigh an amount of MSN equal to the amount of this compound (e.g., 120 mg for a 1:1 weight ratio).
-
Adsorption: Add the MSN powder to the this compound-DMF solution. Place the beaker on a magnetic stirrer and stir the mixture vigorously at room temperature for 1 hour. This allows the this compound molecules to adsorb onto the surface and into the pores of the silica nanoparticles.
-
Precipitation/Filtration: After 1 hour, rapidly pour 250 mL of deionized water into the mixture while continuing to stir. The addition of water as an anti-solvent causes the this compound-loaded MSN to precipitate out.
-
Collection: Immediately filter the suspension through a 0.22 µm organic filter membrane to collect the solid this compound-MSN dispersion. The filtrate containing DMF and residual this compound is discarded.
-
Drying: Dry the collected solid dispersion residue under vacuum at 40-50°C until a constant weight is achieved. This removes residual water and solvent.
-
Characterization: The resulting powder should be characterized for drug loading, morphology (SEM/TEM), physical state (XRD/DSC), and in vitro dissolution performance.
Workflow Diagram: Solid Dispersion Preparation
Caption: Workflow for this compound-MSN solid dispersion preparation and analysis.
Section 2: Polymeric & Mixed Micelles
Principle & Rationale
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic copolymers in an aqueous solution.[12][13] The hydrophobic core serves as a reservoir for poorly soluble drugs like this compound, while the hydrophilic shell (corona) provides a stable interface with the aqueous environment, significantly increasing the drug's apparent solubility.[12] Mixed micelle systems, which combine two or more amphiphilic materials (e.g., Soluplus and TPGS), can offer synergistic benefits such as smaller particle size, higher drug loading, and improved stability.[8] These systems protect the encapsulated drug from degradation and can facilitate transport across biological membranes, enhancing both solubility and absorption.[8][12]
Data Presentation: Comparison of Micellar Systems
| Carrier System | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Key Findings | Reference |
| Pluronic P123 / Solutol HS 15 | Thin-film Dispersion | 16.9 | 96.36% | 1.32% | Showed sustained release (84% in 36h) and higher cytotoxicity against cancer cells than free drug. | [12] |
| Soluplus / TPGS | Thin-film Dispersion | 62.83 | 96.41% | 4.45% | High cellular uptake and cytotoxicity; enhanced oral bioavailability. | [8] |
Application Protocol: Preparation of this compound-Loaded Mixed Micelles
This protocol for preparing this compound-loaded mixed micelles is based on the thin-film dispersion method, which is highly effective for encapsulating hydrophobic compounds.[8]
Materials:
-
This compound (APG)
-
Soluplus® (amphiphilic polymer)
-
D-α-tocopherol polyethylene glycol 1000 succinate (TPGS)
-
Ethanol (analytical grade)
-
Phosphate Buffered Saline (PBS) or deionized water
-
Rotary evaporator
-
Magnetic stirrer
Step-by-Step Protocol:
-
Organic Phase Preparation: Accurately weigh this compound and Soluplus® and dissolve them completely in a suitable volume of ethanol in a round-bottom flask. For example, use a 10:1 weight ratio of Soluplus® to this compound.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the ethanol under vacuum at a controlled temperature (e.g., 37-40°C) until a thin, uniform polymeric film forms on the inner wall of the flask.
-
Complete Solvent Removal: To ensure all residual ethanol is removed, continue drying the film under vacuum overnight. This step is critical to prevent solvent-related toxicity and ensure proper micelle formation.
-
Aqueous Phase Preparation: Prepare an aqueous solution of TPGS at the desired concentration (e.g., in PBS or deionized water).
-
Hydration & Self-Assembly: Add the pre-warmed (37°C) TPGS aqueous solution to the round-bottom flask containing the dry drug-polymer film.
-
Micelle Formation: Stir the mixture on a magnetic stirrer for 1-2 hours at room temperature. During this hydration step, the amphiphilic polymers will self-assemble into micelles, encapsulating the this compound within their hydrophobic cores.
-
Purification (Optional): To remove any non-encapsulated this compound, the resulting micellar solution can be filtered through a 0.22 µm syringe filter.
-
Characterization: The final formulation should be analyzed for particle size, zeta potential, encapsulation efficiency, and drug loading.
Workflow Diagram: Micelle Formulation
Caption: Thin-film hydration method for preparing this compound-loaded micelles.
Section 3: Lipid-Based Nanocarriers (Liposomes & Phytosomes)
Principle & Rationale
Lipid-based systems are highly effective for delivering lipophilic drugs.
-
Liposomes are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. Hydrophobic drugs like this compound are entrapped within the lipid bilayer. Coating liposomes with polymers like chitosan can improve their stability and mucoadhesive properties.[14][15][16]
-
Phytosomes are distinct from liposomes. They are drug-phospholipid complexes where the active compound forms a stoichiometric complex with phospholipids (like phosphatidylcholine) through chemical bonds (e.g., hydrogen bonds).[17][18] This complex acts as a single entity, significantly improving the drug's lipophilicity and its ability to permeate biological membranes, leading to substantial increases in absorption and bioavailability.[18][19][20]
Data Presentation: Comparison of Lipid-Based Systems
| System Type | Key Components | Particle Size (nm) | EE% / Complexation | Key Findings | Reference |
| Phytosome (APLC) | This compound, Phospholipid | Not reported | >90% complexation | 36-fold higher aqueous solubility; significant enhancement in oral bioavailability. | [17][18][21] |
| Chitosan-Coated Liposomes | Soy lecithin, Cholesterol, Chitosan | ~150-200 nm | ~75% | Spray drying produced a stable powder; improved aqueous solubility and stability. | [14][15] |
| Bilosomes (Chitosan-Coated) | Phosphatidylcholine, Bile Salt, Chitosan | ~300 nm | ~88% | Positive zeta potential from chitosan coating; enhanced mucoadhesion and permeation. | [16][22] |
Application Protocol: Preparation of this compound-Phospholipid Phytosome (APLC)
This protocol is based on the solvent evaporation method used to form this compound-phospholipid complexes, as described by Telange et al.[18]
Materials:
-
This compound (APG)
-
Soya Phosphatidylcholine (SPC)
-
Dichloromethane (DCM) or another suitable organic solvent
-
n-Hexane (as an anti-solvent)
-
Rotary evaporator
-
Magnetic stirrer
-
Vacuum desiccator
Step-by-Step Protocol:
-
Reactant Solubilization: Accurately weigh this compound and soya phosphatidylcholine (e.g., in a 1:1 molar ratio) and place them in a 250 mL round-bottom flask.
-
Solvent Addition: Add 50-100 mL of dichloromethane to the flask to completely dissolve both components.
-
Complex Formation: Reflux the solution at a temperature not exceeding 60°C for 2 hours. During this time, this compound and the phospholipid will interact to form complexes.
-
Solvent Evaporation: After refluxing, concentrate the solution to about 5-10 mL using a rotary evaporator under reduced pressure.
-
Precipitation: Add 20-30 mL of n-hexane to the concentrated solution while stirring continuously. This will cause the this compound-phospholipid complex to precipitate out of the solution.
-
Collection & Washing: Filter the precipitate and wash it with a small amount of n-hexane to remove any uncomplexed starting materials.
-
Drying: Place the collected APLC powder in a vacuum desiccator and dry it overnight to remove all residual solvents.
-
Characterization: The resulting phytosome complex should be analyzed using FTIR and NMR to confirm complex formation, DSC/XRD to assess its physical state, and evaluated for solubility, dissolution, and in vivo bioavailability.[18]
Workflow Diagram: Phytosome Formation
Caption: Process flow for the synthesis and validation of this compound phytosomes.
Section 4: Polymeric Nanoparticles
Principle & Rationale
Polymeric nanoparticles (NPs) are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, or encapsulated.[23] Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan are commonly used.[23][24] These systems can protect this compound from enzymatic degradation, control its release rate, and improve its circulation time.[23][25] Hybrid nanoparticles, which combine lipids (e.g., lecithin) and polymers (e.g., chitosan), can leverage the advantages of both material types to achieve high encapsulation efficiency, stability, and enhanced cellular uptake.[23][25] A particle size of less than 200 nm is often targeted to exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.[23]
Data Presentation: Comparison of Polymeric Nanoparticle Systems
| Polymer System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | EE% | Key Findings | Reference |
| Lecithin-Chitosan-TPGS (Hybrid) | Self-assembly | 192.6 | +36.54 | 69.35% | Sustained release (61.5% in 24h); enhanced permeation and antioxidant activity. | [23][25] |
| Chitosan-BSA-Folic Acid | Ionic Gelation / Dialysis | 189 | -17.0 | Not Reported | Negative zeta potential; designed for targeted delivery. | [26][27] |
| PLGA / PEG-PLGA | Emulsification | ~150-180 | Not Reported | ~70-80% | Fabricated for injectable delivery, showing controlled release. | [24] |
Application Protocol: Preparation of Hybrid this compound Nanoparticles
This protocol is adapted from the self-assembly method used by Alhakamy et al. to prepare lecithin-chitosan-TPGS hybrid nanoparticles.[23][25]
Materials:
-
This compound (APG)
-
Lecithin
-
Chitosan (low molecular weight)
-
TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)
-
Ethanol
-
Acetic acid
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Step-by-Step Protocol:
-
Organic Phase: Dissolve this compound and lecithin in ethanol.
-
Aqueous Phase: Prepare an aqueous solution containing chitosan dissolved in dilute acetic acid (e.g., 1% v/v). In a separate beaker, prepare an aqueous solution of the stabilizer, TPGS.
-
Self-Assembly: Inject the ethanolic solution of this compound and lecithin dropwise into the chitosan solution under constant magnetic stirring. The hydrophobic components will begin to self-assemble.
-
Stabilizer Addition: Add the TPGS solution to the nanoparticle suspension and continue stirring for 30 minutes. TPGS will adsorb to the surface, providing steric stabilization.
-
Homogenization: Subject the suspension to probe sonication in an ice bath to reduce the particle size and achieve a narrow size distribution (e.g., 5-10 minutes at 40% amplitude).
-
Solvent Evaporation: Stir the nano-suspension overnight at room temperature in a fume hood to allow for the complete evaporation of ethanol.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. This step removes unencapsulated drug and excess reagents. Repeat the wash step twice.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
Characterization: Analyze the final product for particle size, PDI, zeta potential, EE%, DL%, and in vitro release profile.
Workflow Diagram: Hybrid Nanoparticle Preparation
Caption: Workflow for preparing hybrid polymeric nanoparticles via self-assembly.
Section 5: Essential Characterization & Evaluation Protocols
The following protocols are fundamental for validating the quality and performance of any this compound delivery system.
Protocol 5.1: Physicochemical Characterization by DLS
Purpose: To determine the average particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential). Instrumentation: Malvern Zetasizer or similar Dynamic Light Scattering (DLS) instrument. Procedure:
-
Dilute the nanoparticle/micelle/liposome suspension with deionized water or an appropriate buffer to an optimal concentration for measurement (typically a 100-fold dilution is a good starting point).[23]
-
Gently sonicate or vortex the diluted sample to ensure homogeneity.
-
For particle size and PDI, transfer the sample to a disposable cuvette and place it in the instrument. Set the temperature to 25°C and allow it to equilibrate for 2 minutes. Perform at least three measurements.
-
For zeta potential, transfer the diluted sample to a specialized electrode-containing cuvette. Perform at least three measurements.
-
Interpretation: A small particle size (<200 nm) is often desirable.[23] A PDI value < 0.3 indicates a narrow and homogenous size distribution.[23][26] A zeta potential of |±30 mV| suggests good colloidal stability due to electrostatic repulsion.[22]
Protocol 5.2: Determination of Encapsulation Efficiency (EE%) & Drug Loading (DL%)
Purpose: To quantify the amount of this compound successfully incorporated into the delivery system. Procedure (Indirect Method):
-
Take a known volume of the formulation (e.g., 1 mL of nanoparticle suspension).
-
Separate the formulated nanoparticles from the aqueous medium containing the free, unencapsulated drug. This is typically done by ultracentrifugation.
-
Carefully collect the supernatant.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method (see Protocol 5.4).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total this compound Added - Free this compound in Supernatant) / Total this compound Added] x 100
-
DL% = [(Total this compound Added - Free this compound in Supernatant) / Total Weight of Nanoparticles] x 100
-
Protocol 5.3: In Vitro Dissolution and Drug Release Study
Purpose: To compare the release rate of this compound from the formulation versus the pure drug under simulated gastrointestinal conditions. Instrumentation: USP Type II (Paddle) Dissolution Apparatus. Procedure:
-
Place a quantity of the formulation (or pure this compound) equivalent to a known amount of drug into the dissolution vessel containing 900 mL of dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 100 RPM.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Filter the samples and analyze the concentration of dissolved this compound using HPLC.
-
Plot the cumulative percentage of drug released versus time. A significantly faster and higher release profile compared to the pure drug indicates successful formulation.[9]
Protocol 5.4: Quantification of this compound using HPLC
Purpose: To accurately measure the concentration of this compound in various samples (formulations, dissolution media, plasma). Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[28]
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.1 M ammonium acetate, pH 5.1) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic phase is 55% methanol in buffer.[28][29]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound, typically around 336-340 nm.[28][30]
-
Quantification: Create a calibration curve by running known concentrations of an this compound standard. The concentration of this compound in unknown samples is determined by comparing their peak areas to the standard curve. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[29]
Conclusion
The therapeutic promise of this compound is currently constrained by its inherent physicochemical properties. However, as demonstrated in these notes, a variety of advanced drug delivery systems can effectively overcome the challenges of poor solubility and low bioavailability. Formulations such as solid dispersions, polymeric micelles, phytosomes, and nanoparticles have all shown significant success in enhancing the dissolution and absorption of this compound in preclinical studies.[8][10][18][25]
The choice of a specific delivery system depends on the desired application, route of administration, and target product profile. For researchers and drug developers, the protocols provided herein offer a practical starting point for formulating this compound and evaluating its performance. By systematically applying these formulation and characterization strategies, the scientific community can move closer to translating the extensive pharmacological benefits of this compound into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijhsr.org [ijhsr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing therapy with nano-based delivery systems: exploring the bioactive properties and effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced bioavailability of this compound via preparation of a carbon nanopowder solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vibgyorpublishers.org [vibgyorpublishers.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Enhanced Solubility and Bioavailability of this compound via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-loaded polymeric micelles: Significance and symbolism [wisdomlib.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Encapsulation of Hydrophobic this compound into Small Unilamellar Liposomes Coated with Chitosan Through Ethanol Injection and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation and characterization of an this compound-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Making sure you're not a bot! [ask.orkg.org]
- 20. Formulation and characterization of an this compound-phospholipid phytosome (APLC) for improved solubility, in vivo bioavail… [ouci.dntb.gov.ua]
- 21. Formulation and characterization of an this compound‐phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential | Semantic Scholar [semanticscholar.org]
- 22. Formulation of Chitosan-Coated this compound Bilosomes: In Vitro Characterization, Antimicrobial and Cytotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Fabrication of this compound and adenosine-loaded nanoparticles against doxorubicin-induced myocardial infarction by reducing inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Optimization of Hybrid Polymeric Nanoparticles of this compound: Physicochemical Characterization, Antioxidant Activity and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Effect of Encapsulated this compound Nanoparticles on HePG-2 Cells through Regulation of P53 [mdpi.com]
- 27. The Effect of Encapsulated this compound Nanoparticles on HePG-2 Cells through Regulation of P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A simple HPLC method for the determination of this compound in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. scribd.com [scribd.com]
Spectrophotometric Analysis of Apigenin: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide and a detailed, validated protocol for the quantitative analysis of apigenin using UV-Visible spectrophotometry. This compound, a flavonoid of significant interest in pharmaceutical and nutraceutical research, can be reliably quantified using this accessible and cost-effective analytical technique. This document outlines the fundamental principles, details the step-by-step experimental procedure from stock solution preparation to the generation of a standard curve, and discusses critical parameters for method validation in accordance with ICH guidelines. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the scientific rationale behind procedural steps to ensure accuracy, precision, and trustworthiness in results.
Introduction to this compound and Spectrophotometric Analysis
This compound (4′,5,7-trihydroxyflavone) is a naturally occurring flavone found in a wide variety of plants and vegetables, including parsley, chamomile, and celery.[1][2] As a bioactive compound, it has garnered substantial attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antineoplastic activities.[3][4] Consequently, robust and efficient analytical methods are essential for its quantification in bulk powders, plant extracts, and finished formulations.
UV-Visible (UV-Vis) spectrophotometry is a powerful analytical technique that offers a simple, rapid, and economical method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[5][6] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This compound's conjugated molecular structure results in a characteristic UV absorption profile, making it an ideal candidate for this type of analysis.
Principle of the Method
The quantification of this compound by UV-Vis spectrophotometry relies on measuring its absorbance of light at a specific wavelength. The flavone structure of this compound, characterized by two phenyl rings linked by a three-carbon chain that forms a heterocyclic ring, contains an extensive system of conjugated double bonds. This system is responsible for the electronic transitions (π → π*) that occur upon absorption of UV radiation, leading to two characteristic absorption bands.
-
Band I: Typically observed between 300-400 nm, corresponding to the B-ring cinnamoyl system. For this compound, this appears around 335 nm.[7][8][9]
-
Band II: Observed between 240-280 nm, corresponding to the A-ring benzoyl system. This is the more intense band for this compound, appearing around 268 nm.[1][5][6][10]
For quantitative analysis, the wavelength of maximum absorbance (λmax) of the most intense peak (Band II) is typically selected to ensure the highest sensitivity and adherence to the Beer-Lambert Law.
Physicochemical Properties and Spectral Characteristics
A thorough understanding of this compound's properties is fundamental to developing a robust analytical method. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4′,5,7-Trihydroxyflavone | [2] |
| Molecular Formula | C₁₅H₁₀O₅ | [7] |
| Molecular Weight | 270.24 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2][11] |
| Solubility | Poorly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | [7][11][12] |
| λmax in Methanol | ~268 nm, ~335 nm | [1][5][6][9][13] |
| Molar Absorptivity (ε) | 19,020 M⁻¹ cm⁻¹ at 269 nm | [8] |
Instrumentation, Reagents, and Materials
Instrumentation
-
UV-Visible Spectrophotometer (double or single beam) with scanning capabilities.
-
Calibrated analytical balance (readability ±0.1 mg or better).
-
Grade A volumetric flasks (10 mL, 100 mL).
-
Grade A volumetric pipettes or calibrated micropipettes.
-
1 cm path length quartz cuvettes.
Reagents and Materials
-
This compound reference standard (purity ≥98%).
-
Methanol (CH₃OH), HPLC or Spectroscopic grade.
-
Sample to be analyzed (e.g., bulk powder, extract).
Detailed Experimental Protocol
This protocol provides a validated method for the quantification of this compound in a bulk powder form. It can be adapted for other sample types with appropriate sample preparation steps.
Workflow Overview
Caption: Workflow for Spectrophotometric Quantification of this compound.
Part A: Preparation of Stock and Standard Solutions
Causality Note: The preparation of accurate standard solutions is the most critical step for ensuring the accuracy of the final result. Using Grade A volumetric glassware and a calibrated analytical balance is mandatory. Methanol is selected as the solvent due to this compound's high solubility and its UV transparency in the analytical range.[1][6]
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then make up the volume to the 10 mL mark with methanol. Mix thoroughly.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.[5]
-
-
Calibration Standard Solutions:
| Target Conc. (µg/mL) | Vol. of Working Stock (100 µg/mL) | Final Volume (mL) |
| 2.0 | 0.2 mL | 10 |
| 4.0 | 0.4 mL | 10 |
| 6.0 | 0.6 mL | 10 |
| 8.0 | 0.8 mL | 10 |
| 10.0 | 1.0 mL | 10 |
| 12.0 | 1.2 mL | 10 |
Part B: Determination of Wavelength of Maximum Absorbance (λmax)
-
Set the spectrophotometer to scanning mode to measure absorbance from 400 nm to 200 nm.
-
Use methanol to zero the instrument (as a blank).
-
Fill a quartz cuvette with one of the mid-range standard solutions (e.g., 6 µg/mL).
-
Run the scan and identify the wavelength that exhibits the highest absorbance. This is the λmax. For this compound in methanol, this should be approximately 267-269 nm.[1][5] All subsequent measurements must be performed at this fixed wavelength.
Part C: Generation of the Standard Calibration Curve
-
Set the spectrophotometer to fixed wavelength mode at the determined λmax.
-
Zero the instrument using methanol as the blank.
-
Measure the absorbance of each prepared calibration standard solution (from 2.0 to 12.0 µg/mL), starting with the least concentrated.
-
Rinse the cuvette with the next standard solution before filling to prevent carryover.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , and the correlation coefficient (R² ) should be ≥ 0.999 for a valid linear relationship.[1][5]
Part D: Analysis of an Unknown Sample
-
Prepare a solution of the unknown sample (e.g., bulk this compound powder) in methanol. The goal is to create a solution with a final concentration that is expected to fall within the linear range of the calibration curve (e.g., 5 µg/mL). This may require serial dilutions.
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the solution using the linear regression equation derived from the calibration curve: Concentration (µg/mL) = (Absorbance of Sample - c) / m (where 'm' is the slope and 'c' is the y-intercept of the calibration curve)
-
Account for any dilution factors used during sample preparation to determine the concentration in the original, undiluted sample.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[1][5][6]
Caption: Key Parameters for Method Validation.
| Parameter | Description | Acceptance Criteria |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | R² ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. Assessed via recovery studies on spiked samples. | 98.0% - 102.0% recovery |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. Measured as % Relative Standard Deviation (%RSD). | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (LOD = 3.3 * σ/S) | Varies, e.g., 0.27 µg/mL[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (LOQ = 10 * σ/S) | Varies, e.g., 0.83 µg/mL[1] |
(σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)
Key Considerations and Field Insights
-
Solvent Purity: The use of high-purity spectroscopic or HPLC-grade methanol is crucial to minimize background absorbance and potential interference.
-
pH Sensitivity: this compound possesses acidic hydroxyl groups, and its UV spectrum can shift with changes in pH.[11] For consistent results, especially in buffered solutions, the pH must be strictly controlled.
-
Sample Matrix Interference: When analyzing complex mixtures like crude plant extracts, other compounds (e.g., other flavonoids, chlorophylls) may absorb at the same wavelength, leading to erroneously high results. In such cases, a sample cleanup step (e.g., Solid Phase Extraction) or a more selective method like HPLC is recommended.
-
Photostability: Flavonoid solutions can be sensitive to light. It is good practice to prepare solutions fresh and store them in amber glassware or protect them from direct light to prevent photodegradation.
Conclusion
The UV-Visible spectrophotometric method detailed in this note is a simple, precise, and reliable tool for the routine analysis of this compound. By adhering to the outlined protocol and validation principles, researchers can confidently generate high-quality, reproducible data for quality control, formulation development, and various research applications.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. journals.ijramt.com [journals.ijramt.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Evaluation of properties of this compound and [G-3H]this compound and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Apigenin in High-Throughput Screening Assays
Introduction: Apigenin as a Versatile Tool in High-Throughput Screening
This compound (4′,5,7-trihydroxyflavone), a naturally occurring flavonoid found in a variety of plants, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its ability to modulate multiple signaling pathways makes it an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in HTS assays. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific literature.
This compound's therapeutic potential stems from its interaction with a range of molecular targets. Notably, it has been identified as an inhibitor of various protein kinases, the 26S proteasome, and topoisomerase I.[2][3] These activities, coupled with its well-characterized physicochemical properties, position this compound as an excellent positive control or a scaffold for library development in diverse HTS applications.
Physicochemical Properties of this compound: Critical Considerations for HTS
Successful implementation of this compound in HTS is contingent on a thorough understanding of its physical and chemical characteristics. These properties directly impact its behavior in aqueous assay buffers and its potential for generating artifacts.
| Property | Value/Characteristic | Implication for HTS | Reference |
| Molecular Weight | 270.24 g/mol | Standard for small molecule libraries. | [1] |
| Aqueous Solubility | Low (practically insoluble in water) | Requires a suitable organic solvent for stock solutions. Careful dilution is necessary to prevent precipitation in aqueous assay buffers. | [4][5] |
| Solubility in Organic Solvents | Freely soluble in DMSO (>100 mg/mL) | DMSO is the recommended solvent for preparing high-concentration stock solutions for HTS. | [6] |
| UV-Vis Absorption Maxima | ~270 nm and ~340 nm | Potential for interference in absorbance-based assays. | [7] |
| Fluorescence Properties | Intrinsic fluorescence; excitation and emission are pH and solvent dependent. | High potential for interference in fluorescence-based assays. Careful selection of excitation and emission wavelengths for assay fluorophores is crucial. | [8][9] |
Protocol 1: Preparation of this compound Stock Solutions for HTS
This protocol ensures the consistent and reliable delivery of this compound to assay wells, minimizing the risk of precipitation and ensuring accurate concentration determination.
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HTS-grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution, typically 10-50 mM.
-
Dissolution: Vortex the vial vigorously until the this compound powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For immediate use, a fresh dilution series can be prepared.
Expert Insight: The use of anhydrous DMSO is critical to prevent the introduction of water, which can lead to the precipitation of hydrophobic compounds like this compound upon freezing and thawing.[10]
This compound in Kinase Inhibitor Screening
This compound is a known inhibitor of several protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, making it an excellent control compound for kinase inhibitor HTS campaigns.[7][8][9][11][12] Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[13][14][15][16][17]
Signaling Pathway: PI3K/Akt/mTOR
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Protocol 2: HTS for Kinase Inhibitors using Fluorescence Polarization
This protocol describes a competitive FP-based assay to identify inhibitors of a target kinase.
Materials:
-
Target kinase
-
Fluorescently labeled peptide substrate
-
Phosphopeptide-specific antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (positive control)
-
Compound library
-
384-well, low-volume, black assay plates
-
Microplate reader with FP capabilities
Experimental Workflow:
Caption: Workflow for a kinase inhibitor HTS assay using FP.
Step-by-Step Procedure:
-
Compound Plating: Dispense nL volumes of the compound library and controls (this compound and DMSO vehicle) into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the target kinase and the fluorescently labeled peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for peptide phosphorylation.
-
Detection: Stop the reaction and add the phosphopeptide-specific antibody.
-
Second Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for antibody-peptide binding.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase. The percentage of inhibition can be calculated relative to the positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.
This compound in Proteasome Inhibitor Screening
This compound has been shown to inhibit the chymotrypsin-like, caspase-like, and trypsin-like activities of the 26S proteasome, making it a useful tool for screening for novel proteasome inhibitors.[15][18][19][20][21]
Protocol 3: HTS for Proteasome Inhibitors using a Fluorescent Substrate
This protocol utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the proteasome.
Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
This compound (positive control)
-
Compound library
-
384-well, black assay plates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for a proteasome inhibitor HTS assay.
Step-by-Step Procedure:
-
Compound Plating: Dispense the compound library and controls into a 384-well plate.
-
Enzyme Addition: Add the purified proteasome to each well.
-
Pre-incubation: Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Data Acquisition: Read the fluorescence intensity on a microplate reader (e.g., excitation 380 nm, emission 460 nm for AMC).
Data Analysis: A decrease in fluorescence signal corresponds to proteasome inhibition.
This compound in Topoisomerase Inhibitor Screening
This compound has been identified as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[3][6] A common HTS assay for topoisomerase I inhibitors measures the relaxation of supercoiled DNA.[2][22][23][24][25][26][27][28]
Protocol 4: HTS for Topoisomerase I Inhibitors using a DNA Relaxation Assay
This assay is based on the principle that a fluorescent DNA intercalating dye will exhibit different fluorescence intensity when bound to supercoiled versus relaxed DNA.
Materials:
-
Human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
-
DNA intercalating dye (e.g., PicoGreen)
-
This compound (positive control)
-
Compound library
-
384-well, black assay plates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Compound Plating: Dispense the compound library and controls into the assay plate.
-
Enzyme Addition: Add human topoisomerase I to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add supercoiled plasmid DNA to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and add the DNA intercalating dye.
-
Data Acquisition: Read the fluorescence on a microplate reader (e.g., excitation ~480 nm, emission ~520 nm for PicoGreen).
Data Analysis: Inhibition of topoisomerase I will result in the DNA remaining supercoiled, leading to a lower fluorescence signal compared to the relaxed DNA in the negative control wells.
Cell-Based Assays Utilizing this compound
Cell-based assays provide a more physiologically relevant context for screening. This compound's known effects on inflammation, cell cycle, and oxidative stress make it a valuable control for these types of screens.
Protocol 5: Anti-inflammatory HTS using an NF-κB Reporter Assay
This compound is known to suppress the NF-κB signaling pathway, a key regulator of inflammation.[20][29][30][31][32]
Materials:
-
A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP)
-
Cell culture medium and supplements
-
An inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound (positive control)
-
Compound library
-
384-well, clear-bottom, black or white assay plates
-
Luminometer or fluorescence plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with the compound library and controls for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus to all wells except the unstimulated control.
-
Incubation: Incubate for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
Data Acquisition: Measure the reporter gene signal (luminescence or fluorescence).
Data Analysis: A reduction in the reporter signal indicates inhibition of the NF-κB pathway.
Protocol 6: High-Throughput Cell Cycle Analysis
This compound can induce cell cycle arrest, typically at the G2/M phase.[2][33] High-throughput flow cytometry or microplate cytometry can be used to screen for compounds with similar effects.[18][25][33][34]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (positive control)
-
Compound library
-
DNA staining solution (e.g., propidium iodide with RNase A)
-
Fixation and permeabilization buffers
-
High-throughput flow cytometer or microplate cytometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in microplates and treat with the compound library and controls for 24-72 hours.
-
Cell Harvest and Fixation: Harvest the cells and fix them (e.g., with cold 70% ethanol).
-
Staining: Stain the cells with a DNA staining solution.
-
Data Acquisition: Analyze the DNA content of the cells using a high-throughput cytometer.
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An increase in the G2/M population indicates cell cycle arrest at this phase.
Protocol 7: Antioxidant Capacity HTS using the ORAC Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant potential of compounds.[1][3][21][35][36]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (a water-soluble vitamin E analog, as a standard)
-
This compound (test compound)
-
Compound library
-
Phosphate buffer (75 mM, pH 7.4)
-
384-well, black assay plates
-
Fluorescence microplate reader with kinetic reading capabilities
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, Trolox standards, and the compound library in phosphate buffer.
-
Plating: Add fluorescein to all wells, followed by the Trolox standards, compound library, and controls.
-
Incubation: Incubate the plate at 37°C for a brief period.
-
Reaction Initiation: Add AAPH to all wells to initiate the radical generation.
-
Data Acquisition: Immediately begin kinetic fluorescence readings at set intervals for up to 2 hours.
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is plotted against the Trolox concentration to create a standard curve, and the ORAC values of the unknown compounds are expressed as Trolox equivalents.
Managing Assay Interference
Given this compound's intrinsic fluorescence, it is crucial to implement strategies to mitigate potential assay artifacts.
Strategies to Mitigate Fluorescence Interference:
-
Pre-read Plates: Before initiating the assay, read the fluorescence of the compound plates at the excitation and emission wavelengths of the assay fluorophore to identify and flag interfering compounds.
-
Use Red-Shifted Fluorophores: Whenever possible, select assay fluorophores that emit at longer wavelengths (red-shifted) to minimize overlap with the emission spectrum of this compound and other library compounds, which typically fluoresce in the blue-green region.
-
Counter-Screens: Employ a counter-screen without the biological target to identify compounds that directly affect the assay signal.
-
Orthogonal Assays: Confirm hits from a primary screen using an orthogonal assay that employs a different detection technology (e.g., a luminescence-based assay to confirm a hit from a fluorescence-based screen).
Conclusion
This compound is a powerful and versatile tool for high-throughput screening in drug discovery. Its well-defined biological activities and known molecular targets make it an ideal control compound for a variety of assays, including kinase, proteasome, and topoisomerase inhibitor screens, as well as cell-based assays for inflammation, cell cycle, and antioxidant activity. By understanding and accounting for its physicochemical properties, particularly its solubility and intrinsic fluorescence, researchers can design robust and reliable HTS campaigns, accelerating the identification of novel therapeutic candidates.
References
- 1. agilent.com [agilent.com]
- 2. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of PI3K/Akt/mTOR pathway by this compound induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid this compound in Cancer Counteraction [mdpi.com]
- 10. ziath.com [ziath.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 22. inspiralis.com [inspiralis.com]
- 23. Gel-Based Human Topoisomerase I DNA relaxation Assay [profoldin.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA relaxation assay kit [profoldin.com]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 29. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. americanlaboratory.com [americanlaboratory.com]
- 34. bioanalysis-zone.com [bioanalysis-zone.com]
- 35. scribd.com [scribd.com]
- 36. kamiyabiomedical.com [kamiyabiomedical.com]
Thin-layer chromatography for Apigenin identification
Application Note: AN-TLC08
Effective Identification of Apigenin in Botanical Extracts Using Thin-Layer Chromatography
Abstract
This application note provides a detailed methodology for the identification of this compound, a widely studied flavone, in botanical extracts and other test materials using Thin-Layer Chromatography (TLC). This compound (4′,5,7-trihydroxyflavone) is a natural flavonoid renowned for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] Accurate and efficient identification is crucial for quality control in herbal medicine, nutraceuticals, and drug development.[3][4] This guide details optimized protocols for sample and standard preparation, chromatographic development, visualization, and data interpretation, grounded in the principles of planar chromatography. We explain the causality behind key experimental choices to ensure robust and reproducible results.
Introduction to this compound and TLC
This compound (C₁₅H₁₀O₅) is a yellow crystalline solid belonging to the flavone class of flavonoids.[5][6] It is abundant in many plants, including parsley, celery, and chamomile flowers, where it exists both as an aglycone and in glycosidic forms.[6][7] The growing interest in this compound's pharmacological activities necessitates reliable analytical methods for its identification and quality assessment in raw materials and finished products.[2][8]
Thin-Layer Chromatography (TLC) is a powerful, simple, and cost-effective planar chromatographic technique ideal for the analysis of phytochemicals.[9][10] Its ability to analyze multiple samples in parallel makes it highly efficient for screening and identification purposes.[3] The principle of TLC relies on the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica gel) and a liquid mobile phase that moves up the plate via capillary action.[10]
Principle of the Method: Adsorption Chromatography
The separation of this compound via normal-phase TLC is governed by the principle of adsorption. The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. This compound, with its three hydroxyl groups, is a moderately polar molecule.[6][11]
The separation process is a competition between the analyte (this compound) and the mobile phase molecules for the active adsorption sites on the silica gel.[9]
-
High Polarity Analytes : Molecules with a strong affinity for the polar stationary phase will adsorb more strongly, move slower up the plate, and result in a lower Retention Factor (Rf) value.[12]
-
Low Polarity Analytes : Molecules that are less polar have a weaker affinity for the stationary phase and a higher affinity for the less polar mobile phase, causing them to travel further up the plate and exhibit a higher Rf value.[12]
The mobile phase composition is critical. It is typically a mixture of a non-polar solvent (e.g., toluene, hexane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acid (e.g., formic or acetic acid). The acid is added to suppress the ionization of the phenolic hydroxyl groups on this compound, which prevents spot tailing and results in more compact, well-defined spots.[13][14]
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ plates (glass or aluminum backing). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-absorbing compounds as dark spots.[14]
-
This compound Standard: Analytical grade (≥98% purity).
-
Solvents: HPLC or analytical grade Methanol, Toluene, Ethyl Acetate, Formic Acid.[14]
-
Sample Material: Dried plant powder, extract, or formulation for testing.
-
Equipment:
-
Micropipettes or capillary tubes for spotting
-
Chromatographic developing tank with a tight-fitting lid
-
UV visualization cabinet or lamp (254 nm and 366 nm)
-
Fume hood
-
Glass sprayer for reagent application
-
Hot plate or oven for drying plates
-
Detailed Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
The goal is to dissolve the analytes in a minimal amount of a volatile solvent to ensure small, concentrated spots upon application.
A. This compound Standard Solution (0.5 mg/mL)
-
Accurately weigh 5.0 mg of this compound standard.
-
Dissolve in 10.0 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.[15] This stock solution is stable when stored at -20°C.[15]
B. Sample Solution (from Plant Material)
-
Accurately weigh 1.0 g of finely powdered, dried plant material.
-
Add 10 mL of a suitable extraction solvent (e.g., 80% ethanol or methanol) in a conical flask.[15] 80% ethanol is often effective for extracting flavonoids.[15]
-
Sonicate the mixture for 30-60 minutes to facilitate cell wall disruption and extraction.[15]
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.[15]
-
Carefully collect the supernatant. This is the test solution. For cleaner results, it can be filtered through a 0.45 µm syringe filter.
Protocol 2: TLC Plate Preparation and Application
Proper application technique is critical for achieving good separation.
-
Using a soft pencil, gently draw a faint origin line approximately 1.0 cm from the bottom of the TLC plate. Do not gouge the silica layer.
-
Mark equidistant points along the origin line where the samples and standard will be applied, keeping at least 1.0 cm from the side edges.
-
Using a micropipette or capillary tube, apply 2-5 µL of the this compound standard and each sample solution as small, discrete spots on their respective marks.
-
Ensure the spots are completely dry before proceeding. A hairdryer on a cool setting can be used to speed up this process. The spot diameter should be kept to a minimum (2-4 mm) to prevent band broadening.
Protocol 3: Chromatographic Development
Chamber saturation is a key step for obtaining reproducible Rf values and preventing solvent edge effects.
-
Prepare the chosen mobile phase (see Table 1 for recommended systems). For this protocol, we will use Toluene: Ethyl Acetate: Formic Acid (6:4:0.3, v/v/v) .[14] For 103 mL of mobile phase, mix 60 mL Toluene, 40 mL Ethyl Acetate, and 3 mL Formic Acid.
-
Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Ensure the level is below the origin line on the TLC plate.
-
Line the inside of the tank with a piece of filter paper, allowing it to become saturated with the mobile phase.
-
Close the tank with the lid and allow it to saturate for at least 15-30 minutes. This ensures the tank's atmosphere is saturated with solvent vapor, which improves the quality of the separation.[14]
-
Carefully place the spotted TLC plate into the saturated tank. Ensure the plate is vertical and the mobile phase does not splash onto the plate.
-
Replace the lid and allow the chromatogram to develop. Let the solvent front migrate up the plate until it is about 1 cm from the top edge.[15]
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Dry the plate in a fume hood. A hot plate at low temperature can be used to expedite drying.
Protocol 4: Visualization and Identification
This compound can be visualized using non-destructive and destructive methods.
A. UV Visualization (Non-destructive)
-
Place the dried TLC plate under a UV lamp in a dark cabinet.
-
Observe the plate at 254 nm . This compound, being a UV-active compound, will appear as a dark, quenching spot against the green fluorescent background of the F₂₅₄ plate.
-
Observe the plate at 366 nm . Flavonoids like this compound often exhibit characteristic fluorescence (e.g., yellow, blue, or green) at this wavelength, which can aid in identification.[15]
-
Gently circle the observed spots with a pencil.
B. Chemical Derivatization (Destructive)
-
In a fume hood, spray the plate with a suitable visualization reagent. A common and effective reagent for flavonoids is Natural Products-Polyethylene Glycol (NP/PEG) reagent .[14]
-
Alternatively, spray with Fast Blue B Salt reagent , which may require subsequent spraying with 10% NaOH to intensify the colored spots.[15]
-
After spraying, heat the plate gently (e.g., 100°C for 1-2 minutes) if required by the reagent protocol.
-
This compound will appear as a distinct colored spot (often yellow or orange), which helps confirm its identity.
Data Interpretation and System Validation
A. Calculation of the Retention Factor (Rf) The primary metric for identification in TLC is the Rf value. It is a ratio and is characteristic for a given compound in a specific TLC system.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distance from the origin line to the center of the sample spot and the distance from the origin line to the solvent front mark. A compound is presumptively identified if its Rf value and spot color/appearance match that of the authentic standard run on the same plate.
B. Self-Validating System and Specificity The described protocol is a self-validating system for identification.
-
Specificity: The method's specificity is confirmed by comparing the chromatogram of the test sample with that of the this compound standard. The spot corresponding to this compound in the sample must have the same Rf value and the same color/quenching behavior as the standard spot.[13] Running the standard and sample side-by-side on the same plate minimizes the impact of slight variations in experimental conditions, making the comparison direct and reliable.[3]
Summary of Chromatographic Data
The choice of mobile phase significantly impacts the separation. The following table summarizes validated systems for this compound identification.
| Mobile Phase Composition (v/v/v) | System Type | Reported Rf for this compound | Reference |
| Toluene : Ethyl Acetate : Formic Acid (6:4:0.3) | NP-TLC | ~0.49 | [14] |
| Toluene : Ethyl Acetate : Formic Acid (6:3:1) | NP-TLC | N/A† | [16] |
| Hexane : Ethyl Acetate : Acetic Acid (31:14:5) | NP-TLC | 0.21 | [17] |
| Toluene : 1,4-Dioxane : Acetic Acid (90:25:4) | NP-TLC | 0.24 | [17] |
†Rf value not explicitly stated but system was optimized for this compound separation.
Workflow for this compound Identification by TLC
Caption: Workflow for the identification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing Spots | Sample overload; sample too polar for mobile phase; ionization of analyte. | Apply a smaller volume of a more dilute sample; increase the polarity of the mobile phase; ensure acid is in the mobile phase. |
| Spots are Diffuse (not compact) | Plate not fully dry before development; chamber not properly saturated. | Ensure spots are completely dry before placing in tank; allow adequate chamber saturation time (15-30 min). |
| Incorrect or Inconsistent Rf Values | Chamber not saturated; temperature fluctuations; mobile phase composition changed. | Ensure proper chamber saturation; run analysis in a temperature-controlled environment; prepare fresh mobile phase. |
| No Spots Visible | Concentration of analyte is too low; compound is not UV active or doesn't react with spray. | Concentrate the sample extract; check that the correct UV wavelength or a suitable spray reagent is being used. |
Conclusion
Thin-Layer Chromatography is a highly suitable and efficient technique for the rapid identification of this compound in various samples.[9][18] The protocols outlined in this application note, particularly the use of a Toluene: Ethyl Acetate: Formic Acid mobile phase with a silica gel stationary phase, provide a reliable and validated method for quality control applications.[14] By understanding the principles behind each step, researchers can effectively troubleshoot and adapt the methodology for robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. This compound: chemical formula, occurrence in nature, properties ... [antropocene.it]
- 6. This compound: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ijhsr.org [ijhsr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. microbenotes.com [microbenotes.com]
- 11. This compound | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Validated HPTLC Method for Quantification of Luteolin and this compound in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Enhancing the Solubility of Apigenin via Solid Dispersion Technology
Abstract
Apigenin, a promising bioactive flavonoid, exhibits significant therapeutic potential, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its clinical utility is severely hampered by its poor aqueous solubility (approximately 1.35 µg/mL), which leads to low oral bioavailability.[2][3] This application note provides a comprehensive guide for researchers and formulation scientists on the preparation and characterization of this compound solid dispersions to overcome this solubility challenge. We detail the foundational principles of solid dispersion technology, offer step-by-step protocols for three common preparation methods—Solvent Evaporation, Fusion (Melting), and Spray Drying—and provide a complete workflow for physicochemical characterization and performance evaluation.
Foundational Principles of Solid Dispersions
The issue of poor solubility affects a vast majority of newly developed drugs, presenting a significant hurdle for the pharmaceutical industry.[2][3] Solid dispersion is a well-established and effective strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like this compound, which is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug (low solubility, high permeability).[1][2]
The core principle involves dispersing the drug in an amorphous or microcrystalline state within a hydrophilic carrier matrix.[4][5] This enhancement is primarily achieved through several mechanisms:
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix dramatically increases the surface area available for dissolution.[4][5][6]
-
Conversion to Amorphous State: The high energy required to break the crystal lattice of a crystalline drug is a major barrier to dissolution. By converting this compound to a more soluble, higher-energy amorphous form, this barrier is eliminated.[4]
-
Improved Wettability and Porosity: The hydrophilic carrier improves the wettability of the hydrophobic this compound particles.[4] The resulting solid dispersion particles often have a higher porosity, which accelerates the drug release profile.[4]
-
Inhibition of Recrystallization: The polymer carrier stabilizes the amorphous drug, preventing its conversion back to the less soluble crystalline form during storage and in the gastrointestinal tract.[7]
Diagram: Mechanism of Solubility Enhancement
The diagram below illustrates the fundamental concept of how a solid dispersion transforms a poorly soluble crystalline drug into a rapidly dissolving formulation.
Caption: From Crystalline Drug to Amorphous Dispersion.
Pre-formulation Studies: The Path to a Robust Formulation
Careful selection of the polymeric carrier and preparation method is critical for a successful solid dispersion.
Selection of Polymeric Carrier
The carrier not only facilitates the formation of the dispersion but also prevents the drug from recrystallizing. Ideal polymers should be pharmacologically inert, non-toxic, and readily soluble in water and selected organic solvents.[8]
| Polymer | Class | Key Properties & Rationale for Use | Common Grades |
| PVP (Povidone) | Polyvinylpyrrolidone | Excellent solubilizer, forms amorphous solid solutions, high glass transition temperature (Tg) which aids stability.[9][10] | K30, K90 |
| PVP/VA (Copovidone) | Vinylpyrrolidone-Vinyl Acetate Copolymer | Lower Tg than PVP, making it suitable for melt extrusion. Good plasticity and broad utility.[9] | VA64 |
| HPMC | Hydroxypropyl Methylcellulose | Non-ionic cellulose ether, acts as a precipitation inhibitor, maintaining supersaturation.[9] | E3, E5, E15 |
| HPMCAS | HPMC Acetate Succinate | pH-dependent solubility, ideal for enteric release. Amphiphilic nature helps stabilize the amorphous drug.[9] | LF, MF, HF |
| Soluplus® | Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer | Amphiphilic properties facilitate micelle formation, enhancing dissolution. Low Tg makes it ideal for Hot Melt Extrusion (HME).[7][9][10] | N/A |
| Pluronics® (Poloxamers) | Triblock copolymers (PEO-PPO-PEO) | Surface active agents that improve wettability and can form micelles.[2][3] | F-68, F-127 |
Scientist's Note: For this compound, polymers like PVP K30, Pluronic F-127, and Soluplus® have shown promise in literature.[2][3][11] The choice depends on the intended preparation method. For instance, the high melting point of this compound (345-350°C) makes the standard fusion method challenging, but polymers with low Tg like Soluplus® are excellent for solvent-free Hot Melt Extrusion.[11][12]
Drug-Polymer Ratio and Solvent Selection
The drug-to-polymer ratio is a critical parameter. Typically, ratios from 1:1 to 1:10 (drug:polymer) are investigated. Higher polymer content generally leads to better stabilization and solubility enhancement, but also increases the final dosage form's bulk. For solvent-based methods, a common solvent that can dissolve both the drug and the polymer is required.[13]
| Solvent | Rationale / Use Case | Safety Note |
| Ethanol | Good solvent for many polymers and moderately for this compound. Less toxic than chlorinated solvents.[13] | Flammable. |
| Methanol | Similar to ethanol, good dissolving power. | Toxic. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Excellent solvent, highly volatile for easy removal. | Potential carcinogen. Strict safety protocols required. |
| Acetone | Highly volatile, good solvent for many organic compounds. | Highly flammable. |
| Water | Ideal for safety and environmental reasons, but limited by this compound's poor aqueous solubility.[14] | N/A |
Protocols for this compound Solid Dispersion Preparation
The following protocols provide step-by-step instructions for preparing this compound solid dispersions at a laboratory scale.
Protocol 3.1: Solvent Evaporation Method
This method is advantageous as it avoids thermal degradation of the drug.[4] It involves dissolving both the drug and carrier in a common solvent, followed by complete removal of the solvent.[13][15]
Materials:
-
This compound (API)
-
Polymer (e.g., PVP K30)
-
Solvent (e.g., Ethanol)
-
Rotary evaporator, Magnetic stirrer, Vacuum oven
Procedure:
-
Preparation of Solution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 w/w ratio).
-
Dissolve the weighed this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.
-
Stir the solution using a magnetic stirrer until a clear solution is obtained.
-
Scientist's Note: Gentle warming (e.g., 40°C) can be used to facilitate dissolution, but avoid boiling.
-
-
Solvent Removal: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C and apply a vacuum.
-
Rotate the flask until all the solvent has evaporated, leaving a thin film on the flask wall.
-
Scientist's Note: The rapid removal of the solvent is key to preventing drug crystallization and ensuring a molecularly dispersed system.[15]
-
-
Drying: Scrape the resulting solid mass from the flask.
-
Place the solid mass in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Post-Processing: Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 3.2: Fusion (Melting) Method
This technique avoids the use of organic solvents but requires the drug and carrier to be thermally stable at the processing temperature.[4][16]
Materials:
-
This compound (API)
-
Polymer with a relatively low melting point (e.g., Poloxamer 188, PEG 6000)
-
Oil bath or heating mantle, Stainless steel container, Ice bath
Procedure:
-
Melting the Carrier: Accurately weigh the polymer (e.g., Poloxamer 188) and place it in a stainless steel container.
-
Heat the container in an oil bath until the polymer melts completely (Poloxamer 188 melts around 52-57°C).[17]
-
Drug Dispersion: Weigh the corresponding amount of this compound (e.g., for a 1:4 ratio) and gradually add it to the molten carrier under continuous stirring.
-
Continue heating and stirring until a clear, homogeneous melt is achieved.
-
Scientist's Note: Given this compound's high melting point, this method results in a suspension or dispersion of the drug in the molten carrier rather than a true solid solution. The key is to achieve a fine, uniform dispersion.
-
-
Rapid Solidification (Quenching): Immediately transfer the container to an ice bath to rapidly solidify the molten mixture.[16]
-
Scientist's Note: Rapid cooling is crucial to "freeze" the drug in its dispersed state and prevent aggregation or crystallization.[4]
-
-
Post-Processing & Storage: Once solidified, crush the mass, pulverize it, and pass it through a sieve. Store in a desiccator.
Protocol 3.3: Spray Drying Method
Spray drying is a continuous process that is easily scalable and ideal for heat-sensitive compounds due to the very short exposure time to high temperatures (milliseconds).[18][19][20]
Materials:
-
This compound (API)
-
Polymer (e.g., HPMCAS, Soluplus®)
-
Solvent system (e.g., Ethanol/DCM mixture)
-
Laboratory-scale spray dryer
Procedure:
-
Feed Solution Preparation: Prepare a clear solution of this compound and the chosen polymer in the selected solvent system at the desired ratio (e.g., 1:3 w/w).
-
Spray Dryer Setup: Set up the spray dryer with the appropriate parameters. These are highly instrument-dependent but typical starting points are:
-
Atomizing Air Pressure/Flow: Set to achieve fine droplets.[18]
-
Feed Pump Rate: Adjusted to maintain a stable outlet temperature.
-
Scientist's Note: The goal is to have an outlet temperature well above the solvent's boiling point but below the polymer's Tg to ensure rapid drying without particle collapse. The rapid evaporation rate is key to forming an amorphous solid dispersion.[19]
-
Atomization and Drying: Pump the feed solution into the spray dryer's nozzle, where it is atomized into fine droplets.
-
The droplets are immediately met with a hot drying gas (e.g., air or nitrogen), causing the solvent to flash evaporate.
-
Particle Collection: The resulting dry powder particles are separated from the gas stream by a cyclone separator and collected.[21]
-
Storage: Store the collected powder in a tightly sealed container inside a desiccator.
Diagram: Experimental Workflow
This diagram outlines the logical progression from formulation to final evaluation.
Caption: Workflow for Solid Dispersion Development.
Physicochemical Characterization of Solid Dispersions
Characterization is essential to confirm the successful formation of the solid dispersion and to understand its physical state.[22][23]
Protocol 4.1: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To identify potential intermolecular interactions (e.g., hydrogen bonding) between this compound and the polymer, which can indicate successful molecular dispersion.[24][25]
-
Procedure:
-
Prepare samples of pure this compound, pure polymer, their physical mixture, and the prepared solid dispersion.
-
Mix a small amount of each sample with potassium bromide (KBr) and compress into a thin pellet.
-
Analyze the pellets using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Interpretation: Compare the spectra. The disappearance or shifting of characteristic peaks (e.g., C=O or -OH stretching bands) in the solid dispersion spectrum compared to the physical mixture suggests interaction between the drug and carrier.
-
Protocol 4.2: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the physical state of this compound within the dispersion. The absence of the drug's characteristic melting endotherm indicates its conversion from a crystalline to an amorphous state.[22][23][25]
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample in the DSC instrument under a nitrogen purge. A typical heating rate is 10°C/min over a range of 25°C to 370°C (above this compound's melting point).
-
Interpretation: The thermogram of pure this compound will show a sharp endothermic peak at its melting point (~345-350°C).[11] If this peak is absent in the solid dispersion thermogram, it confirms that the drug is in an amorphous or molecularly dispersed state. A single glass transition temperature (Tg) indicates a homogeneous, single-phase system.
-
Protocol 4.3: X-Ray Powder Diffraction (XRPD)
-
Purpose: XRPD is the gold standard for confirming the crystalline or amorphous nature of a material.[25]
-
Procedure:
-
Place a thin layer of the powder sample on the sample holder.
-
Scan the sample over a 2θ range (e.g., 5° to 50°) using a diffractometer with Cu Kα radiation.
-
Interpretation: Crystalline materials, like pure this compound, will produce a diffraction pattern with sharp, distinct peaks at specific 2θ angles. Amorphous materials produce a diffuse "halo" pattern with no sharp peaks. The absence of this compound's characteristic crystalline peaks in the solid dispersion pattern confirms its amorphous conversion.[22][26]
-
Performance Evaluation
The ultimate goal is to improve solubility and dissolution. These tests quantify the success of the formulation.
Protocol 5.1: Apparent Solubility Studies
-
Purpose: To measure the equilibrium solubility of this compound from the solid dispersion compared to the pure drug.
-
Procedure:
-
Add an excess amount of pure this compound and an equivalent amount of the solid dispersion into separate flasks containing a known volume of distilled water or buffer (e.g., pH 6.8).
-
Seal the flasks and place them in a shaker bath at 37°C for 48 hours to reach equilibrium.[1]
-
After 48 hours, withdraw samples and filter them through a 0.22 µm syringe filter to remove undissolved particles.[1]
-
Dilute the filtrate appropriately and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Interpretation: A significantly higher concentration of this compound in the sample from the solid dispersion indicates successful solubility enhancement.
-
Protocol 5.2: In Vitro Dissolution Testing
-
Purpose: To evaluate the rate and extent of drug release from the solid dispersion over time, mimicking physiological conditions.[27][28]
-
Procedure:
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.
-
Medium: 900 mL of a relevant dissolution medium (e.g., pH 1.2 buffer for 2 hours, followed by pH 6.8 phosphate buffer to simulate gastrointestinal transit). Maintain the temperature at 37 ± 0.5°C.
-
Test: Place a quantity of the solid dispersion equivalent to a specific dose of this compound into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots of the medium, filtering immediately. Replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the samples for this compound concentration via HPLC-UV or UV-Vis spectrophotometry.
-
Interpretation: Plot the cumulative percentage of drug dissolved versus time. A much faster and more complete release profile for the solid dispersion compared to the pure drug demonstrates an enhanced dissolution rate.[29][30][31]
-
References
- 1. Enhanced Solubility and Bioavailability of this compound via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Oral Bioavailability of this compound Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajprd.com [ajprd.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. mdpi.com [mdpi.com]
- 19. ardena.com [ardena.com]
- 20. upperton.com [upperton.com]
- 21. Spray-dried Amorphous Solid Dispersions (ASD): Process, Carrier, and Applications [shpilotech.com]
- 22. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. drug-dev.com [drug-dev.com]
- 28. WHITE PAPER: Selecting In-Vitro Dissolution Methodologies for Amorphous Solid Dispersions - Drug Development and Delivery [drug-dev.com]
- 29. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. fip.org [fip.org]
Troubleshooting & Optimization
Technical Support Center: Apigenin Solubility Solutions
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for apigenin. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of this compound in cell-based assays. This compound, a promising flavonoid, presents a significant preclinical challenge due to its poor aqueous solubility. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm starting my first experiment with this compound. How should I prepare a high-concentration stock solution?
A1: Preparing a stable, high-concentration stock solution is the critical first step. This compound is a hydrophobic molecule, making it practically insoluble in water but soluble in organic solvents.[1][2]
-
Recommended Solvent: The universally recommended solvent for this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][4] this compound is highly soluble in DMSO, reaching concentrations of up to 83.33 mg/mL (with sonication) or more practically, around 15 mg/mL.[3][5]
-
Alternative Solvents: While Dimethylformamide (DMF) offers even higher solubility (~25 mg/mL), its cytotoxicity is a greater concern for most cell lines.[3] Ethanol is another option, but this compound's solubility is significantly lower (~0.3-1.93 mg/mL), which may not be sufficient for a concentrated stock.[3][6]
Application Scientist's Note: The choice of DMSO is a balance between maximizing this compound concentration and minimizing solvent volume in your final cell culture. A higher stock concentration means you can add a smaller volume to your media, thereby reducing the final DMSO concentration your cells are exposed to. Always use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of hydrophobic compounds like this compound.[7]
A detailed, step-by-step protocol for preparing a DMSO stock solution is provided in the --INVALID-LINK-- section below.
Q2: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening and how can I fix it?
A2: This is the most common issue researchers face and is known as "crashing out." It occurs because the this compound, happily dissolved in a high concentration of organic solvent (DMSO), is suddenly transferred to a predominantly aqueous environment (your cell culture medium) where its solubility is exceedingly low.[7] The DMSO disperses, leaving the this compound molecules to rapidly aggregate and precipitate.
Here’s how to troubleshoot and prevent this:
-
Reduce Final Concentration: The most straightforward reason for precipitation is that your target concentration in the media exceeds this compound's aqueous solubility limit.[7]
-
Pre-dilute in Media: Never add a highly concentrated DMSO stock directly to your full volume of media in the well or flask. The best practice is to perform a serial dilution. First, add the small volume of DMSO stock to a small volume of pre-warmed (37°C) media, vortex or pipette mix vigorously, and then add this intermediate dilution to your final culture volume. This gradual reduction in DMSO concentration helps keep the this compound in solution.
-
Increase Final DMSO Concentration (with caution!): While counterintuitive, sometimes a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) can help maintain solubility. However, you must validate the tolerance of your specific cell line.
-
Vortex During Addition: When preparing your working solution, add the this compound stock drop-wise to the vortexing culture medium. This rapid, energetic mixing promotes immediate dispersion and can prevent localized high concentrations of this compound that trigger precipitation.
Application Scientist's Note: Think of it as a shock to the system. The key is to minimize the "shock" of moving from a 100% organic environment to a >99% aqueous one. Gradual dilution and rapid mixing are your best tools. A visual workflow for this process is provided in the diagrams section.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is a critical parameter that must be empirically determined for your specific cell line and assay duration . There is no universal "safe" concentration, as sensitivity varies widely.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[8][9]
-
Sensitive Cells: Primary cells and some sensitive cell lines (e.g., neuronal cells, stem cells) may show stress or altered function at concentrations as low as 0.1%.[8][10]
-
Higher Concentrations: Concentrations approaching or exceeding 1% are often reported to be toxic and can have confounding off-target effects, including altering gene expression or acting as a differentiating agent.[9][11]
The Self-Validating System: The Vehicle Control To ensure your experimental results are due to this compound and not the solvent, you must include a "vehicle control" in every experiment. This control group should be treated with the exact same concentration of DMSO as your highest this compound treatment group, but without the this compound.
Application Scientist's Note: If you observe a 20% decrease in cell viability with 40 µM this compound in 0.2% DMSO, but your 0.2% DMSO vehicle control also shows a 15% decrease in viability, your actual effect from this compound is much smaller than you think. The vehicle control is non-negotiable for trustworthy data.
Q4: I need to use a high concentration of this compound, but my cells are too sensitive to the required DMSO levels. Are there any advanced methods to improve solubility?
A4: Yes. When the constraints of solvent toxicity and poor aqueous solubility create an impossible experimental window, advanced formulation strategies can be employed. These methods work by encapsulating the hydrophobic this compound molecule within a larger, hydrophilic structure.
-
Cyclodextrins: These are sugar-based cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This compound can be encapsulated within the cavity, forming an inclusion complex that is significantly more water-soluble.[12] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has been shown to increase this compound's solubility and dissolution rate by over 40-fold.[6][12]
-
Serum Albumin Conjugation: Bovine Serum Albumin (BSA), a protein commonly found in cell culture media containing Fetal Bovine Serum (FBS), has binding pockets that can non-covalently bind to flavonoids like this compound.[13][14] You can pre-incubate this compound with a BSA solution to form a complex before adding it to your cells. This can improve solubility and stability in the medium.[15]
Application Scientist's Note: Using cyclodextrins is akin to putting a water-soluble "coat" on the this compound molecule. While highly effective, remember to run a control with the cyclodextrin alone to ensure it doesn't have an independent effect on your cells. If your media already contains serum (FBS), you are already benefiting from some level of BSA-mediated solubilization.
Quantitative Data Summary
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Approximate Solubility | Molar Concentration (Approx.) | Source |
|---|---|---|---|
| Water | ~2.16 µg/mL | ~8 µM | [2] |
| Ethanol | ~0.3 mg/mL | ~1.1 mM | [3] |
| DMSO | ~15 mg/mL | ~55.5 mM | [3] |
| DMF | ~25 mg/mL | ~92.5 mM | [3] |
| PEG-400 | Very High | - |[16] |
Table 2: General DMSO Tolerance Guidelines for Cell Culture
| Final DMSO Conc. | General Cellular Response | Recommendation | Source |
|---|---|---|---|
| < 0.1% | Considered safe for most cell lines, including sensitive ones. | Ideal target for most experiments. | [8][11] |
| 0.1% - 0.5% | Generally tolerated by robust cell lines. | Requires validation with a vehicle control. | [8][9] |
| 0.5% - 1.0% | Potential for cytotoxicity and off-target effects. | Use with extreme caution and only if necessary. | [11] |
| > 1.0% | Often cytotoxic. | Not recommended for most cell-based assays. |[9] |
Visual Workflows & Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 270.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated analytical balance
-
Sonicator (optional, but recommended)
Methodology:
-
Calculation: To make a 50 mM solution, you need 0.05 moles per liter.
-
270.24 g/mol * 0.05 mol/L = 13.512 g/L = 13.51 mg/mL
-
-
Weighing: Carefully weigh out 13.5 mg of this compound powder and place it into a sterile tube.
-
Expert Tip: For smaller volumes, e.g., 1 mL, weigh 13.5 mg. For 200 µL, weigh 2.7 mg. It's often more accurate to make a larger stock volume (e.g., 1 mL) than a very small one.
-
-
Dissolving: Add the corresponding volume of anhydrous DMSO to the this compound powder (e.g., 1 mL for 13.5 mg).
-
Solubilization: Cap the tube tightly. Vortex vigorously for 2-3 minutes. If any particulate matter remains, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.[5] A slight yellow color is expected.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.
-
Causality Check: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the introduction of water from atmospheric condensation into your stock.[7]
-
Protocol 2: Preparing Working Dilutions and Dosing Cells (Example)
Objective: To treat cells with a final concentration of 20 µM this compound, ensuring the final DMSO concentration does not exceed 0.1%.
Materials:
-
50 mM this compound stock in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw Stock: Remove one aliquot of 50 mM this compound stock from the freezer and thaw at room temperature.
-
Prepare Intermediate Dilution (100X): The target is 20 µM. A 100X stock would be 2000 µM or 2 mM.
-
In a sterile tube, add 4 µL of the 50 mM stock to 996 µL of pre-warmed medium.
-
Calculation: (50,000 µM * 4 µL) / 1000 µL = 200 µM. (Correction: This calculation is for a 200uM intermediate. For 2mM: (50,000 µM * X µL) / (X µL + Y µL media) = 2000 µM. A simpler way is serial dilution).
-
Let's use a simpler 1:100 dilution first: Add 2 µL of 50 mM stock to 198 µL of medium. This gives an intermediate concentration of 500 µM . Mix immediately and vigorously.
-
-
Prepare Final Dilution:
-
Your cells are in a 96-well plate with 100 µL of medium per well. To achieve a final concentration of 20 µM, you need to add a specific volume of your 500 µM intermediate stock.
-
Calculation (C1V1=C2V2): (500 µM)(V1) = (20 µM)(100 µL + V1). A simpler approach is to add a small volume. If we add 4 µL of 500 µM stock to 96 µL of media already in the well, the final volume is 100 µL and the final concentration is (500 µM * 4 µL) / 100 µL = 20 µM.
-
-
Dose Cells: Add 4 µL of the 500 µM intermediate solution to each well containing 96 µL of media. Mix gently by pipetting up and down or by tapping the plate.
-
Vehicle Control: In a separate tube, prepare a "vehicle intermediate" by adding 2 µL of 100% DMSO to 198 µL of medium. Add 4 µL of this solution to your vehicle control wells.
-
Trustworthiness Check: The final DMSO concentration in both treated and vehicle control wells will be (0.4% DMSO from intermediate) * (4 µL / 100 µL) = 0.016%. This is well below the 0.1% safety threshold.
-
References
- 1. Dissolution and antioxidant potential of this compound self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Solubility and dissolution rate improvement of the inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin prepared using the liquid antisolvent precipitation and solvent removal combination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. What's the maximum amount of DMSO you can use in cell culture? - Cell Biology [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morin Flavonoid Interaction with Albumin and Its Nanoparticle Conjugation: An Efficient Antioxidant Vehicle for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Apigenin Technical Support Center: A Guide to Navigating Stability Challenges
Welcome to the Apigenin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your research. This compound, a promising flavonoid, presents unique challenges due to its limited solubility and susceptibility to degradation. This guide will help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding this compound stability.
Q1: What are the best solvents for dissolving and storing this compound?
A1: this compound is poorly soluble in water (around 1.35-2.16 µg/mL) but shows good solubility in organic solvents.[1][2] For creating stock solutions, dimethyl sulfoxide (DMSO) is highly recommended, with a solubility of approximately 15 mg/mL to over 100 mg/mL.[2][3] Other suitable organic solvents include dimethylformamide (DMF) (approx. 25 mg/ml), and ethanol (approx. 0.3 mg/ml).[3] Polyethylene glycol 400 (PEG-400) and Transcutol have also been shown to be excellent solvents for this compound.[4][5]
For long-term storage, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for at least four years, preferably in small aliquots to avoid repeated freeze-thaw cycles.[3][6] When preparing aqueous solutions for cell culture or other biological assays, it is best to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[3] It is not recommended to store aqueous solutions of this compound for more than one day due to its instability.[3]
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is highly pH-dependent. It is most stable in acidic conditions, with the highest stability observed at pH 3.[1] As the pH increases towards neutral and alkaline conditions (pH 5-7 and above), its degradation rate gradually increases.[1] The flavonoid structure, particularly the hydroxyl groups, is susceptible to pH-induced degradation.[7] For experiments requiring physiological pH (e.g., cell culture), it is crucial to prepare fresh solutions and minimize the time the compound spends in the aqueous medium before use. Encapsulation methods, such as using chitosan-coated liposomes, have been shown to improve this compound's stability across a range of pH values (pH 2, 4, 6, and 7).[7]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation in aqueous media is a frequent issue stemming from this compound's low aqueous solubility.[6] Here are several troubleshooting steps:
-
Optimize the Dilution Technique: Avoid adding a highly concentrated DMSO stock directly into the aqueous buffer. Instead, perform a serial dilution. First, dilute your concentrated stock to an intermediate concentration in DMSO. Then, add this intermediate stock drop-wise to the final volume of your culture medium while gently vortexing or swirling to facilitate rapid dispersion.[6]
-
Lower the Final Concentration: Your desired final concentration may exceed this compound's solubility limit in the medium. Perform a dose-response curve to determine the highest non-precipitating concentration for your specific experimental conditions.[6]
-
Consider Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[6]
-
Use Solubility Enhancers: For certain applications, co-solvents or solubility enhancers like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to form inclusion complexes that improve this compound's aqueous solubility.[8]
Q4: I'm seeing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A4: Yes, inconsistent results are a classic sign of compound instability. This compound can degrade in cell culture medium over the course of an experiment, leading to a decrease in the effective concentration and, consequently, variable biological effects.[6] Here's how to address this:
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times.
-
Replenish the Compound: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Assess Stability in Your Medium: You can perform a simple stability test by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC.[6] This will give you a clear idea of its degradation rate under your experimental conditions.
-
Protect from Light: Flavonoids can be light-sensitive.[6][7] Protect your solutions and experimental setup from direct light to prevent photolytic degradation.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered when working with this compound.
Issue 1: Low or No Biological Activity Observed
Potential Causes & Solutions
-
Degradation of this compound: As discussed, this compound is susceptible to degradation due to pH, temperature, light, and the presence of metal ions like Fe²⁺ and Cu²⁺.[1][9][10]
-
Precipitation in Media: If the compound precipitates, the actual concentration available to the cells will be much lower than intended.
-
Protocol: Visually inspect your media for any signs of precipitation. If observed, follow the steps outlined in FAQ 3 to improve solubility.
-
-
Incorrect Storage: Improper storage of the solid compound or stock solutions can lead to degradation over time.
Issue 2: High Variability Between Experimental Replicates
Potential Causes & Solutions
-
Inconsistent Solution Preparation: Minor variations in the dilution process can lead to significant differences in the final concentration, especially when working with a compound that has low solubility.
-
Protocol: Standardize your solution preparation method. Use precise pipetting techniques and ensure thorough mixing at each dilution step.
-
-
Differential Degradation: If replicates are not handled identically (e.g., one plate is left on the bench longer than another), the extent of this compound degradation may vary.
-
Protocol: Treat all replicates in parallel and minimize the time between solution preparation and application to cells.
-
-
Formation of Microprecipitates: Even if not visible to the naked eye, microprecipitates can form and lead to inconsistent cellular uptake.[6]
-
Protocol: Consider a final filtration step with a 0.22 µm syringe filter after diluting the this compound into your aqueous buffer, though be aware of potential loss of compound due to adsorption to the filter.
-
Data Summary: this compound Solubility and Stability
The following tables provide a quick reference for the solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~1.35 - 2.16 µg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~15 - >100 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Ethanol | ~0.3 mg/mL | [3] |
| Polyethylene Glycol 400 (PEG-400) | High (mole fraction 4.27 x 10⁻¹) | [4][5] |
| Transcutol® | High (mole fraction 3.83 x 10⁻¹) | [4][5] |
| Methanol | Low (mole fraction 2.96 x 10⁻⁴) | [4] |
| 1-Butanol | Low (mole fraction 9.18 x 10⁻⁴) | [4] |
| Ethyl Acetate | Low (mole fraction 4.46 x 10⁻⁴) | [4] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations | References |
| pH | Most stable at acidic pH (~3). Degrades in neutral to alkaline conditions. | Use acidic buffers when possible. For physiological pH, prepare solutions fresh and use immediately. | [1][7] |
| Temperature | Degradation increases with higher temperatures. | Store stock solutions at -20°C or -80°C. Avoid prolonged heating of aqueous solutions. | [9][10] |
| Light | Susceptible to photolytic degradation. | Protect solutions from light by using amber vials or covering with aluminum foil. | [6][7] |
| Metal Ions (Fe²⁺, Cu²⁺) | Can promote degradation, especially at physiological temperatures. | Use metal-free buffers if possible. Be aware of potential interactions with components in complex media. | [1][9][10] |
| Oxygen | Can be susceptible to oxidation. | Purge organic solvents with an inert gas like nitrogen or argon before preparing stock solutions. | [3][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer (e.g., PBS or Cell Culture Medium)
-
Intermediate Dilution: Thaw a single aliquot of your concentrated DMSO stock solution. Perform an intermediate dilution in DMSO if a large dilution factor is required.
-
Final Dilution: Add the DMSO stock solution (or intermediate dilution) drop-wise to the full volume of the aqueous buffer while continuously and gently mixing. This gradual addition helps prevent precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) and consistent across all experimental and control groups.
-
Use Immediately: Use the freshly prepared aqueous solution as soon as possible, ideally within the same day. Do not store aqueous solutions of this compound.[3]
Visualizing Key Concepts
To further clarify the factors influencing this compound stability and the recommended workflows, the following diagrams are provided.
Caption: Factors contributing to this compound degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of properties of this compound and [G-3H]this compound and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The Stability and Activity Changes of this compound and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Apigenin Dosage for In Vivo Animal Studies
Welcome to the technical support center for apigenin research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing effective and reproducible this compound dosages in preclinical animal models. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting dose for this compound in a mouse or rat model?
A1: A literature review reveals a wide range of effective doses, largely dependent on the animal model, disease state, and route of administration. For initial studies, a dose range of 20-50 mg/kg is a well-supported starting point.
-
For anti-inflammatory and neuroprotective models: Doses of 20 and 40 mg/kg have shown efficacy.[1]
-
For oncology models: Doses between 25 and 50 mg/kg have been reported to delay tumor growth and reduce metastasis.[2]
-
Toxicity considerations: While generally considered safe, acute intraperitoneal (i.p.) doses of 100 and 200 mg/kg in mice have been shown to cause hepatotoxicity, indicated by elevated liver enzymes (ALT, AST, ALP) and oxidative stress.[3][4][5][6] Doses of 25 and 50 mg/kg, however, showed no toxic effects in the same studies.[3][7]
It is crucial to conduct a preliminary dose-range finding study in your specific animal model to determine the optimal therapeutic window.
Q2: What is the biggest challenge when working with this compound in vivo?
A2: The primary obstacle is this compound's poor bioavailability. This stems from its very low water solubility (around 1.35-2.16 µg/mL) and extensive first-pass metabolism in the intestine and liver.[8][9][10][11] In rats, the oral bioavailability of this compound has been reported to be as low as 0.708%.[12][13] This means that a significant portion of the administered oral dose is metabolized or eliminated before it can reach systemic circulation and exert its therapeutic effect. Overcoming this challenge is the central goal of dosage optimization.
Q3: How can I dissolve this compound for in vivo administration?
A3: Due to its lipophilic nature, this compound will not dissolve in simple aqueous solutions like saline or PBS. A suitable vehicle is required. The choice of vehicle depends on the administration route.
-
For Oral Gavage (o.g.):
-
For Intraperitoneal (i.p.) Injection:
-
DMSO: Dimethyl sulfoxide is a powerful solvent for this compound.[16] However, it must be used in low concentrations (e.g., 1% in a final solution) and with caution due to its own biological effects and potential for local irritation.[17] A common preparation involves dissolving this compound in a small amount of DMSO and then diluting it with saline or corn oil.[18]
-
Q4: Which route of administration is best: oral (p.o.) or intraperitoneal (i.p.)?
A4: The choice depends on your experimental goals.
-
Oral (p.o.) Administration: This route is more clinically relevant for a dietary flavonoid. However, you must contend with low bioavailability due to extensive first-pass metabolism in the gut and liver.[12][13] Higher doses may be required to achieve therapeutic plasma concentrations.
-
Intraperitoneal (i.p.) Injection: This route bypasses the gastrointestinal tract and first-pass metabolism, leading to higher and more consistent bioavailability. It is often used in proof-of-concept studies to ensure the compound reaches the target tissues. However, it is less clinically translatable and carries a higher risk of local irritation or peritonitis if not performed correctly.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Overcoming Solubility and Bioavailability Issues
The core problem with this compound is getting enough of the active compound to the target tissue. Here, we address this head-on.
Issue: Low and variable plasma concentrations after oral administration.
Causality: This is a direct consequence of this compound's poor aqueous solubility and rapid metabolism.[9][10] this compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[19] It is extensively converted to glucuronide and sulfate conjugates in the intestine and liver, which are then eliminated.[20]
Solutions & Protocols:
-
Formulation Strategies: Simply suspending this compound in an aqueous vehicle is often insufficient. Advanced formulations can dramatically improve solubility and absorption.
-
Solid Dispersions: This involves dispersing this compound in a carrier matrix at the molecular level. Carriers like Pluronic F-127 have been shown to significantly improve dissolution rates.[8][21]
-
Phytosomes: Complexing this compound with phospholipids (like phosphatidylcholine) creates a more lipid-soluble complex (phytosome) that can be better absorbed. One study demonstrated a 36-fold increase in aqueous solubility and significantly enhanced oral bioavailability in rats using a phytosome formulation.[22]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid. This dramatically increases the surface area for absorption.[19][23][24]
-
-
Vehicle Selection Protocol (Oral Gavage):
-
Step 1: Initial Solubility Test: Test the solubility of your this compound powder in small volumes of different GRAS (Generally Recognized as Safe) vehicles: corn oil, PEG 400, and Tween 80.
-
Step 2: Co-Solvent System: If solubility is poor, try a co-solvent system. For example, first dissolve this compound in a minimal volume of DMSO or ethanol.
-
Step 3: Suspension: Vigorously vortex or sonicate the solution from Step 2 while slowly adding it to your primary vehicle (e.g., corn oil or a 0.5% CMC solution). The goal is to create a fine, homogenous suspension that will not immediately settle.
-
Step 4: Stability Check: Observe the preparation for 30-60 minutes to ensure it remains stable and does not precipitate before administration. Prepare fresh daily.
-
Guide 2: Designing a Dose-Range Finding (DRF) Study
Before committing to a large-scale efficacy study, a pilot DRF study is essential to identify both the Maximum Tolerated Dose (MTD) and a preliminary effective dose range.
Objective: To determine the safety and tolerability of this compound in your specific animal model and to select doses for the main experiment.
Protocol: Acute Toxicity DRF Study (Mouse Model)
-
Animals: Use a small number of animals per group (e.g., n=3-5). Use the same strain, sex, and age as your planned efficacy study.
-
Dose Selection: Select a wide range of doses based on literature. For i.p. administration, a suggested range is 25, 50, 100, and 200 mg/kg.[3][5][6] For oral administration, higher doses up to 5000 mg/kg have been shown to be non-toxic in acute studies.[1]
-
Administration: Administer a single dose via your chosen route (i.p. or oral gavage). Include a vehicle-only control group.
-
Monitoring (24-72 hours):
-
Clinical Signs: Observe animals for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing) at regular intervals (e.g., 1, 4, 24, 48, 72 hours post-dose).
-
Body Weight: Record body weight daily. A loss of >15% is a common humane endpoint.
-
Serum Biochemistry: At the study endpoint (e.g., 24 hours), collect blood to analyze liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine). Doses of 100 mg/kg (i.p.) and higher have been shown to significantly increase ALT and AST.[4][7]
-
-
Data Interpretation: The MTD is the highest dose that does not cause significant toxicity or distress. Your efficacy study doses should be chosen below the MTD.
Data Summaries & Visualizations
Table 1: Reported Effective Doses of this compound in Rodent Models
| Disease Model | Species | Dose (mg/kg) | Route | Observed Effect | Citation |
| Inflammation (Sepsis) | Mouse | 20 and 40 | - | Reduced pro-inflammatory cytokines | [1] |
| Depression | Mouse | 20 and 40 | i.p. | Antidepressant-like effects | [2] |
| Melanoma | Mouse | 25 and 50 | - | Delayed tumor growth, reduced metastasis | [2] |
| Neuroblastoma | Mouse | 25 | - | Inhibited tumor growth | [2] |
| Ovarian Cancer | Mouse | 75 and 150 | o.g. | Inhibited micrometastasis | [15] |
| Hepatic Fibrosis | Mouse | 2 and 20 | o.g. | Reduced liver fibrosis markers | [14] |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route | Notes | Citation |
| Oral Bioavailability (F) | ~0.7% - 30% | Oral | Highly variable; demonstrates poor absorption and/or high first-pass metabolism. | [12][13][20] |
| Tmax (Time to Peak) | 0.5 - 2.5 hours | Oral | Reaches peak plasma concentration relatively quickly. | [20] |
| T1/2 (Elimination Half-life) | ~91.8 hours | Oral | Suggests slow elimination and potential for accumulation with chronic dosing. | [25][26] |
| Metabolism | - | - | Primarily undergoes glucuronidation and sulfation in the intestine and liver. | [20] |
Diagrams & Workflows
The following diagrams illustrate key decision-making processes and biological pathways relevant to your this compound studies.
Caption: Workflow for a Dose-Range Finding (DRF) Study.
Caption: Key Factors Limiting this compound's Oral Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Exposure of this compound Induces Hepatotoxicity in Swiss Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute exposure of this compound induces hepatotoxicity in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Exposure of this compound Induces Hepatotoxicity in Swiss Mice | PLOS One [journals.plos.org]
- 7. Subacute exposure to this compound induces changes in protein synthesis in the liver of Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. Pharmacokinetics and extensive intestinal first-pass effects of this compound and its active metabolite, this compound-7-O-glucuronide, in rats [kci.go.kr]
- 14. Anti-Fibrotic Efficacy of this compound in a Mice Model of Carbon Tetrachloride-Induced Hepatic Fibrosis by Modulation of Oxidative Stress, Inflammation, and Fibrogenesis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Influence of vehicle, distant topical delivery, and biotransformation on the chemopreventive activity of this compound, a plant flavonoid, in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Subacute exposure to this compound induces changes in protein synthesis in the liver of Swiss mice [frontiersin.org]
- 18. Intraperitoneal Administration of this compound in Liver Ischemia/Reperfusion Injury Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissolution and antioxidant potential of this compound self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 21. scienceopen.com [scienceopen.com]
- 22. Formulation and characterization of an this compound-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of this compound by self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of this compound by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and metabolism of this compound in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Apigenin Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing apigenin in their cell culture experiments. This compound, a promising bioactive flavonoid, is notorious for its poor aqueous solubility, often leading to precipitation in cell culture media and compromising experimental results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve these precipitation issues, ensuring the integrity and reproducibility of your research.
Understanding the Core Problem: this compound's Low Aqueous Solubility
This compound is a lipophilic compound, meaning it readily dissolves in organic solvents but has very low solubility in water.[1][2] This inherent characteristic is the primary reason for its precipitation in aqueous-based cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is introduced into the cell culture medium, the sudden change in solvent polarity causes the this compound to "crash out" of the solution, forming a visible precipitate.[4][5]
Frequently Asked Questions (FAQs)
Q1: I've prepared a high-concentration stock of this compound in DMSO, but it immediately precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a classic case of a compound "crashing out" of solution due to a rapid solvent exchange.[4][5] Your this compound stock is stable in a high concentration of an organic solvent like DMSO where it is highly soluble.[2][6] However, when you introduce this concentrated stock into your aqueous cell culture medium, the DMSO is diluted, and the this compound is exposed to an environment where its solubility is significantly lower.[1][3] This forces the this compound molecules to aggregate and form a solid precipitate.
Q2: My this compound-containing media looked fine initially, but I noticed a precipitate after a few hours in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be attributed to several factors that change the conditions of your cell culture medium over time:
-
Temperature Shifts: While you may prepare your medium at room temperature, the incubator is typically set at 37°C. This increase in temperature can decrease the stability of this compound in the solution.[7][8]
-
pH Changes: The CO2 environment in an incubator can cause a slight decrease in the pH of the medium, which can affect the solubility of pH-sensitive compounds like this compound.[5]
-
Interaction with Media Components: this compound can interact with proteins and salts in the cell culture medium over time, leading to the formation of insoluble complexes.[5][9] Studies have shown that flavonoids can bind to serum albumin.[10][11]
-
Evaporation: Even minor evaporation of the medium from your culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[5]
-
Compound Instability: this compound can degrade over time, and its degradation products may be less soluble.[7][8]
Q3: What is the best solvent to use for my this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[2][6] It offers high solubility for this compound and is miscible with cell culture media.[6] Ethanol is another option, but this compound's solubility is significantly lower in ethanol compared to DMSO.[2][6]
Data Summary: this compound Solubility in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 15 - 83.33[6][12] |
| Dimethyl formamide (DMF) | 25[6] |
| Ethanol | 0.3 - 0.486 x 10⁻⁴ (mole fraction)[6][13] |
| Water | Very low (1.35 µg/mL)[1][14] |
Note: Solubility values can vary based on purity, temperature, and other factors.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to minimize cytotoxicity.[5] However, the tolerance to DMSO can be cell-line dependent. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cells.[15]
Troubleshooting Guides
This section provides step-by-step protocols and strategies to prevent both immediate and delayed this compound precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate forming instantly when you add your this compound stock to the cell culture medium, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting immediate this compound precipitation.
This protocol minimizes the rapid solvent exchange that causes this compound to precipitate.
Materials:
-
High-concentration this compound stock solution (e.g., 50 mM in 100% DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare an Intermediate Dilution:
-
First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) complete cell culture medium.[4] For example, to achieve a final concentration of 50 µM from a 50 mM stock, you might first dilute the stock 1:100 in media to get a 500 µM intermediate solution.
-
-
Perform the Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired working concentration. For instance, add the 500 µM intermediate solution at a 1:10 ratio to the final volume of media.
-
-
Mix Gently but Thoroughly:
-
When adding the this compound solution (both intermediate and final steps), add it dropwise while gently swirling or vortexing the medium.[4] This gradual introduction helps to dissipate the organic solvent and allows the this compound to dissolve more effectively.
-
-
Visual Inspection:
-
After preparation, visually inspect the medium for any signs of precipitation. A clear solution indicates successful preparation.
-
Issue 2: Delayed Precipitation After Incubation
If your media appears clear initially but forms a precipitate after being placed in the incubator, consider the following solutions.
Caption: Workflow for troubleshooting delayed this compound precipitation.
This protocol will help you identify the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration this compound stock solution (e.g., 50 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
Methodology:
-
Prepare a Dilution Series:
-
Create a series of dilutions of your this compound stock in pre-warmed cell culture medium.[4] A good starting range would be from 1 µM to 100 µM.
-
-
Visual Inspection (Time Point 0):
-
Immediately after preparing the dilutions, visually inspect each concentration for any signs of precipitation.[4]
-
-
Incubation:
-
Final Visual Inspection:
-
After the incubation period, carefully inspect each dilution again for any signs of delayed precipitation.[4]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration you should use for your experiments under these conditions.
-
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Dissolution and antioxidant potential of this compound self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Stability and Activity Changes of this compound and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Stability and Activity Changes of this compound and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetechindia.com [lifetechindia.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Preventing Apigenin degradation during storage and experiments
Technical Support Center: Apigenin Stability & Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound during storage and experimentation. Inconsistent results can often be traced back to compound degradation. Here, we provide in-depth, science-backed answers and protocols to ensure the integrity and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding this compound handling.
Q1: My this compound powder is a yellow crystalline solid. Is this normal? A: Yes, this is the expected appearance of high-purity this compound. Its distinct yellow color is characteristic of its flavone chemical structure, which contains conjugated systems that absorb light in the visible spectrum.[1]
Q2: What is the best solvent for making a concentrated stock solution of this compound? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[2][3][4] this compound has significantly higher solubility in DMSO (approx. 15 mg/mL) compared to ethanol (approx. 0.3 mg/mL).[2][3] For maximum solubility, ensure the DMSO is anhydrous, as this compound is poorly soluble in aqueous solutions.[1][3][5]
Q3: How should I store my solid this compound powder for long-term use? A: Solid this compound should be stored at -20°C in a tightly sealed, light-proof container.[2][3][6] To prevent degradation from moisture, it is also advisable to store it with a desiccant.[6] Under these conditions, solid this compound can be stable for at least four years.[2]
Q4: My this compound stock solution in DMSO has been at room temperature for a day. Is it still usable? A: It is highly recommended to prepare fresh dilutions from a frozen stock immediately before each experiment.[3][7] While a DMSO stock is more stable than an aqueous solution, prolonged exposure to room temperature, light, and oxygen can initiate degradation. For critical experiments, it is best to use a freshly thawed aliquot.
Q5: I dissolved this compound directly in my cell culture medium (aqueous buffer), but it precipitated. Why? A: this compound is sparingly soluble in aqueous buffers.[2] Direct dissolution is often unsuccessful. The standard method is to first dissolve this compound in a small volume of DMSO to create a concentrated stock, and then dilute this stock into the aqueous medium to the final working concentration.[2][4] Even with this method, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity, and the stability of this compound in aqueous media is limited—it is not recommended to store aqueous solutions for more than one day.[2]
Part 2: Troubleshooting Guide: Diagnosing and Preventing Degradation
This section explores the "why" behind this compound instability and provides solutions to common experimental problems.
Issue 1: Inconsistent Biological Activity or Loss of Potency
Possible Cause: Degradation of the this compound molecule. Flavonoids like this compound are susceptible to several environmental factors that can alter their chemical structure and, consequently, their biological function.[8][9]
Solutions & Scientific Explanation:
-
pH-Induced Degradation: The stability of this compound is highly dependent on pH.[1] It is most stable in acidic conditions (around pH 3) and degrades progressively in neutral to alkaline solutions (pH 5-7 and above).[10][11] In alkaline environments, the flavonoid's C-ring can undergo opening, leading to the formation of chalcone structures, which fundamentally alters the molecule.
-
Preventative Action: When preparing aqueous solutions, ensure the pH of your buffer is within a stable range, ideally slightly acidic if your experimental system allows. For cell culture work (typically pH 7.2-7.4), prepare working solutions immediately before use and minimize the incubation time when possible.[7]
-
-
Oxidative Degradation: this compound can be oxidized, especially in the presence of oxygen, metal ions (like Fe²⁺, Cu²⁺), and light.[10] This process can generate phenoxyl radicals from the this compound molecule, leading to degradation and a loss of activity.[12]
-
Preventative Action: When preparing stock solutions in organic solvents like DMSO or DMF, it is best practice to purge the solvent with an inert gas (like nitrogen or argon) to remove dissolved oxygen.[2] Store stock solutions in amber vials to protect from light and consider adding a chelating agent like EDTA to your buffers if metal ion contamination is a concern.[13]
-
-
Photodegradation (Light Exposure): Exposure to UV and even ambient light can provide the energy to initiate degradation reactions.[6][8][14] This is a common issue during long experiments conducted on the benchtop.
-
Thermal Degradation (Heat): High temperatures accelerate all chemical reactions, including degradation.[4][14] While this compound is relatively stable to short-term heating in some conditions, prolonged exposure, especially at temperatures above 37°C, can lead to significant stability loss.[3][4][10]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues with this compound stability.
Caption: A decision tree for troubleshooting this compound instability.
Visualizing Key Degradation Factors
This diagram illustrates the primary environmental factors that can lead to the degradation of the this compound molecule.
Caption: Key environmental factors causing this compound degradation.
Part 3: Protocols & Data Tables
This section provides validated, step-by-step protocols and reference data to guide your experimental setup.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility (approx.) | Molar Solubility (approx.) | Recommended Use | Reference |
| Water | ~2.16 µg/mL (at pH 7.5) | ~8 µM | Not recommended for stock | [3][16] |
| Ethanol | ~0.3 mg/mL | ~1.1 mM | Intermediate dilutions | [2][3] |
| DMSO | ~15 mg/mL | ~55.5 mM | High-concentration stocks | [2][3] |
| DMF | ~25 mg/mL | ~92.5 mM | High-concentration stocks | [2][3] |
Note: Solubility can be affected by temperature, purity, and the presence of water. Data is compiled from multiple sources for comparison.[5][17][18][19]
Protocol 1: Preparation of Stable this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO for use in cell-based assays and other experiments.
Materials:
-
Anhydrous, sterile, cell-culture grade DMSO[15]
-
Sterile, amber, or foil-wrapped microcentrifuge tubes[15]
-
Sterile 0.22 µm syringe filter (optional, for sterility)
-
Calibrated analytical balance and biological safety cabinet
Procedure:
-
Pre-Calculation: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., for a 50 mM stock, you need 13.51 mg per 1 mL of DMSO).
-
Weighing: In a biological safety cabinet, accurately weigh the calculated amount of this compound powder into a sterile tube.
-
Dissolution: Add the precise volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube gently until the this compound is completely dissolved. If needed, brief sonication or warming to 37°C can aid dissolution.[7]
-
Sterilization (Optional): For applications requiring absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial.[15] This step is critical for long-term cell culture experiments.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[15]
-
Storage: Store the aliquots at -20°C, protected from light.[2][3]
Protocol 2: Quality Control - Assessing this compound Stability by RP-HPLC
Objective: To quantify the percentage of intact this compound remaining in a solution after incubation under specific experimental conditions (e.g., in cell culture media at 37°C).
Methodology: This protocol is based on established stability-indicating HPLC methods.[7][13][20][21][22][23]
Procedure:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 50 µM) in the matrix you wish to test (e.g., PBS pH 7.4, DMEM + 10% FBS).
-
Incubation: Incubate the solution under the desired conditions (e.g., 37°C, protected from light).
-
Sampling: At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the solution. Immediately stop any further degradation by freezing at -80°C or by mixing with a stabilizing solvent like acidified methanol.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: A common isocratic mobile phase is a mixture of an acidified aqueous buffer and an organic solvent. For example, 55% methanol in 0.1 M ammonium acetate (pH ~5.0) or a gradient of acetonitrile and water with 0.1% formic acid.[13][23]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV detector set to a wavelength maximum of this compound, typically around 335-340 nm.[2][13][23]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run a standard of freshly prepared this compound to determine its retention time (typically around 4-5 minutes under these conditions).[20][21]
-
For each time point, integrate the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
A significant decrease in the main this compound peak area, potentially with the appearance of new peaks at different retention times, indicates degradation.[20]
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Review on Flavonoid this compound: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Choose the Best this compound Powder: A Complete Buyer's Guide [plantin.alibaba.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation pathways underlying the pro-oxidant effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple HPLC method for the determination of this compound in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ijhsr.org [ijhsr.org]
- 17. researchgate.net [researchgate.net]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Addressing Apigenin Autofluorescence in Imaging Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of autofluorescence associated with the flavonoid Apigenin in fluorescence microscopy and imaging studies. Our goal is to equip you with the knowledge to anticipate, mitigate, and correct for this artifact, ensuring the integrity and clarity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why does its intrinsic fluorescence complicate imaging studies?
This compound is a naturally occurring flavonoid found in many plants. While it is a subject of great interest for its potential therapeutic properties, its molecular structure gives it intrinsic fluorescent properties. When a molecule like this compound absorbs a photon of light, its electrons are pushed to a higher energy state. As they return to their ground state, they release energy, some of which is emitted as fluorescent light.
The core issue for researchers is that this compound has broad absorption and emission spectra. It strongly absorbs UV light, with major peaks around 270 nm and 340 nm, and its fluorescence emission often falls within the blue-to-green region of the spectrum (typically 400-550 nm).[1][2] This spectral profile directly overlaps with some of the most commonly used fluorophores in biological imaging, including DAPI (blue), FITC (green), and Green Fluorescent Protein (GFP). This overlap can obscure the specific signal from your fluorescent labels, leading to false positives, reduced signal-to-noise ratio, and difficulty in quantifying your target of interest.
The fluorescence of this compound is mechanistically complex, involving a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which can even result in a dual emission profile, further broadening its spectral footprint.[3][4][5] Understanding this intrinsic property is the first step toward effectively managing it in your experiments.
Q2: How can I confirm that this compound is the source of my background signal?
Before attempting any complex troubleshooting, you must confirm the source and extent of the autofluorescence. The most critical step is to prepare and image the correct control samples.
The essential control is an "this compound-only" specimen . This control must be prepared in parallel with your experimental samples, undergoing the exact same procedures: fixation, permeabilization, and any other processing steps. The only difference is that this control sample should not be treated with any primary or secondary antibodies or any other fluorescent dyes.
Experimental Workflow for Diagnosing Autofluorescence:
-
Prepare your experimental samples (e.g., cells or tissue) and treat them with this compound.
-
In parallel, prepare an identical "this compound-only" control sample.
-
Process both sets of samples through your entire staining protocol (fixation, blocking, etc.), but only add your fluorescent antibodies/dyes to the experimental group.
-
Image both the fully stained sample and the "this compound-only" control. Crucially, image the control sample using the exact same acquisition settings (laser power, gain, filter sets) that you intend to use for each of your experimental fluorophores.
This process will reveal the precise contribution of this compound's autofluorescence in each of your detection channels. If you see a significant signal in the "this compound-only" control, you have confirmed the problem.
References
- 1. Evaluation of properties of this compound and [G-3H]this compound and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Extraction and Purification of this compound and the Physical and Chemical Properties of Its Complex with Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption and emission of the this compound and luteolin flavonoids: a TDDFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Apigenin in Experimental Models
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for minimizing and troubleshooting off-target effects when working with Apigenin. By understanding the underlying mechanisms and implementing rigorous experimental design, researchers can enhance the specificity and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets and pathways of this compound?
A1: this compound interacts with a broad spectrum of molecular targets. Its mechanisms of action include, but are not limited to:
-
Enzyme Inhibition: Inhibition of enzymes such as cytochrome P450 (e.g., CYP2C9), protein kinase C (PKC), and casein kinase II (CK2).[2]
-
Signaling Pathway Modulation: Regulation of key signaling pathways involved in inflammation and cell growth, including NF-κB, MAPK, and PI3K/Akt.[2][3]
-
Cell Cycle Regulation: Induction of cell cycle arrest, typically at the G2/M phase, by modulating the expression of cyclin-dependent kinases (CDKs).[1][4]
-
Induction of Apoptosis: Activation of programmed cell death by modulating the expression of Bcl-2 family proteins.[5]
-
Antioxidant Activity: Scavenging of free radicals and enhancement of antioxidant enzyme expression.[1][3]
Q2: What are common off-target effects of this compound and why do they occur?
A2: Off-target effects arise from this compound's ability to interact with multiple proteins, a common characteristic of many natural compounds. These can manifest as:
-
Broad Kinase Inhibition: this compound can inhibit a wide range of kinases beyond its intended target, leading to unintended alterations in various signaling cascades.
-
Modulation of Unrelated Pathways: Due to its pleiotropic nature, this compound can influence signaling pathways that are not the primary focus of the investigation, leading to unexpected phenotypic changes.[2][3]
-
Pro-oxidant Activity: At higher concentrations, like many antioxidants, this compound can exhibit pro-oxidant effects, leading to cellular stress and confounding results.[6]
-
Alteration of Gene Expression: this compound can modulate the expression of a wide range of genes, some of which may be unrelated to the primary research question.[7][8]
The occurrence of these effects is often dose-dependent and cell-type specific.
Q3: How can I determine an appropriate working concentration for this compound in my experiments?
A3: Establishing an optimal concentration is critical to minimizing off-target effects. A systematic approach is recommended:
-
Literature Review: Begin by reviewing published studies that use similar experimental models to identify a starting concentration range.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and endpoint.[4][9] This is crucial as sensitivity to this compound can vary significantly between cell types.[6][10]
-
Select a Concentration Range: For initial experiments, it is advisable to use concentrations at and below the IC50/EC50 to minimize toxicity and off-target effects.[11] Using a narrow range of concentrations (e.g., 0.5x, 1x, and 2x the IC50) can help to distinguish between on-target and off-target effects.
| Cell Line | This compound IC50 (72h) | Reference |
| HeLa (Cervical Cancer) | 10 µM | [6] |
| SiHa (Cervical Cancer) | 68 µM | [6] |
| CaSki (Cervical Cancer) | 76 µM | [6] |
| C33A (Cervical Cancer) | 40 µM | [6] |
| ACHN (Renal Cell Carcinoma) | 15.4 µM (48h) | [10] |
| 786-0 (Renal Cell Carcinoma) | 19.0 µM (48h) | [10] |
| Caki-1 (Renal Cell Carcinoma) | 21.4 µM (48h) | [10] |
| HT29 (Colorectal Cancer) | ~25-50 µM | [12] |
| HCT116 (Colorectal Cancer) | ~25-50 µM | [13] |
| Pancreatic Cancer Cell Lines | >50 µM (for 50% inhibition of DNA synthesis at 24h) | [4] |
Table 1: Examples of this compound IC50 values in various cancer cell lines. Note the significant variability, highlighting the importance of determining the IC50 for your specific experimental system.
Q4: What are essential controls to include in my this compound experiments?
A4: Rigorous controls are paramount for interpreting your data accurately.
-
Vehicle Control: This is the most critical control. This compound is often dissolved in solvents like DMSO.[11] The vehicle control should contain the same final concentration of the solvent as the experimental samples to account for any solvent-induced effects.
-
Untreated Control: Cells cultured in medium alone serve as a baseline for normal cell behavior.
-
Positive Control: If you are studying a specific pathway, include a known activator or inhibitor of that pathway to validate your assay.
-
Negative Control (Structural Analogue): If available, use a structurally similar but biologically inactive analogue of this compound. This can help to distinguish between specific and non-specific effects.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High levels of cell death, even at low this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[11] Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Compound Instability/Degradation | This compound solutions should be freshly prepared.[14] If storing, protect from light and store at -20°C or -80°C. Minimize freeze-thaw cycles.[14] |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Re-evaluate your dose-response curve and consider using a lower concentration range. |
| Contamination | Microbial contamination can cause rapid cell death.[11] Regularly check your cultures for signs of contamination (e.g., turbidity, pH change) and perform mycoplasma testing. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure accurate and consistent weighing and dilution of this compound for each experiment. Use calibrated equipment. |
| Poor Solubility | This compound has low aqueous solubility.[15][16] Ensure it is fully dissolved in the solvent before adding to the culture medium. Sonication or gentle warming may aid dissolution. Consider using formulations like solid dispersions to improve solubility.[16][17][18][19] |
| Variable Cell Culture Conditions | Maintain consistent cell passage number, confluency, and media composition between experiments. |
| Batch-to-Batch Variability of this compound | Source this compound from a reputable supplier and, if possible, use the same lot number for a series of experiments. |
Issue 3: Observed phenotype does not align with the expected on-target effect.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | This is a primary concern with this compound. Implement strategies to validate target engagement (see below). |
| Activation of Compensatory Pathways | Inhibition of one pathway may lead to the upregulation of compensatory signaling pathways. Perform broader molecular analyses (e.g., RNA-seq, proteomics) to identify these changes. |
| Cell-Type Specific Responses | The cellular context is crucial. The effect of this compound can vary significantly between different cell types due to differences in protein expression and signaling networks. |
Validating Target Engagement and Specificity
Confirming that the observed effects of this compound are due to its interaction with the intended target is a critical step.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[20][21][22][23] The principle is that ligand binding increases the thermal stability of the target protein.[20]
Experimental Workflow for CETSA
CETSA Experimental Workflow
Method 2: Target Knockdown or Overexpression
Genetically modifying the expression of the putative target can help validate its role in the observed phenotype.
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the effect of this compound is diminished or abolished in these cells, it supports that the protein is the relevant target.
-
Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to this compound.
Method 3: Global Omics Approaches
High-throughput "omics" technologies can provide an unbiased view of the cellular response to this compound and help identify off-target effects.
-
RNA-Sequencing (RNA-Seq): Reveals global changes in gene expression following this compound treatment.[8][24] This can help identify the modulation of unexpected pathways.
-
Proteomics/Phosphoproteomics: Provides a snapshot of changes in protein abundance and phosphorylation states, offering insights into the signaling pathways affected by this compound.
Integrated Strategy for Target Validation
In Vivo Considerations
When translating findings from in vitro to in vivo models, additional complexities arise.
-
Bioavailability and Metabolism: this compound has low oral bioavailability.[25] The administered dose may not reflect the concentration reaching the target tissue. The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact its pharmacokinetic profile.[26]
-
Toxicity: While generally considered to have low toxicity, high doses in animal models can lead to side effects.[27][28] It is essential to perform a maximum tolerated dose (MTD) study before efficacy experiments.
-
Immune System Modulation: this compound can modulate the immune system, which can be a desired effect or a confounding variable depending on the research question.[29]
Conclusion
This compound is a promising natural compound with a wide range of biological activities. However, its pleiotropic nature necessitates a careful and rigorous approach to experimental design to minimize and account for off-target effects. By implementing systematic dose-response studies, including appropriate controls, and validating target engagement, researchers can generate more reliable and translatable data. This guide provides a framework for troubleshooting common issues and ensuring the scientific integrity of research involving this compound.
References
- 1. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Functionality of this compound as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Triggered by this compound Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on whole transcriptome profile of TNFα-activated MDA-MB-468 triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Zearalenone-Induced Oxidative Stress and Apoptosis in Swine Testis Cells Through the Wnt Signaling Pathway [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of the Effects of this compound, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Enhancing the Solubility and Dissolution of this compound: Solid Dispersions Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Enhanced Solubility and Bioavailability of this compound via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. This compound Inhibits the Growth of Hepatocellular Carcinoma Cells by Affecting the Expression of microRNA Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 26. Frontiers | Experimental evidence for anti-metastatic actions of this compound: a mini review [frontiersin.org]
- 27. examine.com [examine.com]
- 28. Subacute exposure to this compound induces changes in protein synthesis in the liver of Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dietary this compound Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Stability of Apigenin Formulations
Welcome to the technical support center for apigenin formulation. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its inherent instability. As a lipophilic flavonoid, this compound's promise in various therapeutic areas is often hampered by its poor aqueous solubility and susceptibility to degradation.[1][2][3][4]
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the root causes of common stability issues and offer scientifically-grounded, actionable strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound's Instability
Q1: My this compound solution is turning a darker yellow/brownish color. What is causing this, and is the compound degraded?
A1: This color change is a classic indicator of this compound degradation. This compound is a phenolic compound, and the hydroxyl (-OH) groups on its rings are susceptible to oxidation.[5] Factors like exposure to oxygen, light, elevated temperatures, or alkaline pH can accelerate this process. The oxidation leads to the formation of quinone-type structures, which are more conjugated and thus absorb light at different wavelengths, resulting in the observed color change. Yes, a visible color change signifies that a portion of your this compound has degraded, which will compromise the accuracy of your experimental results.
Q2: What are the primary factors that cause this compound to degrade in a formulation?
A2: The stability of this compound is influenced by several environmental factors:
-
pH: this compound is most stable in acidic conditions (around pH 3) and degrades progressively as the pH becomes neutral to alkaline (pH 5-7 and above).[1]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation.[6] Formulations open to the air are at high risk.
-
Light: this compound strongly absorbs UV light, which can provide the energy to initiate photo-degradation.[6][7] Solutions should always be protected from light.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[5][6][8] While moderately stable to heat for short periods, prolonged exposure, especially above 37°C, accelerates degradation.[5][6][8]
-
Metal Ions: Divalent metal ions, particularly Fe²⁺ and Cu²⁺, can catalyze the oxidation of flavonoids.[1][5][8] The presence of trace metals in your reagents or formulation can significantly decrease stability.[5][8]
Q3: What are the ideal storage conditions for a powdered this compound and its stock solutions?
A3:
-
Powdered this compound: Pure, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[9]
-
Stock Solutions: this compound is poorly soluble in water but freely soluble in organic solvents like dimethyl sulfoxide (DMSO).[7][9][10]
-
Prepare high-concentration stock solutions in anhydrous DMSO (e.g., 10-20 mM).[11]
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber vials).
-
Store these aliquots frozen at -20°C or, for long-term storage, at -80°C.[9] This minimizes repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[9]
-
Part 2: Troubleshooting Guide - Common Formulation Challenges
This section addresses specific problems you might encounter during experimental work and provides step-by-step solutions.
Issue 1: this compound is precipitating out of my aqueous cell culture medium or buffer.
-
Causality: This is a solubility issue. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but very low water solubility (around 1.35-2.16 µg/mL).[2][4][9][12] When a concentrated DMSO stock is diluted into an aqueous medium, the this compound can crash out of solution as it exceeds its aqueous solubility limit.
-
Troubleshooting Protocol:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound to below its solubility limit in your specific medium.
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly into the full volume of buffer.
-
Serial Dilution: First, perform an intermediate dilution of your DMSO stock into a smaller volume of the aqueous medium while vortexing or stirring vigorously.[11]
-
Then, add this intermediate dilution to the final volume of the medium. This gradual change in solvent polarity can help keep the compound in solution.
-
-
Use a Solubilizing Excipient: If a higher concentration is required, you must use a formulation strategy to enhance solubility. Complexation with cyclodextrins is a highly effective laboratory-scale method.
-
Protocol: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Principle: HP-β-CD is a truncated cone-shaped molecule with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to be readily dissolved in water.[1][13]
-
Step-by-Step Methodology:
-
Molar Ratio Determination: Start by preparing a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed.
-
Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD powder in your desired aqueous buffer (e.g., PBS, cell culture medium).
-
Complexation: Add the this compound powder directly to the HP-β-CD solution.
-
Incubation: Seal the container and stir or shake the mixture at room temperature for 24-48 hours, protected from light. Gentle warming (e.g., 37-40°C) can accelerate the complexation.
-
Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The clear filtrate is your aqueous stock of the this compound-cyclodextrin inclusion complex.
Caption: Logical workflow for overcoming this compound precipitation using HP-β-CD.
-
Issue 2: My this compound formulation loses potency over a short period, even when refrigerated.
-
Causality: This indicates ongoing chemical degradation. Even at refrigerated temperatures, if the formulation is not protected from oxygen and light, or if it contains catalytic metal ions, degradation will occur. The choice of excipients is critical.
-
Troubleshooting Strategy: The Multi-Pronged Stability Enhancement Approach
-
Control pH: Adjust the pH of your formulation to a mildly acidic range (pH 4-6) if your application allows. This compound shows greater stability in this range compared to neutral or alkaline conditions.[1]
-
Inert Gas Sparging: For bulk solutions, gently bubble an inert gas like nitrogen or argon through the liquid for several minutes to displace dissolved oxygen. Store the final formulation in a tightly sealed container with minimal headspace.
-
Add Antioxidants: Include an antioxidant to act as a "sacrificial" molecule, which will be oxidized before the this compound.
-
Common Choices: Ascorbic acid (Vitamin C) or Butylated Hydroxytoluene (BHT).
-
Selection Rationale: For aqueous-based systems, ascorbic acid is suitable. For lipid-based or organic-rich formulations, BHT is a better choice.
-
-
Add a Chelating Agent: To neutralize the catalytic effect of trace metal ions, add a chelating agent.
-
Data Presentation: Comparison of Stabilization Strategies
| Stabilization Strategy | Mechanism of Action | Primary Target | Suitable Formulation Type |
| pH Adjustment (to acidic) | Reduces ionization of phenolic groups, making them less susceptible to oxidation. | pH-induced degradation | Aqueous |
| Inert Gas Overlay | Displaces molecular oxygen from the formulation. | Oxidative degradation | All types |
| Ascorbic Acid | Preferentially oxidized, scavenging free radicals and oxygen. | Oxidative degradation | Aqueous, Emulsions (O/W) |
| BHT | Chain-terminating antioxidant that interrupts radical propagation. | Oxidative degradation | Lipid-based, Organic |
| EDTA | Sequesters divalent metal ions, preventing them from catalyzing oxidation. | Metal-catalyzed oxidation | Aqueous, Emulsions |
Part 3: Advanced Formulation Strategies for Enhanced Stability & Delivery
For applications requiring long-term stability and improved bioavailability, more advanced delivery systems are necessary.
Q4: When should I consider using advanced delivery systems like liposomes or nanoemulsions?
A4: Consider these systems when you need to:
-
Significantly increase aqueous solubility and loading capacity.
-
Provide long-term protection against degradation (e.g., for shelf-stable products).
-
Improve oral bioavailability by protecting this compound from metabolism in the GI tract.[1][12]
-
Achieve controlled or targeted release of the compound.
Liposomes, nanoemulsions, and solid dispersions are common and effective choices.[2][6][14][15][16][17]
Protocol: Preparation of a Basic this compound-Loaded Nanoemulsion
-
Principle: Nanoemulsions are thermodynamically stable, transparent, or translucent dispersions of oil and water stabilized by a surfactant and co-surfactant. This compound, being lipophilic, partitions into the oil phase, where it is protected from the aqueous environment. Self-nanoemulsifying drug delivery systems (SNEDDS) are mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon gentle agitation in an aqueous phase.[14]
-
Materials:
-
Step-by-Step Methodology:
-
Screening & Ratio Selection: Based on literature, a good starting point is a formulation with a high concentration of surfactant and co-surfactant to ensure spontaneous emulsification. For example, a ratio of 25% oil, and 75% surfactant/co-surfactant mix (Smix).[14] The Smix ratio itself (e.g., Tween 80:PEG 400) can be optimized (e.g., 1:1, 2:1).
-
Preparation of SNEDDS Mixture:
-
Accurately weigh the Gelucire 44/14, Tween 80, and PEG 400 into a glass vial.
-
Add the desired amount of this compound powder to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and stir continuously until the this compound is completely dissolved and the mixture is a clear, homogenous liquid. This is your SNEDDS pre-concentrate.
-
-
Formation of Nanoemulsion:
-
Take a small volume of the SNEDDS pre-concentrate.
-
Add it dropwise to the aqueous phase while gently stirring.
-
A stable, clear, or slightly bluish-white nanoemulsion should form spontaneously.[14]
-
-
Characterization: The resulting nanoemulsion should be characterized for droplet size (typically <100 nm), polydispersity index (PDI), and drug loading to ensure quality and reproducibility.[14]
-
Caption: Decision workflow for selecting an appropriate this compound stabilization strategy.
Part 4: Analytical Considerations
Q5: How can I accurately measure the degradation of this compound in my formulation?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[7][18]
-
Methodology Outline:
-
Technique: Reversed-phase HPLC.
-
Column: C18 column.[18]
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to one of this compound's maximum absorption wavelengths, typically around 336-337 nm.[2][7]
-
Procedure: A validated HPLC method can separate intact this compound from its degradation products. To assess stability, you would analyze your formulation at various time points (e.g., 0, 1, 3, 6 months) under specific storage conditions. The decrease in the area of the this compound peak over time directly corresponds to its degradation.
-
References
- 1. Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. The Stability and Activity Changes of this compound and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of properties of this compound and [G-3H]this compound and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stability and Activity Changes of this compound and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Flavonoid this compound: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Dissolution and antioxidant potential of this compound self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Preparation of this compound Nanoparticles and the Study of Their Anti-Inflammatory and Anti-Tumor Activities In Vitro [mdpi.com]
- 17. Encapsulation of Hydrophobic this compound into Small Unilamellar Liposomes Coated with Chitosan Through Ethanol Injection and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijhsr.org [ijhsr.org]
Validation & Comparative
Apigenin versus Luteolin: A Comparative Guide to Their Biological Activities
In the vast landscape of natural flavonoids, apigenin and luteolin stand out for their significant therapeutic potential. As structurally similar flavones, they are often investigated in parallel, yet subtle differences in their molecular architecture give rise to distinct biological activities. This guide provides an in-depth comparison of this compound and luteolin, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data and protocols.
Structural Nuances: The Foundation of Functional Divergence
This compound and luteolin share a common flavone backbone, but the defining difference lies in the hydroxylation pattern of their B-ring. Luteolin possesses a catechol structure with hydroxyl groups at both the 3' and 4' positions, whereas this compound has a single hydroxyl group at the 4' position.[1] This seemingly minor variation has profound implications for their antioxidant capacity and their interaction with molecular targets, ultimately shaping their biological effects.
Caption: Structural difference between this compound and Luteolin.
Comparative Biological Activities: A Head-to-Head Analysis
Antioxidant Efficacy
Both this compound and luteolin are potent antioxidants, a property attributed to their ability to scavenge free radicals and chelate metal ions.[2][3] However, the presence of the 3',4'-dihydroxy (catechol) group in luteolin's B-ring enhances its radical scavenging activity compared to this compound.[3] This structural feature allows for the formation of a more stable phenoxyl radical, making luteolin a more effective scavenger of reactive oxygen species (ROS).[3]
Their antioxidant mechanisms include:
-
Direct radical scavenging: Neutralizing ROS and reactive nitrogen species.[2][4]
-
Inhibition of pro-oxidant enzymes: Such as xanthine oxidase.[5]
-
Induction of antioxidant enzymes: Including superoxide dismutase (SOD) and catalase.[6][7]
-
Chelation of transition metals: Preventing the Fenton reaction.[8]
| Feature | This compound | Luteolin | Reference |
| Radical Scavenging Activity | Potent | More Potent | [3] |
| Key Structural Feature | 4'-OH on B-ring | 3',4'-dihydroxy on B-ring | [1] |
| Mechanism | Scavenging ROS, inhibiting pro-oxidant enzymes, inducing antioxidant enzymes, metal chelation. | Scavenging ROS, inhibiting pro-oxidant enzymes, inducing antioxidant enzymes, metal chelation. | [2][8] |
Anti-inflammatory Properties
This compound and luteolin exhibit significant anti-inflammatory effects by modulating key signaling pathways.[1] Both compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-6, and IL-1β.[1][9][10]
This compound's Anti-inflammatory Mechanism: this compound has been shown to suppress the NF-κB and MAPK signaling pathways.[6][11] It prevents the degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB.[6] this compound also downregulates the expression of COX-2 and iNOS.[6][12]
Luteolin's Anti-inflammatory Mechanism: Luteolin also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[9] It has been demonstrated to block the phosphorylation of IκB and the subsequent activation of NF-κB.[9][13] Furthermore, luteolin can suppress the activation of STAT3 and AP-1 signaling pathways.[14]
Caption: Anti-inflammatory signaling pathways modulated by this compound and Luteolin.
Neuroprotective Effects
Both flavonoids have demonstrated neuroprotective properties, making them promising candidates for the prevention and treatment of neurodegenerative diseases.[15][16][17][18] Their neuroprotective mechanisms are multifaceted, involving their antioxidant and anti-inflammatory activities, as well as their ability to modulate neuronal signaling pathways.
This compound has been shown to protect neurons from inflammatory damage and reduce the production of pro-inflammatory cytokines in the brain.[15][19] It can also restore the ERK/CREB/BDNF pathway, which is crucial for learning and memory.[20]
Luteolin also exhibits potent neuroprotective effects by inhibiting neuroinflammation and oxidative stress.[16][21][22] It has been found to suppress the activation of microglia and astrocytes and reduce the production of inflammatory mediators in the brain.[23] Luteolin can also modulate neuronal signaling pathways such as PI3K/Akt and inhibit apoptotic pathways.[22]
Anticancer Activities
This compound and luteolin have been extensively studied for their anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types.[24][25][26][27][28]
This compound's Anticancer Mechanisms: this compound has been shown to modulate multiple signaling pathways involved in cancer progression, including PI3K/Akt, MAPK/ERK, and JAK/STAT.[25][29] It can induce cell cycle arrest and apoptosis by regulating the expression of proteins like p53, Bax, and Bcl-2.[6][30]
Luteolin's Anticancer Mechanisms: Luteolin also targets several cancer-related signaling pathways, such as PI3K/Akt, mTOR, and Wnt/β-catenin.[13][24] It can induce apoptosis through both intrinsic and extrinsic pathways and inhibit angiogenesis and metastasis.[4][13]
| Feature | This compound | Luteolin | Reference |
| Affected Cancers | Prostate, Breast, Colorectal, Lung, etc. | Breast, Colorectal, Lung, Prostate, etc. | [24][25] |
| Key Signaling Pathways | PI3K/Akt, MAPK/ERK, JAK/STAT, Wnt/β-catenin | PI3K/Akt, mTOR, STAT3, Wnt/β-catenin | [13][24][25][29] |
| Primary Mechanisms | Induction of apoptosis and autophagy, cell cycle arrest, inhibition of migration and invasion. | Induction of apoptosis, cell cycle arrest, inhibition of proliferation, angiogenesis, and metastasis. | [4][25] |
Bioavailability and Metabolism: A Critical Consideration
Despite their promising biological activities in vitro, the therapeutic efficacy of this compound and luteolin in vivo is often limited by their low bioavailability.[31][32]
Studies have shown that the oral bioavailability of luteolin is significantly lower than that of this compound.[33][34] This difference is attributed to lower intestinal permeability and more extensive metabolism of luteolin compared to this compound.[33] Luteolin is more susceptible to methylation by catechol-O-methyltransferase (COMT) due to its catechol structure.[35] Both flavonoids undergo phase II metabolism, primarily forming glucuronide and sulfate conjugates.[31][32] Interestingly, some studies suggest that this compound can be metabolized to luteolin in vivo.[32]
Experimental Protocols
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol provides a method to compare the free radical scavenging activity of this compound and luteolin.
Materials:
-
This compound and Luteolin standards
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and luteolin in methanol.
-
Prepare a series of dilutions of each flavonoid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each flavonoid dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH without the flavonoid serves as the control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the flavonoid that scavenges 50% of the DPPH radicals).
Assessment of Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines a method to evaluate the inhibitory effect of this compound and luteolin on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound and Luteolin
-
Griess Reagent
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or luteolin for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
Caption: Workflow for DPPH and NO Production Assays.
Conclusion and Future Perspectives
Both this compound and luteolin are flavonoids with remarkable and diverse biological activities. While they share many common mechanisms of action, the subtle structural difference of an additional hydroxyl group in luteolin appears to enhance its antioxidant and some of its anti-inflammatory and anticancer properties. However, this same structural feature contributes to its lower bioavailability compared to this compound.
For researchers and drug development professionals, the choice between this compound and luteolin will depend on the specific therapeutic application. Future research should focus on developing strategies to enhance the bioavailability of these potent flavonoids, such as through nanoformulations or co-administration with other compounds, to fully harness their therapeutic potential. Further head-to-head comparative studies in various in vivo models are also warranted to elucidate their relative efficacy and safety profiles for specific diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionality of this compound as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin, a flavonoid with potentials for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Therapeutic Agent for Treatment of Skin Inflammatory Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid this compound in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Beneficial Role of this compound against Cognitive and Neurobehavioural Dysfunction: A Systematic Review of Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid this compound in in vitro Models of Neuroinflammation Associated With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of this compound in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Assessing Luteolin's Neuroprotective Mechanisms [eureka.patsnap.com]
- 23. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 24. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. The Potential Role of this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. mdpi.com [mdpi.com]
- 30. Role of this compound in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 31. mdpi.com [mdpi.com]
- 32. Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The exposure of luteolin is much lower than that of this compound in oral administration of Flos Chrysanthemi extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Absorption and excretion of luteolin and this compound in rats after oral administration of Chrysanthemum morifolium extract. | Semantic Scholar [semanticscholar.org]
- 35. researchgate.net [researchgate.net]
A Comparative Analysis of Apigenin and Quercetin's Anticancer Effects: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent dietary flavonoids, apigenin and quercetin, focusing on their mechanisms of action in cancer therapy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review to synthesize experimental data, contextualize mechanistic differences, and provide actionable protocols for empirical validation. Our objective is to dissect the nuanced anticancer activities of these structurally similar compounds to inform future research and therapeutic development.
Introduction: this compound and Quercetin in the Anticancer Landscape
This compound (4′,5,7-trihydroxyflavone) and quercetin (3,3′,4′,5,7-pentahydroxyflavone) are ubiquitous flavonoids found in a wide array of fruits, vegetables, and herbs.[1] Their shared flavone backbone belies significant differences in their hydroxylation patterns, which in turn dictates their biological activity, including their well-documented anticancer properties.[2] Both compounds have been shown to modulate a host of cellular processes central to cancer progression, including proliferation, apoptosis, and metastasis.[3][4] However, the potency and specific molecular targets often differ, making a direct comparison essential for strategic therapeutic design. This guide will explore these differences, grounding the discussion in key signaling pathways and providing the experimental frameworks necessary to investigate them.
| Property | This compound | Quercetin |
| Chemical Formula | C₁₅H₁₀O₅ | C₁₅H₁₀O₇ |
| Molar Mass | 270.24 g/mol | 302.24 g/mol |
| Structure | 4′,5,7-trihydroxyflavone | 3,3′,4′,5,7-pentahydroxyflavone |
| Key Dietary Sources | Parsley, celery, chamomile, oranges[1] | Onions, apples, berries, tea[1] |
Comparative Mechanisms of Anticancer Action
This compound and quercetin exert their anticancer effects through a multi-pronged approach, often targeting overlapping but distinct cellular machinery.
Inhibition of Cell Proliferation and Cell Cycle Arrest
A primary mechanism for both flavonoids is the induction of cell cycle arrest, preventing cancer cells from completing the division process.
-
This compound: Frequently induces G2/M phase arrest in various cancer cell lines.[5] In p53-mutant cancer cells, this compound has been shown to cause growth inhibition and G2/M phase arrest.[5] It can also induce G1 phase arrest in cervical cancer cells, an effect linked to an increase in the expression of the p21/WAF1 protein in a p53-dependent manner.[6]
-
Quercetin: Also demonstrates the ability to arrest the cell cycle, often at the G1 or G2/M phase depending on the cancer type and dosage.[7][8] In human gastric cancer cells, quercetin has been shown to inhibit the cell cycle in the G1 phase.[7] It can also promote G2/M cell cycle arrest in cervical cancer cells.[8]
The decision to investigate G1 vs. G2/M arrest should be guided by preliminary cell viability screens (e.g., MTT assay) followed by flow cytometric analysis of the cell cycle using propidium iodide (PI) staining. Discrepancies in the point of cell cycle arrest between the two compounds in the same cell line can reveal preferential pathway modulation.
Table 2: Illustrative Comparative IC₅₀ Values (Note: Values are highly dependent on the cell line and experimental conditions.)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Quercetin IC₅₀ (µM) |
| A549 | Human Lung Cancer | ~25-100 | ~10-60[7] |
| MCF-7 | Human Breast Cancer | ~10-50 | ~15-30 |
| PC-3 | Human Prostate Cancer | ~20-50 | ~25-75 |
| HCT-116 | Human Colon Cancer | ~30-60 | ~120-140[9] |
Induction of Apoptosis: Divergent Pathways to Programmed Cell Death
Both flavonoids are potent inducers of apoptosis.[4][10] They can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
This compound: Has been shown to induce apoptosis by activating caspase-3 and cleaving PARP.[11] It can modulate the Bcl-2 family of proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax.[12] This shifts the cellular balance in favor of mitochondrial outer membrane permeabilization and subsequent cytochrome c release.[12]
-
Quercetin: Similarly activates caspases and alters the expression of Bcl-2 family proteins.[1][13] Studies in cervical cancer show quercetin-induced apoptosis involves a stronger effect on the extrinsic pathway, relying on the combined action of TRAIL, FASL, and TNF, alongside the upregulation of caspases.[8] It can also trigger the intrinsic pathway through the release of cytochrome c.[14]
The convergence point for both compounds is often the activation of executioner caspase-3. Therefore, a comparative western blot for cleaved caspase-3 and PARP is a robust method to quantify the apoptotic response induced by each compound.
Inhibition of Metastasis and Angiogenesis
The capacity to inhibit cancer cell invasion and the formation of new blood vessels is critical for preventing metastasis.
-
This compound and Quercetin: Both compounds have demonstrated significant anti-metastatic and anti-angiogenic potential. A key study on B16-BL6 melanoma cells found that both this compound and quercetin significantly decreased the invasion of these cells in vitro and inhibited lung colonization in vivo, with both being more effective than the conventional drug tamoxifen.[15][16]
-
Mechanisms: This inhibition is often achieved by downregulating the expression and activity of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix.[7][11] Additionally, they can suppress angiogenesis by inhibiting Vascular Endothelial Growth Factor (VEGF) signaling.[7][17] this compound, for instance, has been shown to reduce tumor volume in lung cancer xenografts by interrupting the HIF-1α-VEGF pathway.[18]
Modulation of Core Signaling Pathways: A Comparative Overview
The anticancer effects of this compound and quercetin are underpinned by their ability to modulate key intracellular signaling pathways that govern cell survival, proliferation, and death.
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.
-
This compound: Effectively represses the PI3K/Akt/mTOR pathway. It can prevent the accumulation and nuclear translocation of β-catenin by suppressing this pathway.[11] In prostate cancer models, this compound's suppression of cancer progression was attributed to the downregulation of the PI3K/Akt signaling pathway.[18]
-
Quercetin: Is also a well-documented inhibitor of the PI3K/Akt/mTOR pathway.[7][13] It has been shown to directly inhibit PI3K enzymatic activity and decrease the phosphorylation of Akt and downstream effectors.[9] This inhibition is a key mechanism by which quercetin impedes glycolysis in cancer cells.[9]
Caption: this compound and Quercetin both inhibit the PI3K/Akt pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is critical for transmitting extracellular signals to regulate gene expression and prevent apoptosis.
-
This compound: Modulates the MAPK/ERK pathway to exert its anticancer effects.[17][19] In melanoma cells, this compound was found to reduce levels of phosphorylated ERK1/2 (p-ERK1/2), contributing to its therapeutic effects.[19]
-
Quercetin: Also significantly impacts this pathway.[8][13] It can block the MAPK pathway to inhibit cell proliferation and induce apoptosis in various cancer models.[8]
Caption: Both flavonoids inhibit the MAPK/ERK signaling cascade.
The JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting survival and proliferation.
-
This compound: Is a known inhibitor of the JAK/STAT pathway. In breast cancer, it has been observed to decrease the expression of phosphorylated JAK1, JAK2, and STAT3.[11] This inhibition can block downstream signaling that leads to tumor progression.
-
Quercetin: Also targets this pathway. It has been shown to suppress the expression of phosphorylated JAK1 and STAT3.[20] In glioblastoma cells, quercetin can block the IL-6-induced STAT3 pathway, leading to reduced proliferation and migration.[21]
Caption: this compound and Quercetin disrupt JAK/STAT signaling.
Experimental Protocols for Comparative Evaluation
To ensure robust and reproducible comparative data, standardized protocols are essential. The following methodologies provide a framework for assessing the anticancer effects of this compound and quercetin.
General Experimental Workflow
Caption: A standardized workflow for evaluating flavonoid anticancer effects.
Protocol: Cell Viability Assessment (MTT Assay)
Causality: This assay quantifies metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and quercetin in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)
Causality: This method differentiates between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with IC₅₀ concentrations of this compound and quercetin for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic: Annexin V-positive, PI-positive.
-
Protocol: Protein Expression Analysis (Western Blot)
Causality: This technique allows for the detection and semi-quantification of specific proteins to validate the modulation of signaling pathways. It separates proteins by size, transfers them to a membrane, and uses specific antibodies to identify target proteins (e.g., p-Akt, total Akt, cleaved caspase-3).
-
Protein Extraction: Treat cells as described above. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Both this compound and quercetin are potent, naturally derived anticancer agents with significant therapeutic potential.[3][4] While they share the ability to inhibit proliferation, induce apoptosis, and modulate critical signaling pathways like PI3K/Akt and MAPK, they exhibit important distinctions. Quercetin often shows broader inhibitory action, targeting pathways at multiple points (e.g., both PI3K and Akt), whereas this compound's effects can be more specific.[9][11] Furthermore, their relative efficacy is highly context-dependent, varying significantly between different cancer types.[15]
Future research should focus on:
-
Combination Therapies: Exploring synergistic effects when this compound and quercetin are used together or in combination with conventional chemotherapeutic agents.[5][22] Studies have shown that both can potentiate the effects of drugs like cisplatin and 5-fluorouracil.[15][23]
-
Bioavailability and Delivery: Developing novel formulations or delivery systems to overcome the poor bioavailability of these flavonoids, which currently limits their clinical translation.
-
Cancer Stem Cells: Investigating their comparative efficacy in targeting cancer stem cells, a subpopulation of cells responsible for tumor recurrence and resistance.[6][24]
By employing the rigorous comparative frameworks and experimental protocols outlined in this guide, the scientific community can better elucidate the distinct and overlapping roles of these promising flavonoids, paving the way for their strategic application in cancer prevention and treatment.
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Experimental and theoretical advances in functional understanding of flavonoids as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemopreventive Agents from Nature: A Review of this compound, Rosmarinic Acid, and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The potential anti-cancer effects of quercetin on cancer therapy [tns.ewapub.com]
- 15. Flavonoids this compound and quercetin inhibit melanoma growth and metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
- 18. Role of this compound in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 19. Therapeutic Potential and Cancer Cell Death-Inducing Effects of this compound and Its Derivatives | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Validating the In Vivo Efficacy of Apigenin in Cancer Models: A Comparative Guide for Researchers
<_ _>
Introduction: The Promise of Apigenin in Oncology
This compound, a naturally occurring flavonoid abundant in fruits, vegetables, and herbs, has garnered significant attention in oncology research for its anti-cancer properties.[1][2] Exhibiting low toxicity and non-mutagenic characteristics, this compound presents a compelling profile for both chemoprevention and as an adjunct to current cancer therapies.[1][3] Extensive in vitro and in vivo studies have demonstrated its ability to suppress tumor growth by modulating a multitude of cellular processes.[4][5][6] this compound's therapeutic potential lies in its capacity to induce cancer cell death (apoptosis), trigger autophagy, halt the cell cycle, and inhibit metastasis.[3][4][7] This guide provides a comprehensive framework for researchers to validate the in vivo efficacy of this compound, offering comparative insights and detailed experimental protocols to ensure scientific rigor and reproducibility.
Mechanism of Action: A Multi-Targeted Approach
This compound's anti-cancer effects are not attributed to a single mechanism but rather to its ability to interact with numerous signaling pathways that are often dysregulated in cancer.[4][8][9] This multi-targeted approach is a significant advantage, potentially reducing the likelihood of acquired resistance.
Key signaling pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival.[2][8] this compound has been shown to directly inhibit PI3K activity, leading to the deactivation of Akt and subsequent downstream targets, which ultimately promotes apoptosis and inhibits cell proliferation.[4][10]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[8] this compound can modulate the MAPK/ERK signaling cascade, contributing to the suppression of cancer cell growth and induction of apoptosis.[4]
-
JAK/STAT Pathway: Aberrant activation of the JAK/STAT pathway is common in many cancers, promoting cell proliferation and survival. This compound can inhibit this pathway, notably by reducing the phosphorylation of STAT3, a key transcription factor involved in tumorigenesis.[9][11][12]
-
NF-κB Signaling: The NF-κB pathway is a critical mediator of inflammation and cell survival. This compound has been demonstrated to suppress NF-κB activation, thereby reducing inflammation-driven cancer progression and sensitizing cancer cells to apoptosis.[4][9]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is heavily implicated in the development of several cancers. This compound can inhibit Wnt/β-catenin signaling, which in turn suppresses cancer cell proliferation and invasion.[4]
This compound also exerts its anti-cancer effects by:
-
Inducing Cell Cycle Arrest: It can halt the cell cycle at various checkpoints, such as G2/M or G0/G1, preventing cancer cells from dividing and multiplying.[3][13]
-
Promoting Apoptosis: this compound can trigger programmed cell death through both intrinsic and extrinsic pathways.[3][9]
-
Inhibiting Angiogenesis: It can suppress the formation of new blood vessels that tumors need to grow and metastasize by inhibiting factors like HIF-1α and VEGF.[6][10]
-
Preventing Metastasis: this compound has been shown to inhibit cancer cell migration and invasion by down-regulating the expression of matrix metalloproteinases (MMPs) and other molecules involved in metastasis.[3][4][10]
-
Modulating the Immune Response: Emerging evidence suggests that this compound can enhance the body's immune response against cancer cells, in part by inhibiting the PD-L1 immune checkpoint.[3]
Comparative Analysis: this compound in Context
When evaluating a novel therapeutic agent, it is crucial to compare its efficacy against existing alternatives. While direct, head-to-head in vivo comparative studies of this compound against other flavonoids are not extensively documented in single publications, a comparative analysis of their reported effects in different cancer models can be insightful.
For instance, both this compound and luteolin, another common flavonoid, exhibit pro-apoptotic and cell cycle arrest properties. However, their efficacy can vary depending on the cancer type, with some studies suggesting this compound is more effective in prostate and colon cancer models, while luteolin may show greater efficacy in lung and breast cancers.[14] This highlights the importance of selecting the appropriate cancer model for validation studies.
Furthermore, this compound has shown synergistic effects when combined with conventional chemotherapy drugs like cisplatin and 5-fluorouracil.[9][12] This suggests that this compound's primary role in a clinical setting may be as an adjuvant therapy to enhance the efficacy of standard-of-care treatments and potentially overcome drug resistance.[8][15]
In Vivo Validation: A Step-by-Step Guide
Validating the efficacy of this compound in vivo requires a methodologically sound and well-controlled experimental design. The most common approach is the use of xenograft models in immunocompromised mice.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo xenograft study.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol provides a generalized framework. Specific cell numbers, volumes, and timings should be optimized for the chosen cell line and mouse strain.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., PC-3 for prostate, HCT116 for colon) in the recommended medium until they reach 80-90% confluency.[16]
- Harvest cells using trypsin-EDTA and neutralize with complete medium.[16]
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion (viability should be >95%).[16]
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of 2-5 x 10^7 cells/mL. Keep the cell suspension on ice.[16]
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old. Allow for at least one week of acclimatization.
- Anesthetize the mouse using an approved anesthetic (e.g., isoflurane).
- Disinfect the injection site (typically the right flank) with 70% ethanol.[16]
- Subcutaneously inject 100-200 µL of the cell suspension using a 27-gauge needle.[16]
- Monitor the mice until they have fully recovered from anesthesia.
3. This compound Preparation and Administration:
- This compound has poor aqueous solubility.[4] For oral administration, it can be suspended in a vehicle such as corn oil or 0.5% carboxymethylcellulose. For intraperitoneal (IP) injection, it may be dissolved in a solvent like DMSO and then diluted in PBS.
- A range of doses has been reported in the literature, commonly from 20 to 50 mg/kg body weight for mice, administered daily or several times a week.[7] The optimal dose and route should be determined in preliminary dose-finding studies.
4. Tumor Growth Monitoring and Data Collection:
- Once tumors become palpable (typically 5-10 days post-injection), begin measurements.
- Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.[16]
- Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[16]
- Record the body weight of each mouse at each measurement to monitor for toxicity.[16]
- Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
5. Endpoint Analysis:
- The study endpoint is typically defined by a maximum tumor volume (e.g., 1000-1500 mm³), a specific study duration, or signs of animal distress.
- At the endpoint, euthanize the mice and carefully excise the tumors.
- Measure the final tumor weight.
- Process the tumor tissue for further analysis:
- Histology/Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for paraffin embedding. Use IHC to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
- Western Blot/PCR: Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis to confirm the modulation of target signaling pathways (e.g., p-Akt, p-STAT3).
- Metastasis Assessment: Harvest organs such as the lungs and liver to assess for metastatic nodules.[17]
Data Presentation and Interpretation
Quantitative data from in vivo studies should be presented clearly to allow for robust comparison and interpretation.
Table 1: Example In Vivo Efficacy Data for this compound
| Cancer Model | Mouse Strain | This compound Dose & Route | Treatment Duration | % Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Prostate (TRAMP) | C57BL/6 | 20 & 50 µ g/mouse (oral) | 20 weeks | Significant reduction in tumor volume | Abolished distant organ metastasis; suppressed PI3K/Akt pathway. | [7] |
| Ovarian (A2780) | Nude Mice | 50 mg/kg (oral) | 4 weeks | ~60% | Inhibited micrometastasis by blocking MMP-9 expression. | [10] |
| Colon (HCT-116) | Nude Mice | 50 mg/kg (IP) | 21 days | Significant | Suppressed tumorigenicity by inhibiting NF-κB and Snail. | [12] |
| Hepatocellular Carcinoma | Nude Mice | 40 mg/kg (IP) | 3 weeks | Significant | Reduced tumor growth; enhanced by autophagy suppression. | [6] |
Note: This table is a synthesis of findings from multiple sources and is for illustrative purposes. TGI is often calculated relative to the vehicle control group.
Calculating Tumor Growth Inhibition (TGI): A common metric is the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) expressed as a percentage. TGI is then calculated as: TGI (%) = 100 - (T/C %) .[18]
Visualizing Molecular Mechanisms
Diagrams of signaling pathways are essential for illustrating the molecular targets of this compound.
This compound's Inhibition of the PI3K/Akt and STAT3 Pathways
Caption: this compound inhibits key oncogenic signaling pathways.
Conclusion and Future Directions
The body of evidence strongly supports the in vivo anti-cancer efficacy of this compound across a range of cancer models. Its ability to modulate multiple critical signaling pathways, such as PI3K/Akt and STAT3, underscores its potential as a versatile therapeutic agent.[4][8][9] The provided protocols and comparative data serve as a robust starting point for researchers aiming to further validate and explore the therapeutic applications of this promising natural compound.
Future research should focus on optimizing delivery systems to overcome this compound's poor bioavailability, conducting more direct comparative studies against other flavonoids and standard-of-care drugs, and ultimately, translating these preclinical findings into well-designed clinical trials.[4][7] The synergistic potential of this compound with existing chemotherapies and immunotherapies is a particularly exciting avenue for further investigation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mecenemarket.com [mecenemarket.com]
- 4. This compound in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Potential Role of this compound in Cancer Prevention and Treatment | MDPI [mdpi.com]
- 7. Role of this compound in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 10. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits STAT3/CD36 signaling axis and reduces visceral obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound overcomes drug resistance by blocking the signal transducer and activator of transcription 3 signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Experimental evidence for anti-metastatic actions of this compound: a mini review [frontiersin.org]
- 18. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Apigenin Quantification
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a prominent plant flavone found abundantly in foods like parsley, celery, and chamomile.[1] Its significant therapeutic potential, including antioxidant, anti-inflammatory, and antineoplastic properties, has made it a subject of intense research in pharmacology and drug development.[2][3] Accurate and reliable quantification of this compound in various matrices—from bulk powders and herbal extracts to complex biological fluids—is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.
This guide provides an in-depth comparison of four common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causality behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical challenge. The validation of any analytical procedure is crucial to demonstrate its fitness for the intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guidelines.[4]
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for developing and troubleshooting analytical methods.
-
Molecular Formula: C₁₅H₁₀O₅[5]
-
Molar Mass: 270.240 g/mol [1]
-
Appearance: Yellow crystalline solid[1]
-
Solubility: this compound exhibits poor aqueous solubility but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), and very soluble in dilute alkalies.[2][3][6] This property dictates the choice of solvents for extraction and as mobile phase constituents.
-
UV Absorbance: this compound has characteristic UV absorption maxima (λmax) at approximately 267 nm, 296 nm (shoulder), and 336 nm in methanol.[1] These wavelengths are fundamental for detection in both spectrophotometry and chromatography.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the workhorse method for routine quality control and quantification of this compound in herbal products and formulations.
Principle of Operation: The method leverages a high-pressure system to pump a liquid solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). For this compound, a nonpolar C18 stationary phase is typically used in a reversed-phase (RP-HPLC) setup.[7] The separation is based on this compound's affinity for the stationary phase relative to the mobile phase. As components elute from the column, they pass through a detector that measures absorbance at a specific wavelength (e.g., 268 nm or 336 nm), generating a chromatogram where the peak area is proportional to the analyte's concentration.
Expertise-Driven Insights: The choice of an RP-HPLC method is logical due to this compound's moderately nonpolar flavone structure. The mobile phase, typically a mixture of an aqueous acidic buffer (like phosphate buffer or ammonium acetate) and an organic solvent (acetonitrile or methanol), is optimized to achieve a good balance between resolution from other matrix components and a reasonable retention time.[7][8] Acidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl groups on this compound, resulting in sharper, more symmetrical peaks and improved retention.
Advantages:
-
Robustness & Reliability: HPLC is a well-established, highly reproducible technique suitable for routine quality control.
-
Good Specificity: Provides superior separation and specificity compared to UV-Vis spectrophotometry, allowing quantification in moderately complex mixtures.[9]
-
Cost-Effective: Lower operational and capital costs compared to mass spectrometry-based methods.
Limitations:
-
Moderate Sensitivity: While sufficient for bulk materials and concentrated extracts, it may lack the sensitivity required for trace-level analysis in biological matrices like plasma.[8]
-
Potential for Interference: In highly complex samples (e.g., crude plant extracts), co-eluting compounds with similar UV absorbance can interfere with accurate quantification.
Experimental Workflow: HPLC-UV
Caption: A typical workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, LC-MS/MS is the gold standard.
Principle of Operation: This technique couples the separation power of liquid chromatography (LC) with the mass analysis capabilities of a tandem mass spectrometer. After eluting from the LC column, molecules are ionized (e.g., by Electrospray Ionization - ESI). The first mass analyzer (Q1) selects the precursor ion corresponding to this compound's mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are selected and detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.
Expertise-Driven Insights: The power of LC-MS/MS lies in its ability to filter out chemical noise. While HPLC-UV might see multiple compounds co-eluting as a single peak, MRM ensures that a signal is recorded only if a specific precursor ion fragments into a specific product ion. This is why it's the method of choice for analyzing this compound in complex and "dirty" matrices like rat plasma.[10][11][12] Protein precipitation with acetonitrile is a common and effective sample preparation technique for plasma analysis prior to LC-MS/MS injection.[11][12]
Advantages:
-
Exceptional Sensitivity: Capable of detecting this compound at picogram (pg) to nanogram (ng) levels.[10][13]
-
Unmatched Selectivity: MRM transitions provide a high degree of certainty in identification and quantification, virtually eliminating matrix interference.
-
Structural Information: Provides mass data that can confirm the identity of the analyte.
Limitations:
-
High Cost: Instruments are expensive to purchase, operate, and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect quantification, requiring careful validation and often the use of an internal standard.
-
Complexity: Requires a higher level of operator expertise compared to HPLC-UV.
Experimental Workflow: LC-MS/MS
Caption: Workflow for highly sensitive this compound quantification via LC-MS/MS.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high-throughput and cost-effective alternative for the quantification of this compound, particularly for quality control of herbal extracts.
Principle of Operation: Samples are applied as narrow bands onto a glass plate coated with a thin layer of silica gel (the stationary phase).[14][15] The plate is then placed in a sealed chamber containing a solvent mixture (the mobile phase). The mobile phase moves up the plate via capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase. After development, the plate is dried, and the separated bands are quantified using a densitometer, which measures the light reflected or fluoresced from the spots at a specific wavelength (e.g., 366 nm).[14][15]
Expertise-Driven Insights: HPTLC's primary advantage is parallelism. Multiple samples and standards can be run simultaneously on a single plate, making it highly efficient for screening large numbers of samples.[14] The choice of mobile phase, such as toluene:ethyl acetate:formic acid, is critical for achieving good separation of this compound from other flavonoids in the extract.[14][15][16] Post-chromatographic derivatization with reagents like NP-PEG can be used to enhance the fluorescence of the analyte, thereby increasing the sensitivity and specificity of detection.[14]
Advantages:
-
High Throughput: Multiple samples can be analyzed in parallel, reducing the time per sample.
-
Low Cost: Lower solvent consumption and less expensive equipment compared to HPLC.
-
Flexibility: Multiple detection modes (absorbance, fluorescence) and the ability to use derivatization reagents post-separation.
Limitations:
-
Lower Resolution: Separation efficiency is generally lower than that of HPLC.
-
Lower Sensitivity: Typically less sensitive than HPLC and significantly less sensitive than LC-MS/MS.
-
Manual Steps: Can be more labor-intensive if not fully automated.
Experimental Workflow: HPTLC
Caption: High-throughput screening workflow for this compound using HPTLC.
UV-Visible Spectrophotometry
This is the simplest and most accessible method for quantifying this compound, best suited for pure samples or simple formulations where interfering substances are minimal.
Principle of Operation: The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. A solution of this compound in a suitable solvent (e.g., methanol) is placed in a cuvette, and a spectrophotometer measures its absorbance at a wavelength of maximum absorption (λmax), such as 267 nm or 268 nm.[17][18] The concentration is then determined by comparing this absorbance to a standard calibration curve.
Expertise-Driven Insights: The key to a successful UV-Vis method is ensuring specificity. The method assumes that this compound is the only component in the solution that absorbs light at the chosen wavelength. This is a major limitation. Therefore, its use is justified only for the analysis of bulk this compound powder or very simple, well-characterized formulations.[17] A full spectrum scan (e.g., 200-400 nm) should always be performed initially to confirm the λmax and to check for the presence of interfering absorbing impurities.[18]
Advantages:
-
Simplicity and Speed: Very easy to perform with minimal sample preparation.
-
Low Cost: Instruments are widely available and inexpensive.
-
Non-destructive: The sample can be recovered after measurement.
Limitations:
-
Low Specificity: Highly susceptible to interference from any other compound in the matrix that absorbs at the same wavelength. Not suitable for complex mixtures like herbal extracts.
-
Low Sensitivity: The least sensitive of the four methods discussed.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Basic workflow for this compound quantification by UV-Vis Spectrophotometry.
Comparative Analysis of Validated Methods
The choice of an analytical method is a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes typical performance characteristics for each method based on published validation data.
| Parameter | UV-Vis Spectrophotometry | HPTLC | HPLC-UV/DAD | LC-MS/MS |
| Principle | Light Absorbance | Planar Chromatography | Column Chromatography | Chromatography + Mass Detection |
| Specificity | Low | Moderate | High | Very High |
| Sensitivity | Low | Moderate | Moderate-High | Very High |
| Linearity Range | 2 - 12 µg/mL[17][18][19] | 50 - 250 ng/band[15][16] | 0.2 - 20 µg/mL[9] | 0.5 - 500 ng/mL[10][11][12] |
| LOD (Typical) | ~0.27 µg/mL[17] | ~7.97 ng/band[15][16] | ~0.06 µg/mL[9] | ~0.8 pg/mL[13] |
| LOQ (Typical) | ~0.83 µg/mL[17] | ~24.15 ng/band[15][16] | ~0.2 µg/mL[9] | 0.50 ng/mL[11] |
| Precision (%RSD) | < 2%[18] | < 2%[20] | < 2%[9] | < 15%[10][11] |
| Accuracy (% Rec) | 99 - 100%[18] | ~98 - 99%[14][20] | 94 - 103%[8] | 86 - 110%[10][11] |
| Throughput | High | Very High | Low-Medium | Low-Medium |
| Cost | Very Low | Low | Medium | High |
| Best Application | Bulk drug/pure substance | QC of herbal extracts | Routine QC, formulations | Bioanalysis, pharmacokinetics |
Detailed Experimental Protocols
The following protocols are generalized examples based on validated methods from the literature. They must be fully validated in your laboratory for your specific matrix and intended use, in accordance with ICH guidelines.[4]
Protocol 1: Quantification by RP-HPLC
-
Preparation of Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol to get a 100 µg/mL stock solution. Prepare working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serial dilution with the mobile phase.[7][9]
-
Preparation of Sample Solution: For a plant extract, accurately weigh an amount of extract, dissolve in methanol, sonicate for 15 minutes, and dilute to a final concentration expected to be within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject all standard solutions to construct a calibration curve (peak area vs. concentration). Inject the sample solution in triplicate.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its mean peak area from the linear regression equation of the calibration curve.
Protocol 2: Quantification by HPTLC
-
Preparation of Standard Solution: Prepare a 50 µg/mL stock solution of this compound in methanol.[15]
-
Preparation of Sample Solution: Prepare a methanolic extract of the plant material (e.g., 10 mg/mL). Filter through a 0.45 µm filter.[14]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.[14][15]
-
Application: Apply standards (e.g., 1, 2, 3, 4, 5 µL of stock solution, corresponding to 50-250 ng/band) and sample solution (e.g., 5 µL) as 8 mm bands.[15]
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (6:4:0.3 v/v/v).[14][15]
-
Development: Develop the plate in a saturated chamber up to a distance of 80 mm.
-
Detection: Dry the plate and scan using a densitometer in fluorescence mode at 366 nm.[14][15]
-
-
Analysis & Calculation: Generate a calibration curve from the standards (peak area vs. amount). Use the regression equation to calculate the amount of this compound in the sample band.
Protocol 3: Quantification by UV-Vis Spectrophotometry
-
Preparation of Standard Solution: Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol (100 µg/mL stock). Prepare working standards of 2, 4, 6, 8, and 10 µg/mL by diluting the stock with methanol.[17]
-
Preparation of Sample Solution: Prepare a solution of the bulk drug in methanol at a concentration expected to fall within the linear range.
-
Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λmax (expected around 268 nm).[18]
-
Use methanol as the blank.
-
Measure the absorbance of each standard and the sample solution at the determined λmax.
-
-
Calculation: Plot a calibration curve of absorbance vs. concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the sample solution.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ijhsr.org [ijhsr.org]
- 6. Evaluation of properties of this compound and [G-3H]this compound and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. A simple HPLC method for the determination of this compound in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. LC-MS/MS Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Validated HPTLC Method for Quantification of Luteolin and this compound in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Validated HPTLC Method for Quantification of Luteolin and this compound in Premna mucronata Roxb., Verbenaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
- 18. journals.ijramt.com [journals.ijramt.com]
- 19. PREPARATION, DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF this compound IN this compound–HYDROGENATED SOY PHOSPHATIDYLCHOLINE (HSPC) COMPLEX | Semantic Scholar [semanticscholar.org]
- 20. akjournals.com [akjournals.com]
A Comparative Analysis of the Neuroprotective Effects of Apigenin and Other Flavonoids: A Guide for Researchers
This guide provides an in-depth comparison of the neuroprotective properties of apigenin against other prominent flavonoids, including quercetin, kaempferol, myricetin, and luteolin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the relative efficacy and mechanistic distinctions of these natural compounds in the context of neurodegenerative diseases.
Introduction: The Promise of Flavonoids in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is a combination of oxidative stress and chronic neuroinflammation[1][2]. Flavonoids, a class of polyphenolic compounds abundant in fruits, vegetables, and herbs, have emerged as promising therapeutic agents due to their potent antioxidant and anti-inflammatory properties[3][4][5]. Their ability to cross the blood-brain barrier, although variable, allows them to exert protective effects directly within the central nervous system[4]. This guide will focus on this compound, a flavone that has garnered significant attention for its neuroprotective potential, and compare its efficacy with other structurally related and well-researched flavonoids.
This compound: A Multifaceted Neuroprotective Agent
This compound (4′,5,7-trihydroxyflavone) is widely found in chamomile, parsley, and celery[1]. Extensive preclinical studies have demonstrated its neuroprotective effects across various models of neuronal injury and neurodegeneration[6][7][8].
Key Neuroprotective Mechanisms of this compound:
-
Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons[7][9]. It also enhances the expression of endogenous antioxidant enzymes by activating the Nrf2-ARE signaling pathway[4].
-
Anti-inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][6][10][11]. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways[7][12].
-
Anti-apoptotic Activity: this compound protects neurons from programmed cell death by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases[7][9].
-
Modulation of Signaling Pathways: this compound influences several critical signaling pathways involved in neuronal survival and plasticity, including the PI3K/Akt and ERK/CREB/BDNF pathways[8][13][14].
Comparative Analysis of Neuroprotective Efficacy
To provide a clear comparison, the following table summarizes the neuroprotective effects of this compound alongside quercetin, kaempferol, myricetin, and luteolin, based on available in vitro and in vivo data. The efficacy is often concentration-dependent and varies with the specific experimental model.
| Flavonoid | Primary Neuroprotective Mechanisms | Notable Experimental Findings |
| This compound | Antioxidant, Anti-inflammatory, Anti-apoptotic, Nrf2 activation, NF-κB and MAPK inhibition, PI3K/Akt modulation | Reduces Aβ-induced toxicity, protects against ischemia-reperfusion injury, and improves cognitive function in animal models of Alzheimer's disease[15][16]. |
| Quercetin | Strong Antioxidant, Anti-inflammatory, Nrf2 activation, PI3K/Akt modulation | Protects against excitotoxicity and mitochondrial dysfunction[17]. Reduces neuroinflammation and neuronal loss in models of Parkinson's disease. |
| Kaempferol | Antioxidant, Anti-inflammatory, Anti-apoptotic, NF-κB and MAPK inhibition | Mitigates neuroinflammation by enhancing autophagy[18]. Protects against ischemic brain injury[19]. |
| Myricetin | Potent Antioxidant, Anti-inflammatory, Metal Chelator | Attenuates glutamate-mediated toxicity and reduces oxidative stress[20]. Shows protective effects in models of cerebral ischemia[21][22]. |
| Luteolin | Antioxidant, Anti-inflammatory, Microglial modulation | Suppresses microglial activation and pro-inflammatory cytokine production[3][11]. Protects dopaminergic neurons in models of Parkinson's disease. |
Experimental Protocols for Assessing Neuroprotective Effects
The following are detailed, step-by-step methodologies for key experiments used to evaluate the neuroprotective effects of flavonoids.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoid (e.g., this compound, quercetin) for 24 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., H₂O₂, glutamate, or Aβ oligomers) to the cells for a specified duration.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells[8][13][15][19][21].
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with flavonoids and a pro-oxidant stimulus as described in the MTT assay protocol.
-
Probe Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm[6][7][18][23].
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspase-3 and Bax/Bcl-2 ratio.
Protocol:
-
Protein Extraction: Following treatment, lyse the neuronal cells or brain tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software[24][25][26][27].
Key Signaling Pathways Modulated by Flavonoids
The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of complex intracellular signaling pathways.
Nrf2-ARE Pathway
This pathway is a primary cellular defense mechanism against oxidative stress. Flavonoids can induce the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes.
Nrf2-ARE Signaling Pathway Activation by Flavonoids
NF-κB Signaling Pathway
Chronic activation of the NF-κB pathway promotes neuroinflammation. Flavonoids can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Inhibition of NF-κB Signaling by Flavonoids
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway in neurons. Many flavonoids, including this compound, have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.
Activation of PI3K/Akt Survival Pathway by Flavonoids
Conclusion and Future Directions
This compound demonstrates robust neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, positioning it as a strong candidate for further investigation in the context of neurodegenerative diseases. While other flavonoids such as quercetin, kaempferol, myricetin, and luteolin also exhibit significant neuroprotective properties, the specific choice of flavonoid for therapeutic development may depend on the primary pathological driver of the targeted disease. For instance, in conditions dominated by severe oxidative stress, the potent antioxidant activity of quercetin and myricetin might be particularly advantageous. Conversely, in diseases with a strong inflammatory component, the pronounced anti-inflammatory effects of this compound and luteolin could be more beneficial.
Future research should focus on well-controlled, head-to-head comparative studies in relevant in vivo models to delineate the relative potencies and therapeutic windows of these flavonoids. Furthermore, addressing the challenges of bioavailability and blood-brain barrier permeability through novel drug delivery strategies will be crucial for translating the promising preclinical findings into effective clinical therapies for neurodegenerative disorders.
References
- 1. jppres.com [jppres.com]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids: Potential Candidates for the Treatment of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Flavonoids in Brain Disorders | MDPI [mdpi.com]
- 5. medicalresearchjournal.org [medicalresearchjournal.org]
- 6. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of this compound in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin, kaempferol and bithis compound from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Reactive Oxygen Species and Oxidative Stress [jove.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apigenin and Other Natural Compounds in Inflammation Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of inflammation research and drug discovery, natural compounds have emerged as a compelling source of novel therapeutic leads. Their inherent biocompatibility and multi-targeted mechanisms of action offer significant advantages over traditional synthetic drugs. This guide provides a detailed, head-to-head comparison of the anti-inflammatory properties of Apigenin, a prominent flavonoid, with other well-researched natural compounds: Curcumin, Quercetin, and Resveratrol. We will delve into their mechanisms of action, present comparative quantitative data, and provide standardized experimental protocols to aid researchers in their evaluation of these potent anti-inflammatory agents.
The Central Role of this compound in Inflammation Modulation
This compound (4′,5,7-trihydroxyflavone) is a widely distributed flavonoid found in numerous fruits, vegetables, and herbs, including parsley, chamomile, and celery.[1] Its low toxicity and remarkable anti-inflammatory, antioxidant, and anti-cancer properties have positioned it as a subject of intense scientific scrutiny.[2][3][4]
The anti-inflammatory prowess of this compound stems from its ability to interfere with key signaling cascades that orchestrate the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[4][5][6] this compound has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[4][6]
Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.[7][8][9] By attenuating the phosphorylation of these kinases, this compound effectively dampens the inflammatory cascade.[8][10] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of this compound, with studies demonstrating its ability to inhibit the phosphorylation of JAKs and STATs, further contributing to its anti-inflammatory profile.[11][12]
This multi-pronged attack on key inflammatory pathways results in the decreased expression and secretion of a host of pro-inflammatory cytokines and enzymes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).[2][3][13]
Comparative Analysis: this compound vs. Other Natural Anti-Inflammatory Agents
While this compound is a potent anti-inflammatory agent, it is crucial for researchers to understand its efficacy in relation to other well-known natural compounds. This section provides a comparative overview of this compound against Curcumin, Quercetin, and Resveratrol.
Curcumin , the principal curcuminoid of turmeric, is a polyphenol renowned for its broad-spectrum anti-inflammatory activities.[11][14] Similar to this compound, Curcumin is a potent inhibitor of the NF-κB pathway.[2] It also downregulates the expression of COX-2, LOX, and iNOS.[15] Studies have shown that Curcumin effectively reduces the production of TNF-α and IL-6.[16][17]
Quercetin , a flavonoid ubiquitously found in fruits and vegetables, shares structural and functional similarities with this compound.[1][18] It is a potent antioxidant and anti-inflammatory agent that inhibits NF-κB and MAPK signaling pathways.[7] Quercetin has been demonstrated to suppress the production of pro-inflammatory cytokines and enzymes, including TNF-α and COX-2.[16]
Resveratrol , a stilbenoid found in grapes, berries, and peanuts, exhibits significant anti-inflammatory properties.[15][19] Its mechanisms of action include the inhibition of the NF-κB signaling pathway and the modulation of MAPK pathways.[3][9] Resveratrol has also been shown to inhibit the activity of COX enzymes.[20]
Quantitative Head-to-Head Comparison
To provide a more objective comparison, the following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against key inflammatory targets, as reported in various preclinical studies. It is important to note that experimental conditions, such as cell types and stimulus used, can influence these values.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | COX-2 | Primary human monocytes | 2.6 µM | [4] |
| NF-κB | RAW 264.7 macrophages | ~10-20 µM | [8] | |
| IL-6 Secretion | THP-1 derived macrophages | Potent inhibition at 6.25-25 µM | [8][21] | |
| TNF-α Secretion | J774.2 macrophages | Significant inhibition at 30 µM | [22] | |
| Curcumin | COX-2 | Not Specified | 0.48 µM | [15] |
| NF-κB | RAW 264.7 macrophages | 18 µM | [2] | |
| IL-6 Secretion | Adipocytes | ~20 µM | [3] | |
| TNF-α Secretion | Mono Mac 6 cells | Inhibition at 5 µM | [23] | |
| Quercetin | COX-2 | Rat peritoneal macrophages | Potent inhibitor | [24] |
| NF-κB | Peripheral blood mononuclear cells | Significant downregulation | ||
| IL-6 Secretion | Human gingival fibroblasts | Significant reduction at 25 & 50 µg/mL | ||
| TNF-α Secretion | Peripheral blood mononuclear cells | Significant decrease at 5-50 µM | ||
| Resveratrol | COX-2 | Not Specified | >100 µM | [15] |
| COX-2 | In vitro enzyme assay | 30 µM | [20] | |
| NF-κB | Adipocytes | Inhibition at ~2 µM (gene expression) | [3] | |
| IL-6 Secretion | Adipocytes | ~20 µM | [3] | |
| TNF-α Gene Expression | J774.2 macrophages | Significant decrease at 50 µM | [22] |
Disclaimer: The IC50 values presented are derived from various studies with different experimental setups. Direct comparison should be made with caution. The absence of a value does not necessarily indicate a lack of activity.
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of this compound and the other compared natural compounds are mediated through their interaction with and inhibition of critical signaling pathways. The following diagrams illustrate these key molecular interactions.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK Signaling Pathway.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to assess the anti-inflammatory potential of natural compounds.
In Vitro Assay: LPS-Induced Inflammatory Response in Macrophages
This protocol assesses a compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin, Quercetin, Resveratrol) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Caption: In Vitro Anti-Inflammatory Assay Workflow.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the in vivo anti-inflammatory activity of compounds in acute inflammation.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., saline).
-
Group II: Carrageenan control.
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group IV-VI: Test compound at different doses (e.g., this compound 25, 50, 100 mg/kg).
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Histopathological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological examination to assess inflammatory cell infiltration.
Conclusion and Future Directions
This compound, Curcumin, Quercetin, and Resveratrol represent a class of highly promising natural compounds with potent anti-inflammatory properties. Their ability to modulate multiple key signaling pathways, including NF-κB and MAPKs, underscores their therapeutic potential for a wide range of inflammatory diseases. While this guide provides a comparative overview, it is crucial to acknowledge that the bioavailability and in vivo efficacy of these compounds can vary. Future research should focus on head-to-head clinical trials and the development of novel delivery systems to enhance their therapeutic utility. The provided experimental protocols offer a standardized framework for researchers to further elucidate the anti-inflammatory mechanisms of these and other natural products, paving the way for the next generation of anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin and curcumin effects in experimental pleural inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorocurcumins as Cyclooxygenase-2 Inhibitor: Molecular Docking, Pharmacokinetics and Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thescipub.com [thescipub.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Curcumin: An Effective Inhibitor of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Curcumin and Resveratrol: Nutraceuticals with so Much Potential for Pseudoachondroplasia and Other ER-Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. greenmedinfo.com [greenmedinfo.com]
A Comparative Guide to Validating the Safety and Toxicity Profile of Apigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Toxicological Questions of Apigenin
This compound, a naturally occurring flavone found in a variety of plants like chamomile, parsley, and celery, has garnered significant interest for its potential therapeutic applications.[1][2][3] Preclinical studies have highlighted its anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6] However, as with any bioactive compound being considered for therapeutic development, a rigorous evaluation of its safety and toxicity profile is paramount. This guide provides a comprehensive overview of the current understanding of this compound's safety, compares it with other flavonoids, and outlines key experimental workflows for its toxicological validation.
Pharmacokinetics and Metabolism: The Bioavailability Challenge
A critical aspect of this compound's safety profile is its absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] this compound is known to have low oral bioavailability due to its poor water solubility.[3][7] After oral administration, it is metabolized in the intestine and liver, primarily through glucuronidation and sulfation.[3][7] The primary route of excretion for this compound and its metabolites is through urine and feces.[7][8] The relatively slow metabolism and elimination of this compound, with a reported half-life of approximately 91.8 hours in rats, suggests potential for accumulation with repeated dosing.[7][9]
Preclinical Safety and Toxicity Profile of this compound
Acute and Subacute Toxicity
This compound is generally considered to have low intrinsic toxicity.[1][2][10] Acute oral toxicity studies in rodents have shown no mortality or signs of toxicity at doses up to 5000 mg/kg.[11]
Genotoxicity and Mutagenicity
In vitro assessments have indicated that this compound is not mutagenic or carcinogenic.[11] Studies using the Ames test have shown that this compound is not mutagenic.[12] However, some studies have shown that certain flavonoids, including this compound, may exhibit signs of mutagenicity at very low concentrations in specific assays.[13][14] Further research is needed to fully elucidate these findings. Interestingly, some studies suggest that this compound may have a protective effect against the genotoxicity of certain anti-cancer drugs like doxorubicin and cyclophosphamide.[12][15][16][17]
Developmental and Reproductive Toxicity
There is limited but emerging data on the developmental and reproductive toxicity of this compound. Some studies using zebrafish and chicken embryo models have suggested that this compound, like other flavonoids, could have developmental toxicity at certain concentrations.[13][14] One study noted that this compound treatments resulted in a significant decrease in the liver-somatic index in chicken embryos at lower dosages.[13][14] Another study investigated the protective effects of this compound against zearalenone-induced reproductive toxicity in swine testis cells.[18]
Drug Interactions
A significant consideration for the clinical use of this compound is its potential for drug-drug interactions. This compound can inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9.[19] This inhibition can affect the metabolism and clearance of other drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and toxicity.[19][20] Caution is advised when co-administering this compound with chemotherapeutic agents, anticoagulants like warfarin, and tyrosine kinase inhibitors.[20][21] Conversely, this compound's ability to inhibit P-glycoprotein and CYP3A subfamily enzymes may enhance the oral bioavailability of certain drugs, such as paclitaxel.[3]
Comparative Safety Profile with Other Flavonoids
To provide a broader context, it's useful to compare the safety profile of this compound with other structurally related flavonoids.
| Flavonoid | Reported LD50 (oral, rat) | Key Safety/Toxicity Concerns | References |
| This compound | >5000 mg/kg | Potential for CYP enzyme inhibition and drug interactions; emerging data on developmental toxicity. | [11],[19],[13] |
| Quercetin | >5000 mg/kg | Generally considered safe, but high doses may cause headache and upset stomach. Some studies suggest potential for mutagenicity. | [13],[14] |
| Luteolin | Not readily available | Showed higher developmental toxicity than this compound in a chicken embryo assay. Reported as mutagenicity-positive in some tests. | [13],[14] |
| Genistein | >2000 mg/kg | Known phytoestrogen with potential for endocrine disruption. Showed high developmental toxicity in a chicken embryo assay. | [13],[14] |
Experimental Protocols for a Robust Safety and Toxicity Validation
A tiered approach to toxicity testing is recommended to comprehensively evaluate the safety of this compound.
Workflow for Safety Assessment of a Natural Compound
Caption: A tiered workflow for the safety assessment of natural compounds.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Methodology:
-
Seed cells (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. In Vitro Genotoxicity (Ames Test - Bacterial Reverse Mutation Assay)
-
Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause mutations that revert the bacteria to a histidine-synthesizing state.
-
Methodology:
-
Prepare different concentrations of this compound.
-
Combine the test substance, bacterial strain, and a small amount of histidine in molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
The assay should be conducted with and without a metabolic activation system (S9 mix) to detect pro-mutagens.
-
3. Cytochrome P450 Inhibition Assay
-
Principle: This assay uses human liver microsomes or recombinant CYP enzymes and specific fluorescent or colorimetric probe substrates to determine the inhibitory potential of a compound on major CYP isoforms.
-
Methodology:
-
Pre-incubate human liver microsomes or recombinant CYP enzymes with a range of this compound concentrations.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
After a set incubation period, stop the reaction.
-
Quantify the formation of the metabolite using LC-MS/MS or a fluorescent plate reader.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
This compound Metabolism and Potential for Drug Interactions
References
- 1. Pharmacokinetic properties and drug interactions of this compound, a natural flavone | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetic properties and drug interactions of this compound, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic properties and drug interactions of this compound, a natural flavone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Experimental evidence for anti-metastatic actions of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. The effect of this compound on cyclophosphamide and doxorubicin genotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antigenotoxic effect of this compound against anti-cancerous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 20. droracle.ai [droracle.ai]
- 21. ro.co [ro.co]
A Senior Application Scientist's Guide to the Synergistic Efficacy of Apigenin in Combination with Standard Chemotherapy
Introduction: Beyond Monotherapy in Oncology
In the landscape of cancer therapeutics, the limitations of conventional monotherapy, including significant side effects and the development of drug resistance, are well-documented.[1][2] This has propelled the scientific community to explore combination strategies that can enhance therapeutic efficacy while mitigating toxicity.[1] Apigenin, a naturally occurring flavonoid abundant in fruits and vegetables, has garnered substantial interest for its anti-cancer properties and low toxicity profile.[1] This guide provides an in-depth analysis of this compound's efficacy when combined with standard chemotherapy drugs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of synergy, present comparative experimental data, and provide detailed protocols for assessing these combination effects.
The Rationale for Combination Therapy: The Role of a Chemosensitizer
The core principle behind combining this compound with conventional chemotherapy is chemosensitization . Many cancer cells develop resistance to chemotherapeutic agents, rendering treatments ineffective over time.[1] this compound has been shown to resensitize cancer cells to these drugs, often resulting in a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual effects.[2] This synergy allows for the potential reduction of chemotherapy dosage, which in turn could lead to a decrease in treatment-related side effects for patients.[3] this compound achieves this by modulating multiple cellular signaling pathways that are often dysregulated in cancer and contribute to drug resistance.[1]
Quantifying Synergy: The Chou-Talalay Method
To objectively determine whether a drug combination is synergistic, additive, or antagonistic, a robust analytical method is required. The Chou-Talalay method is a widely accepted standard for quantifying drug interactions.[4][5] It is based on the median-effect principle and provides a Combination Index (CI).[4][5]
-
Synergism: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
This method allows for a quantitative assessment of the interaction between two or more drugs, which is crucial for the preclinical evaluation of combination therapies.[4][5]
Comparative Efficacy: this compound with Standard Chemotherapeutics
The synergistic potential of this compound has been explored in combination with a variety of standard chemotherapy drugs across numerous cancer types. Below, we compare its efficacy with some of the most commonly used agents.
This compound and Platinum-Based Drugs (e.g., Cisplatin)
Cisplatin is a cornerstone of treatment for many solid tumors, but its efficacy is often limited by resistance and nephrotoxicity. This compound has been shown to enhance the cytotoxic effects of cisplatin in several cancer cell lines.[6][7]
Mechanisms of Synergy: A key mechanism involves the modulation of the p53 tumor suppressor pathway . This compound can promote p53 accumulation and phosphorylation, leading to an enhanced apoptotic response to cisplatin-induced DNA damage.[6] This is particularly relevant as the functionality of p53 is often a determinant of cisplatin sensitivity.
Quantitative Data Summary:
| Cancer Type | Cell Line | This compound (µM) | Cisplatin (µM) | Outcome | Reference |
| Cervical Cancer | HeLa | 30 | 2.5 - 10 | Increased inhibitory effect | [6] |
| Colon Cancer | HCT116 | - | - | This compound overcomes cisplatin resistance | [7] |
| Breast Cancer (TNBC) | MDA-MB-231, HCC1806 | - | - | Significant downregulation of telomerase activity | [8] |
Featured Study Insights: In a study on various tumor cell lines, co-treatment with 30 µM this compound significantly increased the inhibitory effect of cisplatin.[6] This enhanced cytotoxicity was p53-dependent, as the effect was not observed in p53-null H1299 cells.[6] This highlights the importance of understanding the genetic background of the cancer cells when designing combination therapies.
This compound and Anthracyclines (e.g., Doxorubicin)
Doxorubicin is a potent and widely used chemotherapeutic, but its clinical application is hampered by cardiotoxicity and the development of multidrug resistance (MDR).
Mechanisms of Synergy: this compound can counteract doxorubicin resistance by inhibiting the function of ABC transporters like P-glycoprotein (MDR1), which are responsible for pumping drugs out of cancer cells.[9] By reducing drug efflux, this compound increases the intracellular concentration of doxorubicin, thereby enhancing its cytotoxic effect.[9] Furthermore, this compound's interaction with the PI3K/Akt survival pathway can augment doxorubicin's efficacy.[10]
Quantitative Data Summary:
| Cancer Type | Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combined IC50 (Api + Dox) | Synergy | Reference |
| Breast Cancer | MCF-7 | - | 2.3 | 37.89 µM + 1 µM | Synergistic | [9][10] |
| Breast Cancer | MDA-MB-231 | - | 4.1 | 17.31 µM + 2 µM | Synergistic | [10] |
| Hepatocellular Carcinoma | HepG2 | - | - | Enhanced toxicity | Synergistic | [11] |
Featured Study Insights: In MCF-7 and MDA-MB-231 breast cancer cells, isobolographic analysis demonstrated a clear synergistic effect when this compound was combined with doxorubicin, with the experimental IC50 values being significantly lower than the theoretically calculated additive values.[9][10]
This compound and Taxanes (e.g., Paclitaxel)
Paclitaxel is a mitotic inhibitor used to treat a variety of cancers. Neurotoxicity and acquired resistance are major clinical challenges.
Mechanisms of Synergy: The combination of this compound and paclitaxel has been shown to induce a significant accumulation of reactive oxygen species (ROS) in cancer cells.[12][13] this compound appears to promote ROS accumulation by inhibiting the activity of superoxide dismutase (SOD), an enzyme that protects cells from oxidative damage.[12][13] This increase in oxidative stress sensitizes the cancer cells to paclitaxel-induced apoptosis.[12][13]
Quantitative Data Summary:
| Cancer Type | Cell Line | This compound (µM) | Paclitaxel (nM) | Combination Index (CI) | Synergy | Reference |
| Cervical Cancer | HeLa | 15 | 4 | 0.3918 ± 0.0436 | Synergistic | [14][15] |
| Lung Cancer | A549 | 15 | 4 | Synergistic effect observed | Synergistic | [15] |
| Liver Cancer | Hep3B | 15 | 4 | Synergistic effect observed | Synergistic | [15] |
Featured Study Insights: In a study on HeLa cells, the combination of 15 µM this compound and 4 nM paclitaxel resulted in a Combination Index of 0.3918, indicating strong synergy.[14][15] The researchers confirmed that this synergistic apoptosis was dependent on ROS accumulation and the subsequent activation of caspase-2.[12][13]
This compound and Antimetabolites (e.g., 5-Fluorouracil)
5-Fluorouracil (5-FU) is a key drug in the treatment of colorectal and other cancers. Its efficacy can be limited by the expression of thymidylate synthase (TS), its primary target.
Mechanisms of Synergy: this compound has been found to enhance 5-FU-induced apoptosis by downregulating the expression of thymidylate synthase (TS) .[16] By reducing the levels of the target enzyme, this compound increases the efficacy of 5-FU. This combination has also been shown to promote ROS production and increase mitochondrial calcium levels, further contributing to apoptosis.[16]
Quantitative Data Summary:
| Cancer Type | Cell Line | This compound (µM) | 5-FU (µM) | Outcome | Synergy | Reference |
| Colorectal Cancer | HCT116 | 20, 40, 80 | 10, 20, 50 | Strong synergistic effect | Synergistic | [16] |
| Breast Cancer | MDA-MB-453 | 5, 10, 50, 100 | 90 (IC50) | Significantly inhibited proliferation | Synergistic | [17] |
| Hepatocellular Carcinoma | - | 20 mg/kg (in vivo) | 20 mg/kg (in vivo) | Significantly inhibited tumor growth | Synergistic | [18] |
Featured Study Insights: In HCT116 colorectal cancer cells, a strong synergistic effect was observed across a range of concentrations for both this compound and 5-FU.[16] The combination treatment led to a significant reduction in TS expression compared to 5-FU alone, providing a clear mechanistic basis for the observed synergy.[16]
Key Molecular Pathways Modulated by this compound Combinations
This compound's ability to synergize with various chemotherapeutics stems from its capacity to modulate multiple, interconnected signaling pathways that are crucial for cancer cell survival, proliferation, and resistance.
Experimental Design and Protocols
As a Senior Application Scientist, it is imperative to not only present data but also to provide robust and reproducible methodologies. The following section outlines the rationale behind experimental choices and provides step-by-step protocols for key assays.
The Logic of Cell Line Selection
The choice of cell lines is a critical first step in any in vitro study.[19] It should be driven by the specific scientific question. For instance, to study the synergy of this compound and cisplatin, it is logical to compare a p53 wild-type cell line (e.g., HCT116, A549) with a p53 mutant or null cell line (e.g., HT-29, H1299) to determine if the observed synergy is p53-dependent.[6][20] Similarly, when investigating mechanisms of overcoming drug resistance, a drug-sensitive parental cell line (e.g., MCF-7) and its drug-resistant derivative (e.g., MCF-7/ADR) are often used.[9][21] Public databases containing genomic and proteomic data of cancer cell lines are invaluable resources for making informed selections.[20]
Experimental Workflow for Synergy Assessment
A typical workflow for evaluating the synergistic potential of this compound with a chemotherapy drug involves a multi-stage process, from initial in vitro screening to in vivo validation.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol is fundamental for determining the cytotoxic effects of single agents and their combinations.[22][23][24]
Causality Behind Experimental Choices: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[23] It is a colorimetric assay, making it suitable for high-throughput screening in 96-well plates.[22] It is crucial to include a range of drug concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Remove the old media from the wells and add 100 µL of fresh media containing the drugs at the desired concentrations. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Synergy Analysis (Chou-Talalay Method)
This protocol uses the IC50 values obtained from Protocol 1 to design a combination experiment and analyze the results for synergy.[25][26]
Causality Behind Experimental Choices: A constant-ratio experimental design is often employed, where the two drugs are combined at a fixed ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s).[5] This allows for the robust calculation of the Combination Index (CI) across a range of effect levels.
Step-by-Step Methodology:
-
Experimental Design: Based on the IC50 values of this compound (Drug A) and the chemotherapeutic (Drug B), design a combination experiment with a constant molar ratio. For example, if the IC50 of Drug A is 20 µM and Drug B is 10 µM, a 2:1 ratio could be used.
-
Cell Treatment: Treat cells with serial dilutions of Drug A alone, Drug B alone, and the combination of Drug A and Drug B at the fixed ratio.
-
Viability Assay: Perform the MTT assay as described in Protocol 1 to determine the fraction of cells affected (Fa) for each concentration.
-
Data Analysis: Use a software package like CompuSyn or an R package to perform the Chou-Talalay analysis.[25][26] The software will generate:
-
Median-Effect Plots: To determine the potency (Dm or IC50) and shape (m) of the dose-effect curve for each drug and the combination.
-
Fa-CI Plot (Chou-Talalay Plot): This plot shows the Combination Index (CI) at different effect levels (Fa). CI values consistently below 1 indicate synergy.
-
Isobologram: A graphical representation of synergy, where data points for the combination fall below the line of additivity.[26]
-
Protocol 3: Mechanistic Investigation (Western Blotting)
This protocol allows for the analysis of protein expression and phosphorylation to investigate the molecular mechanisms of synergy.[27]
Causality Behind Experimental Choices: Western blotting is a powerful technique to visualize changes in the levels of specific proteins within key signaling pathways (e.g., p-Akt, total Akt, p53, NF-κB). By comparing protein levels in cells treated with single agents versus the combination, we can elucidate the molecular basis of the observed synergy.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound, the chemotherapeutic drug, and the combination for a predetermined time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[28]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[27] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt) overnight at 4°C.[27]
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27] After further washes, add a chemiluminescent substrate (e.g., ECL reagent) and visualize the protein bands using an imaging system.[27]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatments.
Protocol 4: In Vivo Validation (Xenograft Mouse Model)
This protocol is essential for validating the in vitro synergistic effects in a more physiologically relevant setting.[29][30][31]
Causality Behind Experimental Choices: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model to evaluate the efficacy of anti-cancer agents.[30] This model allows for the assessment of the drug combination's effect on tumor growth in a living organism.[29]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[32]
-
Tumor Growth and Randomization: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).[29] Randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy drug alone, (4) this compound + Chemotherapy.[31]
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin). Doses should be based on prior toxicology and efficacy studies.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.[32]
-
Endpoint and Analysis: Continue the experiment for a set duration or until tumors in the control group reach a predetermined maximum size.[29] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry). Compare the tumor growth curves between the different treatment groups to assess the efficacy of the combination therapy. A significant reduction in tumor growth in the combination group compared to the single-agent groups indicates in vivo synergy.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of this compound as a valuable adjunct to standard chemotherapy. Its ability to synergistically enhance the efficacy of drugs like cisplatin, doxorubicin, paclitaxel, and 5-fluorouracil across a range of cancer types is well-documented in preclinical studies. The multifaceted mechanisms of action, targeting key survival and resistance pathways, make this compound a promising chemosensitizing agent.
While these preclinical findings are compelling, the translation of these results to the clinical setting remains a critical next step. Further research, including well-designed clinical trials, is necessary to determine the optimal dosing, safety, and efficacy of this compound in combination with chemotherapy in cancer patients.[2] Nevertheless, the data accumulated to date provide a strong scientific rationale for the continued investigation of this compound as a component of combination cancer therapy.
References
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- 7. This compound inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant colon cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and hesperidin augment the toxic effect of doxorubicin against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Effects of this compound and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic effects of this compound and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential Role of this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Fluorouracil combined with this compound enhances anticancer activity through induction of apoptosis in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Fluorouracil combined with this compound enhances anticancer activity through mitochondrial membrane potential (ΔΨm)-mediated apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prediction of cancer cell line-specific synergistic drug combinations based on multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. incidentalfindings.org [incidentalfindings.org]
- 27. youtube.com [youtube.com]
- 28. benchchem.com [benchchem.com]
- 29. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Apigenin: Synthesizing Preclinical Evidence and Charting a Course for Future Clinical Meta-Analyses
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the flavonoid apigenin, moving beyond a simple summary of its properties to a critical meta-level analysis of the existing clinical and preclinical evidence. As a Senior Application Scientist, the objective is to offer a field-proven perspective on the therapeutic potential of this compound, grounded in robust scientific data, and to delineate a clear path forward for future clinical investigation, particularly in the context of conducting studies amenable to meta-analysis.
The Current State of this compound Clinical Research: A Meta-Analytical Void
Despite significant interest in this compound for its potential health benefits, a comprehensive meta-analysis of clinical trials involving purified this compound is conspicuously absent from the current scientific literature. The majority of human studies have utilized chamomile extract, of which this compound is a key bioactive constituent, making it challenging to attribute observed effects solely to this compound.[1][2][3] This guide, therefore, synthesizes the available preclinical meta-analyses and individual clinical trial data to provide a comparative framework and to advocate for methodologically rigorous future trials that can contribute to a definitive meta-analytical understanding of this compound's therapeutic efficacy.
Preclinical Promise: A Synthesis of Mechanistic Insights
Preclinical studies, including several systematic reviews and meta-analyses of animal studies, have established a strong foundation for the therapeutic potential of this compound across a range of conditions.[4][5][6][7] These studies reveal that this compound's effects are mediated through the modulation of multiple signaling pathways.[5][8]
Key Mechanistic Pathways of this compound:
-
Anti-inflammatory Effects: this compound has been shown to significantly decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][6] It also blocks the nitric oxide-mediated cyclooxygenase-2 (COX-2) expression.[4][6] A meta-analysis of preclinical studies on lung injury demonstrated that this compound administration significantly decreased the expression of NF-κB, a key regulator of inflammation.[9][10]
-
Antioxidant Activity: this compound exhibits potent antioxidant effects by inhibiting oxidant enzymes, modulating redox signaling pathways like Nrf2, and reinforcing enzymatic and non-enzymatic antioxidant defenses.[5]
-
Anticancer Properties: this compound has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress angiogenesis and metastasis.[7][11][12] Its anticancer effects are mediated through the modulation of various signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3.[8][12] A systematic review and meta-analysis of preclinical studies on colorectal adenocarcinoma found that this compound reduces cell viability and induces apoptosis and cell cycle arrest.[13]
-
Neuroprotective and Anxiolytic Effects: this compound has demonstrated neuroprotective potential and anxiolytic (anti-anxiety) properties in animal models.[14][15] These effects are believed to be mediated, in part, through its interaction with GABA receptors in the brain.[14]
-
Metabolic Regulation: In animal models of diabetes, this compound has been shown to improve glucose and lipid metabolism, enhance insulin secretion, and protect against diabetic complications.[16][17][18] It can also ameliorate endothelial dysfunction associated with diabetes.[19]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's Inhibition of the NF-κB Inflammatory Pathway
Human Clinical Evidence: A Comparative Analysis
While a meta-analysis on purified this compound is lacking, several randomized controlled trials (RCTs) using chamomile extract provide valuable insights. It is important to note that chamomile contains other potentially bioactive compounds, and the this compound content can vary.
| Condition | Intervention | Dosage | Duration | Key Findings | Alternative/Comparator | Supporting Evidence |
| Generalized Anxiety Disorder (GAD) | Chamomile Extract | 220-1100 mg/day | 8 weeks | Significant reduction in GAD symptoms compared to placebo. | SSRIs, Benzodiazepines | A systematic review of 10 clinical trials concluded that daily chamomile consumption effectively reduced anxiety.[20] |
| Knee Osteoarthritis | Chamomile Oil (topical) | N/A | 3 weeks | Reduced pain and improved physical function. | NSAIDs (topical/oral) | One randomized controlled clinical trial reported on the efficacy and safety of this compound-rich chamomile oil for knee osteoarthritis.[14] |
| Insomnia | Chamomile Extract | 270 mg twice daily | 28 days | Trend towards improvement in daytime functioning, but not statistically significant for sleep latency or quality. | Benzodiazepines, Z-drugs | A study on patients with chronic insomnia showed only a moderate effect size, possibly due to the short study duration.[1][20] |
| Diabetes | N/A (Preclinical) | 50-100 mg/kg in rats | 6 weeks | In diabetic rats, this compound decreased blood glucose, serum lipids, and improved endothelial dysfunction. | Metformin, Sulfonylureas | Preclinical studies suggest this compound can stimulate glucose metabolism and enhance insulin secretion.[17][19] |
| Cancer | N/A (Preclinical) | Varies | Varies | Preclinical evidence suggests this compound can induce cancer cell death and inhibit tumor growth.[11][12] | Chemotherapy, Immunotherapy | A clinical trial investigated dietary bioflavonoid supplementation for preventing neoplasia recurrence.[21] |
Designing a Registrable Clinical Trial for a Future Meta-Analysis
To address the current gaps in the literature, future clinical trials on this compound should be designed with the explicit goal of being included in a meta-analysis. This requires a standardized and rigorous methodology.
Experimental Protocol: A Phase II, Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Generalized Anxiety Disorder
-
Objective: To evaluate the efficacy and safety of purified this compound in reducing symptoms of moderate to severe GAD.
-
Participant Selection:
-
Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of GAD according to DSM-5 criteria, Hamilton Anxiety Rating Scale (HAM-A) score ≥ 18.
-
Exclusion Criteria: Comorbid psychiatric disorders (e.g., major depressive disorder with psychotic features, bipolar disorder), substance use disorder within the last 6 months, use of other anxiolytic or antidepressant medications, pregnancy or breastfeeding.
-
-
Intervention and Control:
-
Intervention Group: Purified this compound (e.g., 50 mg capsules), administered orally, twice daily. The purity and sourcing of the this compound must be rigorously documented.
-
Control Group: Identical-looking placebo capsules, administered orally, twice daily.
-
-
Randomization and Blinding: Participants will be randomly assigned to the intervention or control group in a 1:1 ratio using a computer-generated randomization sequence. Both participants and investigators will be blinded to the treatment allocation.
-
Outcome Measures:
-
Primary Outcome: Change in the total HAM-A score from baseline to week 12.
-
Secondary Outcomes: Change in the Penn State Worry Questionnaire (PSWQ) score, Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and incidence of adverse events.
-
-
Study Duration: 12 weeks of treatment followed by a 4-week follow-up period.
-
Statistical Analysis: An intention-to-treat analysis will be performed. The primary outcome will be analyzed using a mixed-effects model for repeated measures (MMRM).
Workflow for a Meta-Analysis of this compound Clinical Trials
Caption: Workflow for a Systematic Review and Meta-Analysis
Conclusion and Future Directions
This compound stands as a promising natural compound with a wealth of preclinical evidence supporting its therapeutic potential in a variety of diseases. However, the translation of these findings into robust clinical applications is hampered by a lack of large-scale, methodologically sound clinical trials using purified this compound. The existing human studies, primarily with chamomile extract, provide encouraging but indirect evidence.
For researchers and drug development professionals, the path forward is clear: there is a critical need for well-designed, placebo-controlled clinical trials on purified this compound, adhering to standardized protocols that will allow for future meta-analyses. Such efforts will be instrumental in definitively establishing the clinical utility of this compound and unlocking its full therapeutic potential.
References
- 1. Frontiers | this compound: a natural molecule at the intersection of sleep and aging [frontiersin.org]
- 2. This compound: a natural molecule at the intersection of sleep and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Functionality of this compound as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Potential Role of this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound administration on the inhibition of inflammatory responses and oxidative stress in the lung injury models: a systematic review and meta-analysis of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mecenemarket.com [mecenemarket.com]
- 13. Potential therapeutic effects of this compound for colorectal adenocarcinoma: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Has Potential as an Anti-Anxiety, Anti-Cancer Supplement - Gowing Life [gowinglife.com]
- 16. mdpi.com [mdpi.com]
- 17. The Potential Role of this compound in Diabetes Mellitus | Auctores [auctoresonline.org]
- 18. mecenemarket.com [mecenemarket.com]
- 19. This compound and naringenin regulate glucose and lipid metabolism, and ameliorate vascular dysfunction in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. troscriptions.com [troscriptions.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Apigenin
As researchers and drug development professionals, our focus is often on the remarkable potential of compounds like Apigenin—a natural flavonoid celebrated for its antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1] However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a comprehensive, technically grounded framework for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. Our directive is not merely to comply with regulations, but to understand the principles behind them, fostering a culture of intrinsic safety and responsibility.
Part 1: CORE DIRECTIVE: Pre-Disposal Hazard Identification & Risk Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is essential. This assessment dictates the required personal protective equipment (PPE) and handling precautions, forming the foundation of a safe disposal workflow.
This compound, in its solid form, is classified under the Globally Harmonized System (GHS) with specific hazard statements. While it is not regulated as a hazardous material for transport, it possesses inherent properties that demand careful handling.[2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description | Recommended PPE |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[5] | Nitrile gloves, Lab coat |
| Eye Irritation | H319 | Causes serious eye irritation.[5] | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5] | Use in a well-ventilated area or chemical fume hood. For bulk quantities, a dust mask or respirator may be warranted. |
Causality Behind PPE Selection:
-
Gloves & Lab Coat: The primary risk from dermal contact is irritation (H315).[4] Standard nitrile gloves provide an effective barrier against incidental contact with solid this compound. A lab coat prevents contamination of personal clothing.
-
Eye Protection: Solid particulates of this compound can cause significant mechanical and chemical irritation to the eyes (H319).[5] Safety glasses are the minimum requirement; sealed goggles offer superior protection when handling larger quantities where dust generation is likely.
-
Ventilation: Inhalation of fine this compound powder can irritate the respiratory tract (H335).[6] Handling the solid compound within a chemical fume hood mitigates this risk by containing airborne particles.
A critical point noted across multiple Safety Data Sheets (SDS) is the lack of comprehensive ecotoxicity data.[3][7] This absence of information does not imply safety. The precautionary principle dictates that we must prevent its release into the environment. Therefore, drain disposal is not a recommended practice.[8]
Part 2: WASTE CHARACTERIZATION: The Critical Decision Pathway
The central question in chemical disposal is whether the waste is legally defined as "hazardous." Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[9][10]
This compound is not a listed hazardous waste.[3] It also does not typically exhibit any of the four hazardous characteristics in its pure form. However, this does not automatically classify it as non-hazardous. The final determination rests with your institution's Environmental Health & Safety (EHS) office, which interprets federal, state, and local regulations.[11][12]
The following decision workflow, represented as a diagram, provides a logical pathway for characterizing this compound waste.
Caption: this compound Waste Characterization Workflow
Part 3: Step-by-Step Disposal Protocols
Following the characterization workflow, these protocols detail the necessary steps for safe disposal. The default and most prudent path is to manage all this compound waste as regulated chemical waste.
Protocol A: Disposal of Unused/Surplus Solid this compound
This protocol applies to pure, solid this compound that is expired, unwanted, or no longer needed.
-
Preparation: Ensure the this compound is in its original, clearly labeled container if possible. If not, place it in a chemically compatible, sealable container (e.g., a wide-mouth glass or polyethylene jar).[13]
-
Labeling: Affix a hazardous waste label to the container. Fill out all required fields, including:
-
Full chemical name: "this compound"
-
CAS Number: 520-36-5
-
Approximate quantity
-
Hazard information (Irritant)
-
Generator's name and contact information
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area.[14][15] This area should be secure, under the control of laboratory personnel, and away from incompatible materials.
-
Pickup Request: Follow your institution's procedure to request a waste pickup from the EHS department. Do not accumulate waste for more than 90 days.[15]
Protocol B: Disposal of Contaminated Solid Waste
This includes items like gloves, weigh boats, paper towels, or silica gel contaminated with this compound.
-
Segregation: Collect all contaminated solid debris in a designated, leak-proof container. A common practice is to use a sturdy, lined cardboard box or a designated plastic pail.[16] Do not mix this waste with regular trash or biohazardous waste.
-
Labeling: Clearly label the container "Hazardous Waste" and list the contents (e.g., "Solid Debris contaminated with this compound").
-
Storage & Disposal: Once the container is full, seal it securely. Store it in your satellite accumulation area and request a pickup from EHS as described in Protocol A.
Protocol C: Disposal of this compound in Solution
-
Aqueous Solutions:
-
NEVER pour this compound solutions down the drain without explicit approval from your EHS department.
-
Collect all aqueous waste containing this compound in a sealable, compatible container (e.g., a glass or plastic carboy).
-
Label the container as hazardous waste, listing "Water" and "this compound" with their approximate percentages.
-
Request pickup through your EHS office.
-
-
Organic Solvent Solutions:
-
Any solution of this compound in an organic solvent (e.g., DMSO, Ethanol, Methanol) must be treated as hazardous waste. The solvent itself is often a listed hazardous waste or exhibits a hazardous characteristic (e.g., flammability).
-
Collect the waste in a designated, sealed, and compatible solvent waste container.
-
Label the container with the full names and percentages of all components.
-
Manage the container in your satellite accumulation area and request pickup from EHS. Never mix incompatible waste streams.[15]
-
Part 4: Spill Decontamination & Waste Disposal
Accidents happen. A prepared response is critical for safety. This protocol is for minor spills (<50 mL of liquid or a few grams of powder) of this compound. For larger spills, evacuate the area and contact your EHS emergency line immediately.[17]
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain & Clean (Solid Spill):
-
Decontaminate Surface:
-
Clean the spill area thoroughly with a detergent solution, followed by a water rinse.[19]
-
Wipe the area dry with paper towels.
-
-
Dispose of Waste:
-
Place the sealed bag of spill debris, used PPE (including the outer pair of gloves), and cleaning materials into your hazardous solid waste container (Protocol B).
-
Wash hands thoroughly with soap and water.
-
Conclusion: The Principle of Prudent Practice
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like this compound, where comprehensive environmental data is lacking, the most prudent and defensible approach is to treat all waste streams as hazardous unless explicitly cleared by your institution's EHS professionals. This guide provides the technical framework and logical workflows to do so safely and effectively, upholding our collective commitment to safety, integrity, and environmental stewardship.
References
- 1. A Review on Flavonoid this compound: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.yntc.org.cn [static.yntc.org.cn]
- 7. extrasynthese.com [extrasynthese.com]
- 8. carlroth.com [carlroth.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. needle.tube [needle.tube]
- 13. usbioclean.com [usbioclean.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
Safe Handling of Apigenin: A Guide to Personal Protective Equipment and Operational Protocols
An In-Depth Technical Guide
Introduction
Apigenin, a naturally occurring flavonoid found in plants like chamomile and parsley, is a subject of intense research for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1]. As its use in research and drug development expands, it is imperative for laboratory personnel to adopt rigorous safety protocols. While not classified as acutely toxic, this compound presents definite hazards as a skin, eye, and respiratory irritant[2][3][4]. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the protection of researchers and the integrity of experimental work. The protocols herein are designed to be self-validating systems, explaining the causality behind each safety measure to build a culture of proactive risk management.
Hazard Identification and Risk Assessment
The foundation of laboratory safety is a thorough understanding of the substance's hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2][3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2][3][5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |[2][3][5] |
The primary risk when handling this compound is exposure to the fine, lightweight powder, which can easily become airborne, leading to inhalation or contamination of surfaces, skin, and eyes. A risk assessment is therefore critical and must consider the physical form of the chemical (powder vs. solution) and the scale of the operation.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks. We can delineate the handling of this compound into two primary tiers of operation.
Tier 1: Standard Handling Protocol
This tier applies to work with dilute solutions of this compound or weighing small quantities (<1 gram) of powder within a controlled environment.
-
Eye Protection: Safety glasses with side shields are mandatory to protect against accidental splashes of solutions[6][7]. The side shields are critical for preventing exposure from angled trajectories.
-
Hand Protection: Nitrile rubber gloves are the standard recommendation. They must be inspected for integrity before each use and changed frequently, especially if contamination is suspected[6][8]. The principle of "as low as reasonably achievable" (ALARA) exposure dictates that gloves are the primary barrier for dermal contact.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened. This protects personal clothing and prevents skin exposure from minor spills and contamination[6].
Tier 2: Enhanced Precautions Protocol
This tier is essential for operations with a higher risk of aerosolization, such as weighing larger quantities of powder or any task that could generate dust.
-
Primary Engineering Control: The first line of defense is always an engineering control. All handling of this compound powder should ideally occur within a certified chemical fume hood or a powder containment hood[6]. This captures airborne particles at the source, preventing inhalation and contamination of the general lab space.
-
Respiratory Protection: When engineering controls are insufficient or as a secondary precaution, respiratory protection is required. An N95 (US) or P1/FFP1 (EU) dust mask is the minimum requirement for nuisance dust levels. This is a direct response to this compound's classification as a respiratory irritant (H335)[3][4].
-
Eye, Hand, and Body Protection: The requirements from Tier 1 (safety glasses, nitrile gloves, lab coat) remain mandatory.
The following diagram illustrates the decision-making process for selecting the appropriate safety tier.
Caption: Decision workflow for selecting the correct PPE tier.
Operational Plan: Step-by-Step Weighing Protocol
This protocol provides a self-validating workflow for safely weighing this compound powder, integrating PPE and engineering controls.
-
Preparation and Area Setup:
-
Designate a workspace within a chemical fume hood[6].
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: spatulas, weigh boats, containers, and a labeled waste bag for contaminated solids.
-
-
Donning PPE:
-
Following the Tier 2 protocol, don a lab coat, N95 respirator, safety glasses with side shields, and nitrile gloves.
-
-
Weighing Procedure:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully retrieve the this compound container. Open it slowly inside the fume hood to avoid disturbing the powder.
-
Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Minimize the drop height to prevent dust generation.
-
Once the desired weight is achieved, securely close the main this compound container.
-
-
Post-Weighing Cleanup:
-
Carefully clean the spatula with a dry wipe, followed by a wipe dampened with 70% ethanol, disposing of the wipes in the designated solid waste bag.
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
Doffing PPE:
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
Table 2: Spill Response Protocol
| Spill Type | Containment & Cleanup Procedure |
|---|---|
| Small Powder Spill (<1g) | 1. Alert personnel in the immediate area. 2. Wearing Tier 2 PPE, gently cover the spill with a damp paper towel to prevent dust from becoming airborne. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials into a sealed, labeled bag for hazardous waste disposal[4][8]. 5. Decontaminate the surface area with 70% ethanol or a mild detergent solution[6][10]. |
| Liquid Spill (Solution) | 1. Alert personnel in the immediate area. 2. Wearing Tier 1 PPE, contain the spill by covering it with absorbent material (e.g., chemical absorbent pads or cat litter)[11]. 3. Once absorbed, scoop the material into a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the surface area with a mild detergent solution[10]. |
First Aid Measures
In the event of personal exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, clean water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[2][3][9].
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap[3][5][7]. If skin irritation occurs, consult a physician[3].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice[5][9][12].
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a doctor immediately for medical advice[3][9].
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both laboratory personnel and the environment.
Decontamination
All non-disposable equipment and work surfaces that have come into contact with this compound must be decontaminated. A thorough wipe-down with a mild detergent solution or 70% ethanol is effective for cleaning surfaces and equipment like spatulas and beakers[6][10].
Waste Segregation and Disposal
A clear and consistent waste stream is essential. All waste must be disposed of in accordance with local, state, and federal regulations.
Caption: Waste segregation and disposal workflow for this compound.
Conclusion
While this compound holds significant promise in scientific research, it is a chemical that demands respect and careful handling. By understanding its specific hazards—skin, eye, and respiratory irritation—and implementing a risk-based approach to personal protective equipment, researchers can mitigate exposure risks effectively. Adherence to the operational, emergency, and disposal plans outlined in this guide will ensure a safe laboratory environment, fostering a culture where groundbreaking research and personnel safety are held in equal, paramount regard.
References
- 1. What is this compound? Benefits, Dosage, and Risks [vitality-pro.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. hgic.clemson.edu [hgic.clemson.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
